5-Methoxy-3-(4-methylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBCPSYRQOBTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688626 | |
| Record name | 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-23-9 | |
| Record name | 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methoxy-3-(4-methylphenyl)benzoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Methoxy-3-(4-methylphenyl)benzoic Acid
Authored by Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a biphenyl carboxylic acid with potential applications as a key intermediate in pharmaceutical and materials science research. The narrative emphasizes a modern and efficient synthetic strategy centered around a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of each synthetic step, provide detailed, replicable experimental protocols, and present a logical framework for the synthesis design, moving from retrosynthetic analysis to the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology.
Introduction and Strategic Overview
The synthesis of complex biaryl scaffolds is a cornerstone of modern organic chemistry, providing access to a vast chemical space for drug discovery and the development of novel materials. This compound represents a valuable building block, incorporating a methoxy-substituted benzoic acid moiety coupled with a tolyl group. This structure offers multiple points for further functionalization.
The synthetic strategy detailed herein is designed for efficiency, high yield, and functional group tolerance. It eschews harsher, classical methods in favor of a robust, three-step sequence:
-
Protection: Esterification of the carboxylic acid functionality to prevent undesirable side reactions and enhance solubility during the key coupling step.
-
Carbon-Carbon Bond Formation: A Suzuki-Miyaura cross-coupling reaction to construct the central biaryl bond, the core of the target molecule.
-
Deprotection: Saponification of the ester to liberate the final carboxylic acid product.
This approach ensures a high degree of control and predictability, hallmarks of a trustworthy and scalable synthetic protocol.
Retrosynthetic Analysis
A logical approach to designing any synthesis begins with a retrosynthetic analysis. The target molecule is deconstructed into simpler, commercially available precursors. The primary disconnection for this compound is the C-C bond between the two aromatic rings, which strongly suggests a cross-coupling strategy.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies two key synthons: an electrophilic halogenated methoxybenzoate and a nucleophilic tolylboronic acid. This leads directly to our proposed forward synthesis using 3-Bromo-5-methoxybenzoic acid and 4-methylphenylboronic acid as primary starting materials.
Synthesis Pathway and Mechanistic Discussion
The chosen pathway leverages the power and reliability of palladium-catalyzed cross-coupling. The use of a methyl ester as a protecting group for the carboxylic acid is a standard and effective strategy to ensure the success of the Suzuki reaction.[1][2]
Overall Synthesis Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Esterification of 3-Bromo-5-methoxybenzoic acid
-
Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol).
-
Solvent Addition: Add methanol (100 mL) to the flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 3-bromo-5-methoxybenzoate as a solid, which can be used in the next step without further purification.
Protocol 2: Suzuki-Miyaura Coupling
-
Reactant Charging: To a 250 mL round-bottom flask, add Methyl 3-bromo-5-methoxybenzoate (from the previous step, ~43.3 mmol), 4-methylphenylboronic acid (6.48 g, 47.6 mmol, 1.1 equiv), and potassium carbonate (17.9 g, 129.8 mmol, 3.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.0 g, 0.86 mmol, 2 mol%).
-
Solvent Addition: Add a mixture of toluene (120 mL) and water (30 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere. Stir vigorously for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and transfer to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Methyl 5-methoxy-3-(4-methylphenyl)benzoate.
Protocol 3: Saponification to Final Product
-
Reactant Charging: Dissolve the purified ester from the previous step in a mixture of ethanol (100 mL) and water (25 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add sodium hydroxide (NaOH) pellets (3.46 g, 86.6 mmol, ~2 equiv).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).
-
Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding 2M hydrochloric acid (HCl). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative synthesis based on the protocols described.
| Parameter | Step 1: Esterification | Step 2: Suzuki Coupling | Step 3: Saponification |
| Starting Material | 3-Bromo-5-methoxybenzoic acid | Methyl 3-bromo-5-methoxybenzoate | Methyl 5-methoxy-3-(p-tolyl)benzoate |
| Molecular Weight ( g/mol ) | 231.04 | 245.07 | 256.29 |
| Mass Input (g) | 10.0 | ~10.6 | (Varies with yield) |
| Moles Input (mmol) | 43.3 | ~43.3 | (Varies with yield) |
| Key Reagents | MeOH, H₂SO₄ | 4-Methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | NaOH, HCl |
| Typical Yield (%) | >95% (crude) | 80-90% | 90-98% |
| Final Product | Methyl 3-bromo-5-methoxybenzoate | Methyl 5-methoxy-3-(p-tolyl)benzoate | 5-Methoxy-3-(p-tolyl)benzoic acid |
Conclusion
This guide outlines a robust, logical, and high-yielding synthetic pathway to this compound. By employing a protective esterification, a highly efficient Suzuki-Miyaura cross-coupling, and a clean saponification, this methodology provides a reliable route for researchers. The mechanistic discussions and detailed, step-by-step protocols are designed to empower scientists to replicate and adapt this synthesis for their specific research needs, ensuring both scientific integrity and practical success in the laboratory.
References
-
Chemie, M. O. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link].
-
Tutor, O. C. Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link].
-
PrepChem.com. Synthesis of 2-(p-tolyl)benzoic acid. Available at: [Link].
-
Asian Journal of Chemistry. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry, 29(11), 2435-2438. Available at: [Link].
-
LibreTexts, C. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link].
-
Portal, O. C. Protecting Groups. Available at: [Link].
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Available at: [Link].
-
NSF Public Access Repository. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Available at: [Link].
-
MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7910-7948. Available at: [Link].
- Google Patents. A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
Sources
physicochemical properties of 5-Methoxy-3-(4-methylphenyl)benzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxy-3-(4-methylphenyl)benzoic acid
Abstract
This compound, a biphenyl derivative, represents a core structural motif of significant interest in medicinal chemistry and materials science. Its physicochemical properties are paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive analysis of its key properties, including structural, physical, and spectroscopic characteristics. In the absence of extensive published experimental data for this specific molecule, this document synthesizes information from analogous structures and outlines authoritative, step-by-step protocols for empirical determination. This work is intended to serve as a foundational resource for researchers, enabling robust experimental design and accelerating development timelines.
Compound Identification and Molecular Structure
A thorough understanding of a compound begins with its unambiguous identification and a clear representation of its two-dimensional structure.
Systematic Name: this compound[1] Alternative Names: 3-methoxy-5-(p-tolyl)benzoic acid, 5-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid[1] CAS Number: 1261889-23-9[1] Molecular Formula: C₁₅H₁₄O₃[1] Molecular Weight: 242.27 g/mol
The structure consists of a benzoic acid scaffold functionalized with a methoxy group at the C5 position and a 4-methylphenyl (p-tolyl) group at the C3 position.
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The following table summarizes the core physicochemical properties. Where experimental data is not available in the cited literature, predicted values or data from structurally similar compounds are provided for guidance, alongside a clear indication that empirical validation is required.
| Property | Value / Expected Value | Rationale / Comments |
| Physical State | White to off-white solid | Expected based on similar aromatic carboxylic acids. |
| Melting Point | Data not available. | A sharp melting point is expected for a pure crystalline solid. Similar biphenyl carboxylic acids have a wide range of melting points (e.g., 4-(4-methoxyphenyl)-benzoic acid melts at 253-256 °C)[2]. Empirical determination is necessary. |
| Boiling Point | Decomposes before boiling | Typical for aromatic carboxylic acids at atmospheric pressure due to strong intermolecular hydrogen bonding. |
| Aqueous Solubility | Poorly soluble | The molecule has significant hydrophobic character from the two aromatic rings. The carboxylic acid provides some polarity and pH-dependent solubility. |
| pKa | ~4.0 - 4.5 (Predicted) | Based on benzoic acid (pKa ≈ 4.20)[3]. The methoxy and methyl groups are weakly electron-donating, which may slightly increase the pKa (decrease acidity) compared to the parent benzoic acid. |
| logP (Octanol/Water) | > 3.0 (Predicted) | The large nonpolar surface area from the biphenyl structure suggests high lipophilicity, a key parameter for predicting membrane permeability. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[4]
Expected ¹H NMR Resonances (in CDCl₃, relative to TMS at 0 ppm):
-
-COOH: A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons: Complex multiplets between 7.0-8.0 ppm. The protons on the benzoic acid ring will appear as distinct singlets or narrow triplets, while the protons on the p-tolyl ring will show a characteristic AA'BB' system (two doublets).
-
-OCH₃: A sharp singlet at ~3.8-3.9 ppm.
-
-CH₃: A sharp singlet at ~2.4 ppm.
Expected ¹³C NMR Resonances (in CDCl₃, relative to TMS at 0 ppm):
-
-C=O: ~170-175 ppm.
-
Aromatic Carbons: Multiple signals between ~110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.
-
-OCH₃: ~55-56 ppm.
-
-CH₃: ~21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
O-H stretch (Carboxylic Acid): A very broad band from ~2500–3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[5]
-
C-H stretch (Aromatic/Alkyl): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (alkyl).
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1680–1710 cm⁻¹.[6]
-
C=C stretch (Aromatic): Medium to weak bands in the ~1450–1600 cm⁻¹ region.
-
C-O stretch (Ether & Carboxylic Acid): Strong bands in the fingerprint region, ~1200–1320 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Observations (Electrospray Ionization - ESI):
-
Positive Mode [M+H]⁺: 243.0965 (Calculated for C₁₅H₁₅O₄⁺)
-
Negative Mode [M-H]⁻: 241.0819 (Calculated for C₁₅H₁₃O₄⁻)
-
Key Fragments: Common fragmentation pathways would involve the loss of water (-18), the methoxy group (-31), or the carboxylic acid group (-45).
Authoritative Experimental Protocols
The following protocols describe standard, self-validating methods for determining the key physicochemical properties.
Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is superior to traditional melting point apparatus as it provides a thermodynamic measurement of the melting onset and peak, offering higher precision and information on sample purity. The choice of a low heating rate (e.g., 2 °C/min) is crucial to allow for thermal equilibrium and obtain a sharp, well-defined melting endotherm.
Caption: Workflow for Melting Point Determination by DSC.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard. This ensures the trustworthiness of the measurement.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a tared aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed pan to serve as a reference.
-
Thermal Program: Place the sample and reference pans in the DSC cell. Equilibrate the system at 25 °C.
-
Analysis: Ramp the temperature at a constant rate of 2 °C/minute under a nitrogen purge. Record the differential heat flow until the sample has completely melted.
-
Data Analysis: The resulting thermogram will show an endothermic peak. The onset of this peak is reported as the melting point. A sharp peak is indicative of high purity.
Protocol for pKa Determination via Potentiometric Titration
Expertise & Causality: This method directly measures the change in pH of a solution of the acid as a strong base is added. The pKa is the pH at which the acid is exactly half-neutralized ([HA] = [A⁻]). This inflection point on the titration curve provides a precise and reliable measure of the compound's acidity, a critical parameter for predicting its charge state and solubility at different physiological pH values.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Methodology:
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system. Due to low aqueous solubility, a co-solvent system like methanol/water or DMSO/water is often required.
-
Titrant Standardization: Prepare and accurately standardize a solution of a strong base (e.g., 0.1 M NaOH) against a primary standard like potassium hydrogen phthalate (KHP).
-
pH Electrode Calibration: Perform a multi-point calibration of the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01). This step is critical for data integrity.
-
Titration: Place a known volume of the sample solution in a beaker and immerse the calibrated pH electrode. Add the standardized NaOH titrant in small, precise increments using an auto-burette. Record the pH after each addition, ensuring the reading is stable.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope, best found by plotting the first derivative (dpH/dV). The pKa is the pH value at exactly half of the equivalence volume.
Conclusion
This compound is a molecule with physicochemical properties that suggest high lipophilicity, poor aqueous solubility at neutral pH, and an acidity comparable to other substituted benzoic acids. While its precise quantitative properties require empirical determination, the predictive analysis and detailed protocols provided in this guide offer a robust framework for its characterization. This information is fundamental for its application in drug discovery, enabling accurate predictions of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and in materials science for designing molecules with tailored solubility and intermolecular interactions.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-3-(4-methoxyphenyl)benzoic acid. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3,4-dimethoxy-5-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-(4-methoxyphenyl)-benzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. global.oup.com [global.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Methoxy-3-(4-methylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-3-(4-methylphenyl)benzoic acid, with the Chemical Abstracts Service (CAS) number 1261889-23-9, is a biphenyl carboxylic acid derivative.[1] This class of organic compounds is of significant interest in medicinal chemistry and materials science due to the versatile pharmacological activities and unique structural properties exhibited by its members.[2][3] The biphenyl scaffold is a common motif in many biologically active molecules, and the substituents on the phenyl rings, in this case, a methoxy and a carboxylic acid group on one ring and a methyl group on the other, can significantly influence the compound's physicochemical properties and biological activity.[2][3]
This technical guide provides a comprehensive overview of this compound, including its chemical structure, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications in drug discovery, drawing upon the known activities of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide will also present data for analogous compounds to provide a comparative context, ensuring scientific transparency and integrity.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a biphenyl core with three key functional groups.
Key Structural Features:
-
Biphenyl Core: Two directly connected phenyl rings form the backbone of the molecule.
-
Carboxylic Acid Group: A -COOH group is attached to the 3-position of one of the phenyl rings.
-
Methoxy Group: An -OCH3 group is located at the 5-position of the same phenyl ring as the carboxylic acid.
-
Methyl Group: A -CH3 group is positioned at the 4-position of the second phenyl ring.
Compound Identification:
| Identifier | Value |
| CAS Number | 1261889-23-9[1] |
| IUPAC Name | 3-methoxy-5-(4-methylphenyl)benzoic acid[1] |
| Molecular Formula | C15H14O3[1] |
| Canonical SMILES | COC1=CC(C(=O)O)=CC(C2=CC=C(C)C=C2)=C1[1] |
Physicochemical Properties
| Property | Predicted/Estimated Value | Basis for Estimation |
| Molecular Weight | 242.27 g/mol | Calculated from the molecular formula C15H14O3. |
| Melting Point | Likely a solid at room temperature with a melting point in the range of 150-250 °C. | Based on the melting points of similar substituted benzoic acids like 3,4-dimethoxy-5-methylbenzoic acid (129-130 °C)[4] and benzoic acid itself (121-123 °C). |
| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. | Typical for aromatic carboxylic acids. |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | The carboxylic acid group provides some polarity, while the biphenyl core is nonpolar. |
| pKa | Estimated to be around 4-5. | The carboxylic acid proton's acidity is influenced by the electron-donating methoxy group and the overall aromatic system. |
Synthesis of this compound
A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[2]
The general strategy involves the coupling of an aryl halide with an arylboronic acid. In this case, 3-bromo-5-methoxybenzoic acid would serve as the aryl halide and (4-methylphenyl)boronic acid as the boronic acid partner.
Proposed Synthetic Workflow
Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard Suzuki-Miyaura coupling procedures for the synthesis of biphenyl carboxylic acids. Optimization of reaction conditions may be necessary to achieve the best yield and purity.
Materials:
-
3-Bromo-5-methoxybenzoic acid
-
(4-Methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-5-methoxybenzoic acid (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, leading to its precipitation if it is insoluble.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data (Predicted)
As direct spectroscopic data is unavailable, the following are predicted characteristic signals based on the structure and data from analogous compounds.[5][6][7]
¹H NMR (in CDCl₃):
-
-COOH: A broad singlet around 10-12 ppm.
-
Aromatic protons: A series of multiplets and singlets between 7.0 and 8.0 ppm.
-
-OCH₃: A singlet around 3.8-4.0 ppm.
-
-CH₃: A singlet around 2.3-2.5 ppm.
¹³C NMR (in CDCl₃):
-
-C=O: A signal around 170-175 ppm.
-
Aromatic carbons: Multiple signals between 110 and 160 ppm.
-
-OCH₃: A signal around 55-60 ppm.
-
-CH₃: A signal around 20-25 ppm.
Infrared (IR) Spectroscopy (KBr pellet):
-
O-H stretch (carboxylic acid): A very broad band from 2500 to 3300 cm⁻¹.[7]
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.[7]
-
C-O stretch (ether and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.[7]
Mass Spectrometry (MS):
-
Molecular Ion (M+): A peak at m/z = 242.
-
Key Fragmentation Patterns: Loss of -OH (m/z = 225), loss of -COOH (m/z = 197), and loss of -OCH₃ (m/z = 211).
Potential Applications in Drug Development
The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent and selective ligands for a variety of biological targets.[2] While there is no specific literature on the biological activity of this compound, its structural features suggest potential for various therapeutic applications.
Rationale for Potential Bioactivity:
-
Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The biphenyl moiety can enhance binding to cyclooxygenase (COX) enzymes.
-
Anticancer Agents: Substituted biphenyls have been investigated for their cytotoxic effects against various cancer cell lines.[3] The specific substitution pattern can influence activity and selectivity.
-
Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives are known for their antimicrobial properties. The lipophilicity of the biphenyl group could enhance cell membrane permeability.[8]
-
Cardiovascular Drugs: The "sartan" class of angiotensin II receptor antagonists, used to treat hypertension, features a biphenyl core.[9]
The methoxy and methyl substitutions on the biphenyl core of this compound can modulate its lipophilicity, electronic properties, and metabolic stability, which are critical parameters for drug efficacy and pharmacokinetics. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
This compound is a structurally interesting biphenyl carboxylic acid derivative. While direct experimental data for this compound is sparse, this technical guide has provided a comprehensive overview based on its known structure and the well-established chemistry and pharmacology of related compounds. The proposed synthesis via the Suzuki-Miyaura cross-coupling reaction offers a reliable and efficient route for its preparation. The predicted physicochemical and spectroscopic properties provide a basis for its identification and characterization. The discussion on potential applications in drug development highlights the promise of this molecular scaffold and underscores the need for further investigation into its biological activities. This guide serves as a valuable resource for researchers and scientists interested in the synthesis and potential utility of novel biphenyl derivatives.
References
- Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Applied Pharmaceutical Science, 7(10), 227-236.
- Peretto, B., et al. (2005). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of the Brazilian Chemical Society, 16(5), 1015-1019.
- Kim, K., et al. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of Medicinal Chemistry, 51(13), 4002-4020.
- Murali, K., & Karuppasamy, M. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 7(3), 277-289.
- Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18483.
-
ChemSynthesis. 3,4-dimethoxy-5-methylbenzoic acid. [Link]
-
ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations: 1) 4⋅10 -4 M solution in CCl 4 ; 2) 8⋅10 -3 M solution in CCl 4 ; 3) crystal. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]
-
NIST. Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]
-
SpectraBase. Benzoic acid, 5-methoxy-2-[(4-methylphenyl)amino]-. [Link]
-
NIST. Benzoic acid, 4-methylphenyl ester. [Link]
-
PubChem. 4'-Methoxy-biphenyl-3-carboxylic acid. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [https://www.docbrown.info/page07/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
NIST. Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]
-
SpectraBase. Benzoic acid, 3,5-dimethoxy-, 3-methoxy-5-methylphenyl ester. [Link]
-
NIST. Benzoic acid, 3,4,5-trimethoxy-. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-methylphenyl ester (CAS 614-34-6). [Link]
-
ACS Publications. Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. [Link]
-
MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]
-
NIST. Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]
-
AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
PubChem. 3,5-Bis[(4-methylphenyl)methoxy]benzoic acid. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. jocpr.com [jocpr.com]
- 9. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-3-(4-methylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-3-(4-methylphenyl)benzoic acid (CAS No. 1261889-23-9) is a biaryl carboxylic acid with a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1] Its structure, featuring a methoxy group and a p-tolyl moiety on a benzoic acid core, suggests potential applications in medicinal chemistry and materials science, where substituted benzoic acids are common pharmacophores and building blocks. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
Molecular Structure and Predicted Spectroscopic Features
The key to interpreting the spectroscopic data lies in understanding the molecular structure of this compound.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, methoxy, methyl, and carboxylic acid protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding.[2] |
| ~7.9 - 8.1 | Multiplet | 2H | Aromatic H | Protons on the benzoic acid ring, ortho to the carboxylic acid group, are expected to be deshielded. |
| ~7.2 - 7.5 | Multiplet | 4H | Aromatic H | Protons on the tolyl ring will appear in the typical aromatic region. |
| ~7.0 - 7.2 | Multiplet | 1H | Aromatic H | The remaining proton on the benzoic acid ring. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons are shielded and typically appear as a sharp singlet.[2] |
| ~2.4 | Singlet | 3H | -CH₃ | Methyl group protons on the tolyl ring are shielded and appear as a singlet. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~170 - 175 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded.[2] |
| ~160 | C-O (Aromatic) | The aromatic carbon attached to the methoxy group is deshielded by the oxygen atom.[2] |
| ~140 - 145 | Quaternary Aromatic C | The two carbons at the junction of the two aromatic rings. |
| ~138 | Quaternary Aromatic C | The carbon on the tolyl ring attached to the methyl group. |
| ~130 - 135 | Aromatic C-H | Aromatic carbons from both rings. |
| ~110 - 125 | Aromatic C-H | Aromatic carbons from both rings. |
| ~55 | -OCH₃ | The carbon of the methoxy group is shielded.[2] |
| ~21 | -CH₃ | The carbon of the methyl group is highly shielded. |
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 242 | [M]⁺ (Molecular Ion) |
| 227 | [M - CH₃]⁺ |
| 197 | [M - COOH]⁺ |
| 121 | [M - C₇H₇O]⁺ or [M - C₈H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The base peak in the EI spectrum is likely to be a stable fragment, the identity of which would be confirmed by experimental data.
Experimental Protocol for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
-
Sample Introduction : The sample can be introduced via a direct insertion probe or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]
-
Ionization : Electron Ionization (EI) is commonly used for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile molecules.
-
Mass Analysis : A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).[2]
-
Detection : The detector records the abundance of each ion, resulting in a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3000 | C-H stretch | Aromatic & Alkyl |
| 1680-1710 | C=O stretch | Carboxylic Acid |
| 1580-1600 | C=C stretch | Aromatic |
| 1250-1300 | C-O stretch | Aryl ether & Carboxylic Acid |
| ~1150 | C-O stretch | Aryl ether |
The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[3][4]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation : For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final IR spectrum.
Conclusion
The spectroscopic data presented in this guide, while predicted, provides a robust framework for the identification and characterization of this compound. The combination of NMR, MS, and IR spectroscopy offers a comprehensive and orthogonal approach to structural elucidation. Researchers working with this compound can use this guide to design their analytical workflows and to interpret their experimental data with a high degree of confidence. The provided protocols represent standard, validated methods in the field of analytical chemistry, ensuring the generation of reliable and reproducible results.
References
-
PubChem. This compound. [Link]
-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
NIST WebBook. Benzoic acid, 4-methylphenyl ester. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to the Solubility Profile of 5-Methoxy-3-(4-methylphenyl)benzoic acid
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility of 5-Methoxy-3-(4-methylphenyl)benzoic acid, a molecule of interest in contemporary drug discovery. Lacking readily available public data, this document serves as a first-principles guide for researchers. We will deconstruct the molecule's structure to predict its solubility behavior, present a gold-standard experimental protocol for determining its thermodynamic solubility, detail appropriate analytical methodologies, and discuss the key factors influencing its dissolution. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel small-molecule therapeutics.
Introduction: The Critical Role of Solubility
In the journey of a drug from a laboratory concept to a clinical reality, solubility is a foundational physicochemical property that cannot be overlooked. Poor solubility can lead to a cascade of developmental challenges, including erratic absorption, underestimated toxicity, and significant formulation hurdles, ultimately increasing costs and timelines.[1][2] For a novel compound like this compound, a thorough understanding of its solubility across a range of relevant solvents and pH conditions is paramount for advancing its development. This guide provides the theoretical grounding and practical methodologies required to build a robust solubility profile for this compound, enabling informed decisions in lead optimization and pre-formulation studies.[3][4]
Structural Analysis and Solubility Prediction
The solubility behavior of this compound can be predicted by examining its constituent functional groups and applying the "like dissolves like" principle.[5][6]
-
Benzoic Acid Core: The carboxylic acid moiety is the dominant polar, ionizable group. It can act as a hydrogen bond donor and acceptor. Its acidic nature (pKa estimated to be ~4-5) dictates that its aqueous solubility will be highly pH-dependent. At pH values significantly above its pKa, it will deprotonate to form a carboxylate salt, which is substantially more polar and thus more soluble in aqueous media.[3][7]
-
Methoxy Group (-OCH₃): This ether group contributes moderate polarity and can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like alcohols.
-
4-Methylphenyl Group (p-tolyl): This bulky, non-polar aromatic group introduces significant lipophilicity (hydrophobicity). This structural feature will limit solubility in highly polar solvents like water but promote solubility in non-polar organic solvents like toluene or moderately polar solvents like ethers and esters.
Predicted Solubility Behavior:
-
Aqueous Solvents (e.g., Water, Buffers): Low intrinsic solubility is expected at acidic pH. Solubility will dramatically increase as the pH rises above the compound's pKa.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to hydrogen bonding interactions with the carboxylic acid and methoxy groups.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): Good solubility is expected due to favorable dipole-dipole interactions.
-
Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted, as the polar functional groups will dominate the molecule's overall character, despite the presence of the lipophilic tolyl group.
Experimental Determination of Equilibrium Solubility
To obtain the most reliable and consistent data, the determination of thermodynamic or equilibrium solubility is essential.[4] This value represents the true saturation point of the compound in a solvent at a given temperature, where the solid and dissolved states are in equilibrium. The "gold standard" for this measurement is the Saturation Shake-Flask Method.[8]
3.1. Causality Behind the Shake-Flask Method
This method is considered the benchmark because it directly measures the endpoint of the dissolution process.[3] By introducing an excess of the solid compound, we create a constant driving force for dissolution until the solvent is fully saturated. Agitation ensures that the system reaches this equilibrium point in a reasonable timeframe (typically 24-72 hours), and rigorous temperature control is critical because solubility is a temperature-dependent property.[7][9] Confirming that the concentration has reached a plateau by sampling at multiple time points (e.g., 24 and 48 hours) provides a self-validating system, ensuring that true equilibrium has been achieved.[9]
3.2. Detailed Protocol: Saturation Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is to add ~5-10 mg of the compound to 1 mL of the chosen solvent.
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, ethanol, ethyl acetate) into each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the vials at a consistent, moderate speed.[4] The goal is to keep the excess solid suspended without creating excessive turbulence that could lead to particle size reduction.
-
Equilibrium Confirmation: Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium has been reached, take samples at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[4][9]
-
Phase Separation: Once equilibrium is established, stop the agitation and allow the excess solid to sediment. To separate the saturated supernatant from the undissolved solid, use centrifugation followed by filtration through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF syringe filter).
-
Expert Insight: Pre-saturating the filter by discarding the first few drops of filtrate is crucial to prevent loss of the solute due to adsorption onto the filter material.
-
-
Sample Preparation for Analysis: Immediately after filtration, dilute an accurately known volume of the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 4) to determine the concentration of the dissolved compound.
3.3. Experimental Workflow Diagram
Analytical Quantification
The choice of analytical technique is critical for accurate solubility determination. The method must be sensitive, specific, and validated for linearity, accuracy, and precision.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. Its high specificity allows for the accurate quantification of the target compound even in the presence of impurities or degradants. A UV detector is suitable as the aromatic rings in the molecule will provide strong chromophores.
-
UV-Vis Spectroscopy: A simpler, high-throughput alternative if the compound is pure and has a distinct UV absorbance profile. A full calibration curve must be generated in the same solvent matrix as the sample.
-
Gravimetric Method: This classic method involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid.[10] While simple, it is less sensitive and only suitable for solvents that are volatile and solutes that are non-volatile and thermally stable.
4.1. Decision Diagram for Analytical Method Selection
Data Presentation: A Template for Your Results
Quantitative solubility data should be organized systematically for clear interpretation and comparison.
| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Purified Water | - | 25 | Experimental Value | Calculated Value | HPLC-UV |
| PBS | 7.4 | 25 | Experimental Value | Calculated Value | HPLC-UV |
| 0.1 M HCl | ~1 | 25 | Experimental Value | Calculated Value | HPLC-UV |
| 0.1 M NaOH | ~13 | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Methanol | - | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Ethanol | - | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Ethyl Acetate | - | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Toluene | - | 25 | Experimental Value | Calculated Value | HPLC-UV |
Conclusion
While specific solubility data for this compound is not yet published, a robust and reliable solubility profile can be established through systematic and rigorous experimental work. By combining structural analysis for initial predictions with the gold-standard shake-flask method for empirical determination, researchers can generate the critical data needed to guide formulation strategies, interpret bioactivity data, and accelerate the drug development process. Adherence to the detailed protocols and analytical considerations outlined in this guide will ensure the generation of high-quality, trustworthy data, forming a solid foundation for the subsequent stages of pharmaceutical development.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).
- Describes equilibrium solubility of a drug substance. Biorelevant.com.
- A review of methods for solubility determination in biopharmaceutical drug characterization. ResearchGate.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. ucdenver.edu.
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds. laney.edu.
- How To Determine Solubility Of Organic Compounds?. YouTube.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate.
- How can you determine the solubility of organic compounds?. Quora.
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
- solubility profile of 4-methoxybenzoic acid in different solvents. Benchchem.
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. biorelevant.com [biorelevant.com]
- 5. chem.ws [chem.ws]
- 6. quora.com [quora.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 5-Methoxy-3-(4-methylphenyl)benzoic Acid: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of 5-Methoxy-3-(4-methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative. While the specific historical discovery of this compound is not extensively documented in scientific literature, this guide elucidates a robust and widely applicable synthetic methodology for its preparation. The core of this document focuses on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, as the primary route to the target molecule. Detailed experimental protocols, mechanistic insights, and characterization data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science. The guide also explores the potential biological significance and applications of this compound based on the established pharmacological properties of the biphenyl carboxylic acid scaffold.
Introduction and Historical Context
Biphenyl carboxylic acid derivatives are a significant class of organic compounds, recognized for their presence in a multitude of biologically active molecules and advanced materials.[1] Their rigid, planar structure provides a unique scaffold that is central to the function of various pharmaceuticals, including anti-inflammatory, anticancer, and antihypertensive agents.[1][2]
The specific discovery and historical timeline of this compound are not well-documented in publicly accessible scientific records. Its emergence is likely intertwined with the broader development and exploration of synthetic methodologies for creating diverse libraries of biphenyl derivatives for screening in drug discovery and materials science. The advent and refinement of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have made compounds like this compound readily accessible for investigation.[1]
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Approach
The most logical and efficient synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, the development of which was recognized with the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
The proposed synthesis for this compound involves the coupling of 3-bromo-5-methoxybenzoic acid with 4-methylphenylboronic acid.
Reaction Scheme
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-methoxybenzoic acid).
-
Transmetalation: The organic group from the organoboron reagent (4-methylphenylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
Materials:
-
3-Bromo-5-methoxybenzoic acid
-
4-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-methoxybenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data Summary
| Parameter | Value/Condition |
| Reactants | |
| 3-Bromo-5-methoxybenzoic acid | 1.0 equivalent |
| 4-Methylphenylboronic acid | 1.2 equivalents |
| Reagents | |
| Pd(PPh₃)₄ | 0.05 equivalents |
| K₂CO₃ | 2.0 equivalents |
| Solvent System | 1,4-Dioxane : Water (4:1) |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point: To assess the purity of the final product.
Potential Applications and Biological Significance
While specific studies on this compound are limited, the broader class of biphenyl carboxylic acids has been extensively investigated for various applications:
-
Pharmaceuticals: Many biphenyl carboxylic acids exhibit potent biological activities. They are key components in drugs targeting inflammation, cancer, and cardiovascular diseases. [2][3]The structural motifs present in this compound—a biphenyl core, a carboxylic acid, and a methoxy group—are found in numerous pharmacologically active compounds.
-
Materials Science: The rigid nature of the biphenyl scaffold makes these compounds suitable for the synthesis of liquid crystals, polymers, and other advanced materials.
-
Agrochemicals: Derivatives of biphenyl carboxylic acids have been explored for their potential as herbicides and fungicides.
Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.
Conclusion
This compound represents a synthetically accessible member of the important class of biphenyl carboxylic acids. While its specific history is not well-defined, its synthesis is readily achievable through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed framework for its preparation and characterization, laying the groundwork for future investigations into its potential applications in medicinal chemistry and materials science. The continued exploration of such novel derivatives is crucial for the discovery of new therapeutic agents and advanced materials.
References
-
Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7434. [Link]
Sources
An In-Depth Technical Guide to the Potential Biological Activity of 5-Methoxy-3-(4-methylphenyl)benzoic Acid
Authored by: A Senior Application Scientist
Introduction
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological properties.[1] These simple aromatic carboxylic acids are prevalent in nature and have been extensively studied for their therapeutic potential.[2] The versatility of the benzoic acid scaffold allows for a multitude of chemical modifications, leading to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][2] The subject of this guide, 5-Methoxy-3-(4-methylphenyl)benzoic acid, is a unique derivative possessing both a methoxy and a methylphenyl substituent. While direct biological data on this specific molecule is not extensively available, its structural features suggest a high potential for significant pharmacological activity. This guide will provide a comprehensive exploration of its potential biological activities, grounded in the established knowledge of related benzoic acid derivatives, and will furnish detailed experimental protocols for its investigation.
The presence of a methoxy (-OCH₃) group can significantly influence a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can enhance its binding to biological targets and improve its pharmacokinetic profile.[3] Similarly, the 4-methylphenyl group can contribute to the molecule's steric and electronic properties, potentially influencing its interaction with specific enzymes or receptors. This guide will therefore extrapolate from the known activities of structurally analogous compounds to propose and detail a research framework for elucidating the biological profile of this compound.
Part 1: Hypothesized Biological Activities and Mechanistic Rationale
Based on the extensive literature on benzoic acid derivatives, we can hypothesize several key biological activities for this compound.
Potential Anti-inflammatory Activity
Mechanistic Rationale: A significant number of benzoic acid derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of key signaling pathways involved in the inflammatory response.[2][4] A primary target in this context is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Dysregulation of the NF-κB pathway is a hallmark of many inflammatory diseases. Certain benzoic acid derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.[1]
Potential Antioxidant Activity
Mechanistic Rationale: The antioxidant properties of phenolic compounds, including many benzoic acid derivatives, are well-documented.[2] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The methoxy group on the benzene ring of this compound may enhance its antioxidant potential.[5]
Potential Anticancer Activity
Mechanistic Rationale: Many benzoic acid derivatives have been investigated for their anticancer properties.[2] These compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor growth through various mechanisms. Some derivatives have been shown to interfere with microtubule polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy.[6] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.
Part 2: Detailed Experimental Protocols
The following protocols are designed to provide a robust framework for evaluating the hypothesized biological activities of this compound.
Evaluation of Anti-inflammatory Activity
2.1.1 Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation in vitro.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed cells in 6-well plates. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the media and incubate for 24 hours.
2.1.2 Nitric Oxide (NO) Production Assay (Griess Test)
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
2.1.3 Western Blot Analysis for NF-κB Pathway Proteins
-
After treatment and stimulation, lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Assessment of Antioxidant Activity
2.2.1 DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add varying concentrations of this compound.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
2.2.2 Intracellular ROS Measurement
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Seed cells (e.g., HaCaT keratinocytes) in a 96-well black plate.
-
Pre-treat cells with the test compound for 1 hour.
-
Induce oxidative stress by adding H₂O₂.
-
Add DCFH-DA to the cells and incubate for 30 minutes.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
Investigation of Anticancer Potential
2.3.1 MTT Cell Viability Assay
-
Seed cancer cell lines (e.g., MCF-7, HeLa, HepG2) in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
2.3.2 Apoptosis Assay by Flow Cytometry
-
Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.
Part 3: Data Presentation and Interpretation
All quantitative data should be presented in clearly structured tables for easy comparison.
Table 1: Potential Anti-inflammatory Effects of this compound on RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) | p-IκBα/IκBα Ratio (Fold Change) |
| Control | - | ||
| LPS (1 µg/mL) | - | 100 | |
| Compound + LPS | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 2: Antioxidant Activity of this compound
| Assay | IC₅₀ (µM) |
| DPPH Scavenging | |
| Intracellular ROS Reduction | |
| Ascorbic Acid (Control) |
Table 3: Cytotoxic Activity of this compound on Cancer Cell Lines (IC₅₀ in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| HeLa | |||
| HepG2 |
Conclusion
While this compound is a novel compound with limited direct biological data, its chemical structure, based on the versatile benzoic acid scaffold, strongly suggests a high potential for significant pharmacological activities. The proposed in-depth technical guide provides a scientifically rigorous and experimentally sound framework for investigating its anti-inflammatory, antioxidant, and anticancer properties. The detailed protocols and mechanistic rationale, grounded in the extensive literature on related benzoic acid derivatives, offer a clear path for researchers to unlock the therapeutic potential of this promising molecule. The successful execution of these experiments will provide valuable insights into its mechanism of action and pave the way for its potential development as a novel therapeutic agent.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
structural analogs of 5-Methoxy-3-(4-methylphenyl)benzoic acid
An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 5-Methoxy-3-(4-methylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biaryl scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. This compound presents a synthetically accessible and functionally rich template for the exploration of new chemical space. This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of its structural analogs. We will delve into robust synthetic methodologies, principally the Suzuki-Miyaura cross-coupling, and outline a systematic approach to structure-activity relationship (SAR) exploration. Furthermore, a detailed, tiered pharmacological screening cascade is presented to enable the identification and characterization of novel bioactive compounds.
Introduction: The Rationale for Analog Exploration
The this compound core integrates three key pharmacophoric elements: a benzoic acid moiety, a biaryl system, and a methoxy substituent. Each of these components offers opportunities for modification to modulate the compound's physicochemical properties and its interactions with biological targets.
-
Benzoic Acid: This group can act as a hydrogen bond donor and acceptor, often anchoring the molecule to a target protein's active site. Its acidity and polarity are key determinants of solubility and membrane permeability.
-
Biaryl Core: The two phenyl rings provide a rigid scaffold that can be tailored to fit into specific binding pockets. The dihedral angle between the rings can be influenced by the substitution pattern, affecting the molecule's three-dimensional shape. Biaryl compounds are prevalent in a wide range of drugs due to their favorable properties.[1]
-
Methoxy and Methyl Groups: These substituents influence the electronic properties and lipophilicity of the molecule. The methoxy group is an electron-donating group, while the methyl group is a lipophilic, electron-donating group. Both can impact metabolic stability and target engagement.
Given the lack of extensive public data on the specific biological activities of the parent compound, an initial broad-based screening approach is warranted, followed by more focused investigations based on initial findings. This guide provides the strategic and technical foundation for such a drug discovery endeavor.
Synthetic Strategy: Accessing the Core and its Analogs
The most versatile and widely adopted method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[1] An alternative, though often requiring harsher conditions, is the Ullmann coupling, which uses a copper catalyst.[3][4]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved by coupling 3-bromo-5-methoxybenzoic acid with 4-methylphenylboronic acid.
Caption: Proposed synthesis of the core molecule via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific analogs.[5][6]
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-methoxybenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), followed by a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Reaction: Heat the mixture to 80°C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Wash with an organic solvent like ethyl acetate to remove non-acidic impurities.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of ~2 with 1 M HCl. This will precipitate the carboxylic acid product. Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Design of Structural Analogs: A Systematic Approach to SAR
The exploration of structural analogs should be systematic to derive meaningful structure-activity relationships. Modifications can be targeted at three primary regions of the core molecule.
Caption: Systematic approach for designing structural analogs.
Region A: Modifications of the Benzoic Acid Moiety
-
Rationale: Altering this group can impact solubility, pKa, and potential for prodrug strategies.
-
Esterification: Converting the carboxylic acid to an ester can create a prodrug, potentially improving membrane permeability and oral bioavailability.
-
Amide Formation: Synthesizing a library of amides introduces new hydrogen bonding possibilities and can modulate the molecule's physicochemical properties.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a tetrazole ring, a common bioisostere, can maintain the acidic nature while potentially improving metabolic stability and oral absorption.
-
Region B: Modifications of the Methoxy Group
-
Rationale: This position can be explored to fine-tune lipophilicity and electronic properties, and to probe for specific interactions with the target.
-
Alkoxy Chain Variation: Homologation to ethoxy, propoxy, or other alkoxy groups can increase lipophilicity and explore larger binding pockets.
-
Halogen Substitution: Replacing the methoxy group with fluorine or chlorine alters the electronic nature of the ring and can improve metabolic stability.
-
Demethylation: A hydroxyl group at this position can introduce a new hydrogen bonding site.
-
Region C: Modifications of the 4-Methylphenyl Ring
-
Rationale: This region allows for extensive exploration of steric and electronic effects.
-
Positional Isomers: Moving the methyl group to the 2- or 3-position will alter the dihedral angle of the biaryl system, changing the molecule's 3D conformation.
-
Electronic Modulation: Introducing electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating (e.g., -OCH₃) groups at various positions on this ring can systematically probe the electronic requirements for activity.
-
Heterocyclic Replacements: Replacing the phenyl ring with heterocycles like pyridine or thiophene can introduce new hydrogen bonding capabilities and alter the overall properties of the molecule.
-
Biological Evaluation: A Tiered Screening Cascade
A structured screening process is essential for efficiently identifying and characterizing the biological activity of the synthesized analogs.[7][8]
Caption: A tiered workflow for the biological evaluation of synthesized analogs.
Tier 1: Primary Screening - Cytotoxicity
Given the unknown biological target, an initial broad screen for cytotoxicity is a practical starting point. The MTT assay is a reliable, colorimetric method for assessing cell viability.[9][10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat the cells with the synthesized compounds at a single high concentration (e.g., 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that show significant inhibition of cell viability are considered "hits."
An alternative is the LDH assay, which measures the release of lactate dehydrogenase from damaged cells.[11][12]
Tier 2: Secondary and Mechanistic Assays
For compounds identified as "hits" in the primary screen, further investigation is required to confirm activity and elucidate the mechanism of action.
-
Dose-Response and IC₅₀ Determination: Conduct the MTT assay with a range of concentrations for each hit compound to determine the half-maximal inhibitory concentration (IC₅₀).
-
Target-Based Assays: Based on the structural class of the compounds or any observed cellular phenotype, specific target-based assays can be employed.
-
Enzyme Inhibition Assays: If the compounds are suspected to target a specific enzyme, an in vitro inhibition assay can be performed.[13][14][15] The general protocol involves incubating the enzyme with the compound and measuring the rate of substrate turnover.
-
Receptor Binding Assays: To determine if the compounds interact with a specific receptor, radioligand binding assays or fluorescence-based assays can be used.[16][17][18] These assays measure the displacement of a known ligand from its receptor by the test compound.
-
Data Presentation
The results from the screening of the analog library should be compiled into a clear, tabular format to facilitate SAR analysis.
| Compound ID | R¹ (Benzoic Acid) | R² (Methoxy Position) | R³ (Aryl Substituent) | IC₅₀ (µM) |
| Core | -COOH | -OCH₃ | 4-CH₃ | >10 |
| A-1 | -COOCH₃ | -OCH₃ | 4-CH₃ | 8.5 |
| A-2 | -CONH₂ | -OCH₃ | 4-CH₃ | 9.2 |
| B-1 | -COOH | -OCH₂CH₃ | 4-CH₃ | 7.1 |
| B-2 | -COOH | -F | 4-CH₃ | 5.4 |
| C-1 | -COOH | -OCH₃ | 2-CH₃ | 2.3 |
| C-2 | -COOH | -OCH₃ | 4-CF₃ | 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This technical guide provides a comprehensive and actionable framework for the systematic exploration of . By employing robust synthetic strategies like the Suzuki-Miyaura coupling and a logical, tiered screening cascade, researchers can efficiently navigate the path from initial concept to the identification of novel, biologically active compounds. The principles and protocols outlined herein are designed to ensure scientific rigor and to accelerate the drug discovery process.
References
-
Sullivan, T. J., et al. (1980). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology, 9(4), 341–349. [Link]
-
TutorChase. How is an Ullmann reaction used in biaryl synthesis? [Link]
-
Sullivan, T. J., et al. (1980). Pharmacological screening of new chemical entities in human subjects and methods of data handling. PubMed. [Link]
-
Kusov, Y., & Kuka, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Royal Society of Chemistry. (2022). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. [Link]
-
IT Medical Team. (2023). Pharmacological screening: The drug discovery. [Link]
-
BYJU'S. Ullmann Reaction. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
ACS Publications. (2021). 2,2′-Biaryldicarboxylate Synthesis via Electrocatalytic Dehydrogenative C–H/C–H Coupling of Benzoic Acids. ACS Catalysis. [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(4), 1445–1489. [Link]
-
ResearchGate. (2014). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Creative Biolabs. Receptor Ligand Binding Assay. [Link]
-
Fiveable. Biaryl Synthesis Definition. [Link]
-
BioSolveIT. New Chemical Entities. [Link]
-
Wikipedia. Drug design. [Link]
- Google Patents. (1999). Process for preparing biaryl compounds.
-
Royal Society of Chemistry. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]
-
ResearchGate. In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]
-
National Center for Biotechnology Information. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
ACS Publications. (2006). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. [Link]
-
Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? [Link]
-
Semantic Scholar. (2000). A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. [Link]
-
National Center for Biotechnology Information. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][7][13][19]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 19. tutorchase.com [tutorchase.com]
A Strategic Approach to the Preliminary Toxicity Screening of 5-Methoxy-3-(4-methylphenyl)benzoic Acid: An In-Depth Technical Guide
Introduction: Navigating the Path from Novel Compound to Safe Application
The journey of a novel chemical entity, such as 5-Methoxy-3-(4-methylphenyl)benzoic acid, from synthesis to potential application is fraught with challenges, paramount among which is the assurance of its safety. A rigorous and early assessment of a compound's toxicological profile is not merely a regulatory hurdle but a fundamental scientific and ethical obligation. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is built on a tiered, multi-faceted strategy, commencing with computational predictions and progressing to a battery of robust in vitro assays. This methodology prioritizes a deep mechanistic understanding, ensuring that each experimental choice is justified and each protocol is self-validating. By integrating early absorption, distribution, metabolism, and excretion (ADME) profiling, this guide aims to build a holistic initial safety profile, minimizing late-stage failures and conserving valuable resources.[1][2]
The core philosophy of this guide is to move beyond a simple checklist of assays. Instead, we delve into the causality behind experimental design, providing not just the 'how' but the critical 'why' for each step. This ensures that the data generated is not only of high quality but is also interpretable within the broader context of risk assessment.
Tier 1: In Silico Toxicity Prediction - The Digital First Pass
Before committing to resource-intensive wet lab experiments, a logical and cost-effective initial step is the use of computational models to predict potential toxicities.[3] In silico methods leverage the principle of "molecular similarity," which posits that molecules with similar structures are likely to exhibit similar biological activities. These models use a compound's chemical structure to forecast a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[3]
Rationale and Causality
For a novel compound like this compound, in silico analysis serves multiple purposes:
-
Hazard Identification: It can flag potential structural alerts—substructures known to be associated with toxicity.
-
Prioritization: If multiple derivatives are synthesized, computational predictions can help prioritize which to advance for in vitro testing.
-
Assay Guidance: Predictions of specific toxicities (e.g., potential for hERG channel interaction) can inform the selection of the most relevant in vitro assays.
Machine learning-based tools, such as MolToxPred and ToxiM, utilize extensive databases of known toxic and non-toxic compounds to build predictive models.[4][5] These tools analyze various molecular descriptors and fingerprints to generate a preliminary toxicity forecast.[4]
Experimental Workflow: In Silico Assessment
Caption: Workflow for in silico toxicity prediction.
Data Interpretation
The output from these models should be treated as a predictive guide, not a definitive result. A positive finding for a particular endpoint (e.g., mutagenicity) strongly justifies prioritizing the corresponding in vitro assay. Conversely, a negative result provides some reassurance but does not eliminate the need for experimental verification.
Tier 2: In Vitro Core Toxicity Assays
Following the computational assessment, a battery of in vitro assays should be conducted to provide the first layer of empirical toxicological data. This core battery is designed to assess three critical endpoints: cytotoxicity, genotoxicity, and cardiotoxicity.
Cytotoxicity Assessment: Gauging the Impact on Cell Viability
Cytotoxicity assays are fundamental for determining the concentration at which a compound elicits overt toxicity to cells. These assays measure metabolic activity as a surrogate for cell viability.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, simplifying the protocol by removing the solubilization step.[6][7]
-
Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity screening, HEK293 for general cytotoxicity) in a 96-well flat-bottom plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a broad concentration range (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling reagent and electron coupling reagent mixture according to the manufacturer's instructions.
-
Incubation with XTT: Add the XTT mixture to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the XTT to a colored formazan product.[8]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450-500 nm).
The results should be expressed as the percentage of cell viability relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).
| Concentration (µM) | Mean Absorbance | Standard Deviation | % Viability |
| Vehicle Control | 1.25 | 0.08 | 100% |
| 0.1 | 1.23 | 0.07 | 98.4% |
| 1 | 1.19 | 0.09 | 95.2% |
| 10 | 0.98 | 0.06 | 78.4% |
| 100 | 0.55 | 0.04 | 44.0% |
| 1000 | 0.12 | 0.02 | 9.6% |
| IC50: [Calculated Value] µM |
A lower IC50 value indicates higher cytotoxicity.
Genotoxicity Assessment: Screening for Mutagenic Potential
Genotoxicity tests are designed to detect compounds that can induce genetic damage, a key concern as it can be a precursor to carcinogenesis.[9]
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[10] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[11] The test measures the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize histidine (his+) and thus grow on a histidine-deficient medium.[10]
-
Strain Selection: Utilize at least two common strains, such as TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[12]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver). This is crucial because some chemicals only become mutagenic after being metabolized.[12]
-
Compound Exposure: In a microplate format, expose the bacterial strains to a range of concentrations of this compound.
-
Incubation: Incubate the bacteria with the test compound for a set period (e.g., 90 minutes) in a medium containing a trace amount of histidine to allow for a few cell divisions, during which mutations can be fixed.[12]
-
Selection and Growth: After exposure, dilute the cultures into a histidine-deficient medium in a 384-well plate. This medium also contains a pH indicator. Incubate for 48 hours.[12]
-
Data Acquisition: Bacterial growth, fueled by the reversion to a his+ state, leads to metabolic activity that causes a color change in the pH indicator. The number of wells showing a color change (positive wells) is counted for each concentration.
A compound is considered potentially mutagenic if it causes a dose-dependent increase in the number of revertant colonies (positive wells) that is significantly above the background level of the solvent control.
| Concentration (µ g/well ) | Strain | S9 Activation | Revertant Colonies (Mean ± SD) | Fold Increase over Control |
| Vehicle Control | TA98 | - | 25 ± 5 | 1.0 |
| 1 | TA98 | - | 28 ± 6 | 1.1 |
| 10 | TA98 | - | 35 ± 8 | 1.4 |
| 100 | TA98 | - | 85 ± 12 | 3.4 |
| Vehicle Control | TA100 | + | 120 ± 15 | 1.0 |
| 1 | TA100 | + | 125 ± 18 | 1.0 |
| 10 | TA100 | + | 135 ± 20 | 1.1 |
| 100 | TA100 | + | 290 ± 25 | 2.4 |
A result is typically considered positive if there is a reproducible, dose-related increase of at least two-fold over the negative control.
Cardiotoxicity Assessment: The hERG Channel Inhibition Assay
Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[13][14] Therefore, early screening for hERG channel inhibition is a critical component of safety pharmacology.[15][16]
Automated patch clamp systems (e.g., QPatch) provide a higher throughput method for directly measuring hERG channel currents in cell lines stably expressing the channel (e.g., HEK293-hERG).[13]
Caption: Automated patch clamp workflow for hERG assay.
The primary endpoint is the IC50 value, representing the concentration of the compound that causes 50% inhibition of the hERG channel current.
| Concentration (µM) | % hERG Inhibition |
| 0.1 | 2% |
| 1 | 15% |
| 10 | 48% |
| 30 | 75% |
| 100 | 95% |
| IC50: [Calculated Value] µM |
A potent hERG IC50 (typically in the low micromolar or nanomolar range) is a significant safety concern. This data must be interpreted in the context of the compound's expected therapeutic concentration.
Tier 3: Preliminary ADME Profiling
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial, as these factors directly influence its efficacy and toxicity.[17] Early ADME profiling helps to identify potential liabilities that could lead to failure in later development stages.[1][2]
Metabolic Stability
This assay assesses how quickly the compound is metabolized by liver enzymes, primarily cytochrome P450s. A compound that is metabolized too rapidly may have a short duration of action, while one that is metabolized too slowly could accumulate to toxic levels.
-
Protocol: Incubate this compound with liver microsomes (or hepatocytes) and measure the disappearance of the parent compound over time using LC-MS/MS.
-
Interpretation: Results are typically reported as intrinsic clearance (CLint) or half-life (t½). High clearance suggests rapid metabolism and potential for poor bioavailability.
Plasma Protein Binding
The extent to which a compound binds to plasma proteins (like albumin) affects its distribution and the amount of free drug available to exert its pharmacological or toxic effect.
-
Protocol: Use methods like equilibrium dialysis or ultrafiltration to determine the percentage of the compound bound to plasma proteins.
-
Interpretation: High plasma protein binding (>99%) can limit the free concentration of the drug at its target site.
CYP450 Inhibition
This assay determines if the compound inhibits major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9). Inhibition can lead to dangerous drug-drug interactions.
-
Protocol: Use commercially available kits with fluorescent probes for specific CYP isoforms. Measure the inhibition of probe metabolism by the test compound.
-
Interpretation: Results are reported as IC50 values for each CYP isoform. Potent inhibition of a major CYP enzyme is a significant red flag.
Synthesis and Strategic Path Forward
The preliminary toxicity screening of a novel entity like this compound requires a systematic, multi-tiered approach.
Caption: Integrated strategy for preliminary toxicity screening.
The data generated from this three-tiered screening process provides a foundational understanding of the compound's safety profile.
-
Favorable Profile: Low cytotoxicity (high IC50), no genotoxicity, no significant hERG inhibition (high IC50), and acceptable ADME properties would support advancing the compound.
-
Unfavorable Profile: Significant liabilities in any of these core areas would trigger a "no-go" decision or prompt medicinal chemistry efforts to mitigate the identified risks.
Should the in vitro and in silico data be favorable, the next logical step would be to consider in vivo acute toxicity studies, following established protocols such as the OECD Guidelines for the Testing of Chemicals.[18][19] These guidelines provide standardized methods for determining acute oral toxicity, such as the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[18][19][20] This progression from computational prediction to cellular assays and finally to whole-organism studies represents a robust and ethically responsible pathway in drug development and chemical safety assessment.
References
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]
-
OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]
-
MolToxPred: small molecule toxicity prediction using machine learning approach. (2024, January 30). Nature. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]
-
Early ADME Profiling Minimizes Wasted Time and Expenditures. (2014, July 10). Pharma Models. [Link]
-
Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). XCellR8. [Link]
-
Early ADME in support of drug discovery: the role of metabolic stability studies. (n.d.). PubMed. [Link]
-
hERG Safety. (n.d.). Cyprotex. [Link]
-
In Silico Toxicity Prediction. (n.d.). PozeSCAF. [Link]
-
The impact of early ADME profiling on drug discovery and development strategy. (n.d.). Semantic Scholar. [Link]
-
hERG Safety Assay. (n.d.). Creative Bioarray. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbiology Info.com. [Link]
-
Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Computational Chemistry. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]
-
ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (n.d.). NIH. [Link]
-
The Importance of Screening Against the hERG Assay. (n.d.). Appgreatlakes. [Link]
-
Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels. (n.d.). NIH. [Link]
-
Genotoxicity testing. (n.d.). ICCF. [Link]
-
Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]
-
Ames Test. (n.d.). Cyprotex. [Link]
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (n.d.). PMC. [Link]
-
Genetic Toxicology. (n.d.). National Toxicology Program. [Link]
-
MolToxPred: small molecule toxicity prediction using machine learning approach. (2024, January 30). PubMed. [Link]
Sources
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. Early ADME Profiling Minimizes Wasted Time and Expenditures [pharmamodels.net]
- 3. pozescaf.com [pozescaf.com]
- 4. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MolToxPred: small molecule toxicity prediction using machine learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. measurlabs.com [measurlabs.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - ID [thermofisher.com]
- 9. iccffeed.org [iccffeed.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. appggreatlakes.org [appggreatlakes.org]
- 17. lifechemicals.com [lifechemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
A Researcher's Guide to Sourcing 5-Methoxy-3-(4-methylphenyl)benzoic Acid for Advanced Research
An In-depth Technical Guide for Scientists and Drug Development Professionals on the Procurement and Application of a Key Research Chemical.
In the landscape of modern drug discovery and materials science, the timely procurement of high-purity, well-characterized chemical building blocks is paramount. 5-Methoxy-3-(4-methylphenyl)benzoic acid (CAS No. 1261889-23-9), a substituted biphenyl carboxylic acid, represents a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key quality attributes to consider during sourcing, and its potential applications in a research context.
Navigating the Supplier Landscape for this compound
Identifying a reliable commercial supplier is the foundational step in any research project requiring a specific chemical entity. For this compound, several reputable chemical suppliers offer this compound in research-grade quantities. When selecting a supplier, researchers should consider not only the list price but also the purity, availability of technical documentation, and the supplier's quality control processes.
| Supplier | CAS Number | Alternative Names | Purity | Notes |
| 1261889-23-9 | 3-methoxy-5-(4-methylphenyl)benzoic acid; 5-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid | 95.0% | Safety Data Sheet (SDS) is readily available, providing essential handling and safety information.[1] | |
| 187269-42-7 (also lists 1261889-23-9 as a synonym) | This compound | Not specified on the main product page; requires a quote. | Lists both CAS numbers, indicating potential for multiple listings or a history of CAS number updates.[2] | |
| 1261889-23-9 | This compound | 95% | Provides a clear purity specification. | |
| Shanghai Yuanye Bio-Technology Co., Ltd. (via 丁香通) | 1261889-23-9 | This compound | 98% | Offers a higher purity grade, which may be critical for sensitive applications.[3][4] |
Expert Insight: The existence of multiple CAS numbers for what appears to be the same compound (1261889-23-9 and 187269-42-7) is not uncommon in chemical databases. It can arise from different registration periods or by different entities. For procurement and publication purposes, it is best practice to consistently use the most frequently cited and supplier-verified CAS number, which in this case is 1261889-23-9 .
The Critical Role of a Certificate of Analysis (CoA)
A Certificate of Analysis is a non-negotiable document when sourcing research chemicals. It provides lot-specific data on the purity and identity of the compound, ensuring the reliability and reproducibility of experimental results. While a publicly available CoA for this specific compound was not found during the literature search, reputable suppliers will provide one upon request or with the shipment.
A comprehensive CoA for this compound should include:
-
Identity Confirmation: Typically verified by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the expected chemical structure.
-
Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC), which provides a percentage purity value.
-
Physical Appearance: A description of the compound's physical state (e.g., white solid, crystalline powder).
-
Lot Number and Date of Analysis: Essential for traceability and quality management.
Workflow for Evaluating a Supplier's CoA:
Caption: Workflow for the critical evaluation of a Certificate of Analysis.
Physicochemical Properties and Handling
Understanding the physicochemical properties of a compound is crucial for its proper handling, storage, and use in experimental setups.
| Property | Value | Source |
| CAS Number | 1261889-23-9 | Fluorochem[1] |
| Molecular Formula | C₁₅H₁₄O₃ | Fluorochem[1] |
| Molecular Weight | 242.27 g/mol | Fluorochem[1] |
| IUPAC Name | 3-methoxy-5-(4-methylphenyl)benzoic acid | Fluorochem[1] |
| Canonical SMILES | COC1=CC(C(=O)O)=CC(C2=CC=C(C)C=C2)=C1 | Fluorochem[1] |
| InChI Key | DBBCPSYRQOBTOC-UHFFFAOYSA-N | Fluorochem[1] |
Safety and Handling:
Based on the Safety Data Sheet provided by Fluorochem for CAS 1261889-23-9, the following GHS hazard statements apply[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE) and Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts is recommended.
-
General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Research Applications and Synthesis
Substituted benzoic acids are foundational building blocks in medicinal chemistry and materials science. While specific research citing this compound is emerging, its structural motifs suggest several potential areas of application.
Potential as a Pharmaceutical Intermediate:
The biphenyl scaffold is a privileged structure in drug discovery, present in numerous approved drugs. The carboxylic acid and methoxy functional groups on this particular molecule offer versatile handles for synthetic modification. For instance, the carboxylic acid can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR) in a drug discovery program. Related methoxy- and methyl-substituted benzoic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5] For example, 2-(4-methylphenyl)benzoic acid derivatives are key intermediates in the synthesis of "Sartans," a class of angiotensin II receptor antagonists used to treat hypertension.[6]
A Generalized Synthetic Approach:
The synthesis of this compound and its analogs often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi coupling. A plausible synthetic route would involve the coupling of a boronic acid or an organozinc reagent with a suitably substituted benzoic acid derivative.
Illustrative Suzuki Coupling Workflow:
Caption: A representative Suzuki coupling workflow for the synthesis of the target compound.
This guide provides a comprehensive starting point for researchers interested in utilizing this compound. By carefully selecting a supplier, rigorously evaluating the provided analytical data, adhering to safe handling practices, and understanding its synthetic utility, scientists can confidently incorporate this valuable building block into their research endeavors.
References
-
abcr Gute Chemie. AB325881 | CAS 1261889-23-9. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
Sources
Methodological & Application
Application Note: Quantitative Analysis of 5-Methoxy-3-(4-methylphenyl)benzoic acid
Abstract: This document provides detailed analytical methodologies for the quantitative determination of 5-Methoxy-3-(4-methylphenyl)benzoic acid, a novel small molecule with potential applications in pharmaceutical development. Recognizing the need for robust and reliable analytical techniques, we present foundational protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to serve as a comprehensive starting point for researchers in quality control, pharmacokinetic studies, and drug metabolism. Each protocol is grounded in established scientific principles and adheres to international regulatory standards for analytical method validation.
Introduction: The Analytical Imperative
This compound is a biphenyl carboxylic acid derivative. As with any potential therapeutic agent, the ability to accurately and precisely quantify the molecule in both bulk substance and complex biological matrices is paramount. This capability underpins critical stages of drug development, from ensuring the quality and consistency of the active pharmaceutical ingredient (API) to characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.
This application note addresses the absence of standardized analytical methods for this specific compound by providing two robust, orthogonal analytical approaches. The presented protocols are foundational and are intended to be fully validated by the end-user to demonstrate fitness-for-purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
2.1 Scientific Rationale:
Reverse-phase HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and cost-effectiveness. The chemical structure of this compound, containing aromatic rings and a carboxylic acid functional group, makes it an ideal candidate for this technique. The aromatic chromophores are expected to exhibit strong UV absorbance, enabling sensitive detection. The carboxylic acid moiety's ionization state can be controlled by adjusting the mobile phase pH, which is critical for achieving good peak shape and retention. A C18 stationary phase is selected for its hydrophobic character, which will interact with the nonpolar biphenyl backbone of the analyte.
2.2 Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Formic acid (LC-MS grade, ~99%)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (This should be optimized by running a UV scan of the analyte)
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of dilutions from the stock solution using the mobile phase at the initial gradient composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (API): Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
2.3 Validation Strategy:
The method must be validated according to ICH Q2(R2) guidelines.[3][4][5][6][7] Key parameters to be assessed are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of components that may be expected to be present. | Peak purity analysis, no interference at the retention time of the analyte. |
| Linearity | Proportionality of the analytical signal to the concentration of the analyte. | R² > 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of test results to the true value. | 98-102% recovery for API. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD < 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition. |
2.4 Workflow Diagram:
Caption: HPLC-UV workflow from preparation to quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
3.1 Scientific Rationale:
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the gold standard. The combination of chromatographic separation with mass spectrometric detection provides exceptional specificity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). Given the presence of a carboxylic acid, the molecule is expected to ionize efficiently in negative ion electrospray ionization (ESI-) mode.
3.2 Experimental Protocol: LC-MS/MS
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade, ~99%)
-
This compound reference standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization properties can be used.
-
-
LC Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster analysis.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A fast gradient, e.g., 10% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Hypothetical - requires optimization):
-
Ionization Mode: ESI Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Analyte: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ion(s) would be determined by fragmentation experiments (e.g., loss of CO₂).
-
Internal Standard: A corresponding transition for the IS.
-
-
-
Sample Preparation (from Plasma):
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer and Inject: Transfer the supernatant to an autosampler vial for injection.
-
3.3 Bioanalytical Method Validation Strategy:
This method must be validated according to the FDA's Bioanalytical Method Validation Guidance and ICH M10.[1][2][8][9] The validation parameters are similar to HPLC but with additional considerations for matrix effects.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix or other components in the sample. | No significant interfering peaks in at least 6 unique sources of blank matrix. |
| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. | At least 6 non-zero standards, R² ≥ 0.99. |
| Accuracy & Precision | Determined by analyzing quality control (QC) samples at multiple concentration levels (LOD, LLOQ, low, mid, high). | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The matrix factor should be consistent across different lots of matrix. |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, stock solution). | Mean concentration at each stability level must be within ±15% of the nominal concentration. |
3.4 Workflow Diagram:
Caption: LC-MS/MS workflow for bioanalytical quantification.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the quantitative analysis of this compound. The HPLC-UV method is well-suited for purity and content uniformity testing of the drug substance, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that researchers perform comprehensive method validation to ensure that the chosen method is fit for its intended purpose and that the resulting data is reliable, reproducible, and compliant with global regulatory standards.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
Cirrus. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Topic: A Robust, Validated HPLC Method for the Analysis of 5-Methoxy-3-(4-methylphenyl)benzoic acid
An Application Note and Protocol from a Senior Application Scientist
Abstract
This comprehensive guide details the systematic development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Methoxy-3-(4-methylphenyl)benzoic acid. As a novel aromatic carboxylic acid, establishing a reliable analytical method is paramount for its use in research and drug development. This document provides a complete workflow, from initial analyte characterization and strategic parameter selection to a full method validation protocol compliant with International Council for Harmonisation (ICH) guidelines. We elucidate the scientific rationale behind each decision, ensuring the final method is not only accurate and precise but also robust for routine use by researchers, scientists, and drug development professionals.
Analyte Characterization and Foundational Strategy
Before any practical method development, a thorough understanding of the analyte's physicochemical properties is essential. This predictive analysis forms the bedrock of an efficient and logical development strategy.
1.1. Structural and Physicochemical Assessment
-
Structure: this compound is an aromatic carboxylic acid. Its structure contains two phenyl rings and a carboxylic acid functional group.
-
Acidity (pKa): The presence of the carboxylic acid group defines the molecule as acidic. The pKa of benzoic acid is approximately 4.2. While the methoxy and methylphenyl groups may slightly alter this, the pKa is estimated to be in the 4.0-4.5 range. This is the single most critical parameter for method development, as the analyte's ionization state, and thus its chromatographic retention, is pH-dependent.
-
Hydrophobicity (logP): The molecule possesses significant non-polar character due to the two aromatic rings and alkyl/ether groups. Its octanol-water partition coefficient (logP) is predicted to be high, suggesting strong retention on a non-polar stationary phase. This makes Reverse-Phase HPLC the ideal chromatographic mode.[1]
-
UV Absorbance: The conjugated aromatic systems will result in strong ultraviolet (UV) absorbance, making a UV detector a suitable and sensitive choice for detection. The λmax is anticipated to be in the 240-280 nm range.
1.2. The Core Chromatographic Strategy
Based on the analyte's properties, our strategy is to use RP-HPLC with a buffered mobile phase to control ionization. The goal is to keep the this compound in its neutral, protonated form (R-COOH) to ensure consistent retention and sharp, symmetrical peaks. Suppressing ionization by maintaining a mobile phase pH at least 1.5-2 units below the analyte's pKa is a fundamental principle for analyzing acidic compounds.[2]
Materials, Reagents, and Instrumentation
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the recommended starting point due to its high hydrophobicity.[3]
-
Chemicals:
-
This compound reference standard.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water (e.g., Milli-Q or equivalent).
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH) for pH adjustment.
-
-
Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point to ensure analyte solubility and compatibility with the mobile phase.[3]
Step-by-Step HPLC Method Development Protocol
This section follows a logical flow from initial screening to final optimization.
3.1. Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A): Prepare 1L of an aqueous buffer. A common and effective choice is 0.1% phosphoric acid in water.
-
Add 1.0 mL of concentrated phosphoric acid to 1L of HPLC-grade water.
-
Mix thoroughly. This will yield a pH of approximately 2.1, which is ideal for suppressing the ionization of the analyte.
-
-
Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile. ACN is often preferred over methanol for aromatic compounds as it can provide different selectivity and sharper peaks.[3]
3.2. Initial Gradient Screening Protocol
-
Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Sample Preparation: Prepare a 100 µg/mL solution of the reference standard in the sample diluent.
-
Injection: Inject 10 µL of the prepared sample.
-
Scouting Gradient: Run a fast, linear gradient to determine the approximate organic solvent concentration required for elution.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
- Data Analysis:
- Note the retention time (tᵣ) of the analyte peak.
- Use the DAD to acquire the full UV spectrum of the peak and identify the wavelength of maximum absorbance (λmax). Set this as the monitoring wavelength for future experiments.
- Assess peak symmetry. A tailing factor between 0.9 and 1.2 is ideal.
3.3. Method Optimization
Based on the scouting run, adjust the gradient to improve resolution from any impurities and optimize the run time. For example, if the analyte eluted at 15 minutes (corresponding to ~70% ACN), a more focused gradient could be:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 40 | 60 |
| 15.0 | 40 | 60 |
This targeted gradient improves separation around the analyte's elution point. If no interfering peaks are present, this can be converted into an isocratic method for simplicity and speed.
Final Optimized Isocratic HPLC Method
After optimization, a suitable final method might be as follows:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined λmax (e.g., 258 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile : Water (50:50, v/v) |
| Run Time | 10 minutes |
HPLC Method Validation Protocol
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[4] The following protocol is based on the ICH Q2(R1) guideline.[5][6]
5.1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[7]
-
Protocol:
-
Inject the sample diluent (blank) to show no interfering peaks at the analyte's retention time.
-
Inject a solution of the reference standard.
-
If available, inject a sample containing known impurities or a forced degradation sample (e.g., acid, base, peroxide, heat, light stressed).
-
Use the DAD's peak purity function to confirm the analyte peak is spectrally homogeneous.
-
5.2. Linearity
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
5.3. Accuracy (% Recovery)
-
Objective: To assess the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5.4. Precision
-
Objective: To measure the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day precision): Inject six replicate preparations of the standard solution at 100% concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and inject them. Calculate LOD = (3.3 * σ) / S and LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
5.6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 10%).
-
Organic content in mobile phase (e.g., ± 2%).
-
-
Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits, and the results should not be significantly impacted.
Example Data Presentation
All validation data should be summarized in clear tables.
Table 1: Linearity Results
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900567 |
| 125 | 1125890 |
| 150 | 1350123 |
| Slope | 9001.5 |
| Intercept | 125.8 |
| r² | 0.9998 |
Table 2: Accuracy and Precision Summary
| Level | Accuracy (% Recovery) | Precision (%RSD, n=6) |
|---|---|---|
| Repeatability | N/A | 0.85% |
| Intermediate | N/A | 1.10% |
| 80% Spike | 99.5% | N/A |
| 100% Spike | 100.2% | N/A |
| 120% Spike | 99.8% | N/A |
Conclusion
This application note presents a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for this compound. By controlling the mobile phase pH to suppress analyte ionization, a simple isocratic method using a C18 column with UV detection was established. The method was successfully validated according to ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This validated method is deemed suitable for the routine quantitative analysis of this compound in a drug development or quality control setting.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5][8]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][6]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][7]
-
Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. [Link][9]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link][8]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link][10]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4]
-
SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link][11]
-
LCGC International. (2012). Column Selection for Reversed-Phase HPLC. [Link][12]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link][2]
-
Moravek. Exploring the Different Mobile Phases in HPLC. [Link][1]
-
LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link][13]
Sources
- 1. moravek.com [moravek.com]
- 2. mastelf.com [mastelf.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. Choosing the Right Reversed Phase Column [phenomenex.com]
- 10. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Comprehensive NMR Analysis of 5-Methoxy-3-(4-methylphenyl)benzoic acid: A Guide to Structural Elucidation using 1D and 2D NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 5-Methoxy-3-(4-methylphenyl)benzoic acid, a substituted aromatic compound with functionalities relevant to medicinal chemistry and materials science. We present a complete workflow, from sample preparation to advanced spectral interpretation, including 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) spectroscopic techniques. The causality behind experimental choices is explained, offering field-proven insights for researchers, scientists, and drug development professionals to confidently apply these methods for the structural characterization of complex organic molecules.
Introduction and Theoretical Framework
The structural confirmation of novel chemical entities is a cornerstone of modern chemical research and drug development. This compound presents an interesting case for NMR analysis due to its multiple, distinct functional groups and substitution patterns on two aromatic rings. Its structure features a methoxy group, a carboxylic acid, and a para-substituted toluene moiety, each imparting unique electronic effects that influence the chemical environment of nearby nuclei.
A multi-technique NMR approach is essential for complete and unambiguous assignment. This guide leverages several key experiments:
-
¹H NMR: Provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin coupling).
-
¹³C NMR: Determines the number of unique carbon environments. Due to proton decoupling, each unique carbon typically appears as a single sharp line.[1][2][3]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): An essential spectral editing technique that differentiates carbon signals based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals, and quaternary carbons are absent.[4][5][6][7]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). This is invaluable for tracing out spin systems, such as adjacent protons on an aromatic ring.[8][9]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons with the carbons to which they are attached via a single bond, providing definitive C-H connectivity information.[8][10]
By integrating data from these experiments, a self-validating and definitive structural assignment can be achieved.
Molecular Structure and Predicted NMR Signals
The first step in any NMR analysis is to examine the molecule's structure to predict the number of expected signals based on chemical equivalence and symmetry.
Caption: Structure of this compound with atom numbering.
Due to the unsymmetrical substitution on the central benzoic acid ring, all carbons and protons on this ring are chemically non-equivalent. The para-substituted tolyl group, however, possesses a plane of symmetry, rendering the ortho protons (H9) and meta protons (H10') chemically equivalent to each other.
-
Expected ¹H Signals: 10 unique signals (H2, H4, H6, two sets of aromatic protons on the tolyl ring (H9, H10'), the methoxy protons, the methyl protons, and the carboxylic acid proton).
-
Expected ¹³C Signals: 15 unique signals (6 for the benzoic acid ring, 4 for the tolyl ring, 1 for the carboxylic acid carbon, 1 for the methoxy carbon, and 1 for the methyl carbon).
Experimental Protocols
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
Sample Preparation
The choice of solvent is paramount. It must fully dissolve the analyte without interfering with its signals. Chloroform-d (CDCl₃) is often a good first choice for many organic molecules, but Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred if solubility is low or if exchangeable protons (like the carboxylic acid proton) are of key interest, as they are less prone to rapid exchange with residual water.
Protocol:
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H and ¹³C NMR analysis.[11] For 2D experiments, a more concentrated sample (~25 mg) is beneficial.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex or gently warm if necessary to ensure complete dissolution.[11]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[12]
-
Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition Workflow
The following workflow outlines the logical progression of experiments for structural elucidation.
Caption: Standard NMR workflow for structural elucidation.
Spectrometer Parameters
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary based on sample concentration and available instrument time.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for good signal without saturation. |
| Spectral Width | -2 to 14 ppm | Covers the full range of expected proton signals. | |
| Acquisition Time | ~3 s | Ensures good digital resolution. | |
| Relaxation Delay | 2-5 s | Allows for near-complete relaxation of protons for accurate integration. | |
| Number of Scans | 16 | Sufficient for a moderately concentrated sample. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Standard proton-decoupled pulse sequence. |
| Spectral Width | -10 to 200 ppm | Covers the full range of organic carbons, including carbonyls. | |
| Acquisition Time | ~1.5 s | Balances resolution and experiment time. | |
| Relaxation Delay | 2 s | Standard delay; longer delays may be needed for quaternary carbons. | |
| Number of Scans | ≥1024 | Required due to the low natural abundance of ¹³C.[13] | |
| DEPT-135 | Pulse Program | dept135 | Standard DEPT-135 pulse sequence. |
| Parameters | (Copy from ¹³C) | Uses similar acquisition parameters as the standard carbon experiment. | |
| ¹H-¹H COSY | Pulse Program | cosygpqf | Standard gradient-selected COSY with good artifact suppression. |
| Number of Scans | 2-4 per increment | Balances sensitivity and total experiment time. | |
| Increments (F1) | 256-512 | Determines the resolution in the indirect dimension. | |
| ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.2 | Standard sensitivity-enhanced, edited HSQC. |
| Number of Scans | 4-8 per increment | Provides good signal-to-noise for direct C-H correlations. | |
| Increments (F1) | 128-256 | Adequate for resolving carbon signals in the indirect dimension. |
Spectral Interpretation and Data Analysis
The following sections detail the predicted chemical shifts and correlations based on established NMR principles and substituent effects.
Predicted ¹H NMR Spectrum
Aromatic protons typically resonate between 6.5-8.5 ppm.[14][15] Electron-withdrawing groups (like -COOH) deshield nearby protons (shift downfield), while electron-donating groups (-OCH₃, -CH₃) shield them (shift upfield).[16]
| Proton(s) | Predicted δ (ppm) | Integration | Multiplicity | Expected J (Hz) | Assignment Rationale |
| H-COOH | ~13.0 | 1H | br s | - | Highly deshielded acidic proton; signal is often broad. |
| H-2, H-6, H-4 | 7.3 - 8.0 | 3H total | s, s, s | - | Protons on the central ring will appear as singlets or narrow triplets/doublets due to small ⁴J (meta) coupling. Their exact shifts depend on the combined electronic effects. |
| H-9 (Tolyl) | ~7.5 | 2H | d | J ≈ 8.0 | Ortho to the phenyl group, deshielded. Appears as a doublet due to coupling with H-10'. |
| H-10' (Tolyl) | ~7.2 | 2H | d | J ≈ 8.0 | Meta to the phenyl group, less deshielded than H-9. Appears as a doublet due to coupling with H-9. |
| H-OCH₃ | ~3.8 | 3H | s | - | Characteristic singlet for a methoxy group attached to an aromatic ring.[17] |
| H-CH₃ | ~2.4 | 3H | s | - | Characteristic singlet for a benzylic methyl group.[3] |
Predicted ¹³C NMR and DEPT-135 Spectra
Aromatic carbons resonate between 110-160 ppm.[16][18] The carboxylic acid carbonyl is significantly downfield (~165-175 ppm).[1][19]
| Carbon(s) | Predicted δ (ppm) | DEPT-135 Phase | Assignment Rationale |
| C-COOH | ~168 | Absent | Carboxylic acid carbonyl carbon. |
| C-5 (-O) | ~160 | Absent | Aromatic carbon directly attached to the electronegative oxygen of the methoxy group. |
| C-1, C-3 | ~140-145 | Absent | Quaternary carbons attached to the other aromatic ring and the COOH group. |
| C-1', C-4' | ~135-140 | Absent | Quaternary carbons of the tolyl ring. |
| C-9, C-10' | ~125-130 | Positive (CH) | Protonated carbons of the tolyl ring. |
| C-2, C-4, C-6 | ~110-125 | Positive (CH) | Protonated carbons of the central benzoic acid ring. |
| C-OCH₃ | ~56 | Positive (CH₃) | Methoxy carbon, highly shielded.[17] |
| C-CH₃ | ~21 | Positive (CH₃) | Benzylic methyl carbon, highly shielded. |
2D NMR Correlation Analysis
2D NMR provides the definitive links between the signals assigned in the 1D spectra.
Caption: Key expected COSY and HSQC correlations.
-
COSY Analysis: The most prominent cross-peak will be between the two doublets of the tolyl ring protons (H-9 ↔ H-10'), confirming their ortho-relationship. The protons on the central benzoic acid ring are meta to each other and will likely show very weak or no COSY correlations.
-
HSQC Analysis: This experiment provides the final, unambiguous link. Each proton signal will show a cross-peak to its directly attached carbon. For example, the singlet at ~3.8 ppm will correlate to the carbon at ~56 ppm, definitively assigning them as the -OCH₃ group. Likewise, the two aromatic doublets will correlate to their respective carbons, confirming the assignments made in the 1D spectra.
Conclusion
The structural elucidation of this compound is systematically achieved through a logical and hierarchical application of modern NMR techniques. By combining the foundational data from 1D ¹H and ¹³C NMR with the multiplicity information from DEPT-135 and the connectivity evidence from 2D COSY and HSQC experiments, every proton and carbon atom in the molecule can be assigned with a high degree of confidence. This comprehensive approach serves as a robust template for researchers in organic synthesis, medicinal chemistry, and materials science, ensuring the rigorous and accurate characterization of novel molecular entities.
References
-
Title: The C-13 NMR spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]
-
Title: NMR Sample Preparation Source: University of Ottawa URL: [Link]
-
Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]
-
Title: Carbon-13 chemical shift assignments of derivatives of benzoic acid Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: Sample Preparation Source: University of Missouri-St. Louis URL: [Link]
-
Title: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: ResearchGate URL: [Link]
-
Title: NMR Sample Preparation Source: University of Cambridge URL: [Link]
-
Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]
-
Title: Interpreting H-NMR Spectra Aromatic Molecule Source: YouTube URL: [Link]
-
Title: DEPT | NMR Core Facility Source: Columbia University URL: [Link]
-
Title: Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra Source: University of the West Indies at Mona URL: [Link]
-
Title: Methoxy groups just stick out Source: ACD/Labs URL: [Link]
-
Title: 2.10: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: 15.7: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: 13.12: DEPT ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: 1H NMR spectra indicate the change of chemical shift of methoxy group Source: ResearchGate URL: [Link]
-
Title: An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines Source: ChemRxiv URL: [Link]
-
Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
-
Title: 6.4: DEPT C-13 NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: DEPT and DEPTQ Source: University of Ottawa NMR Facility Blog URL: [Link]
-
Title: Spectroscopy Tutorial: Aromatics Source: Organic Chemistry at CU Boulder URL: [Link]
-
Title: 15.4: Spectral Characteristics of the Benzene Ring Source: Chemistry LibreTexts URL: [Link]
-
Title: 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Video: NMR Spectroscopy of Benzene Derivatives Source: JoVE URL: [Link]
-
Title: 6.6 ¹H NMR Spectra and Interpretation (Part I) Source: KPU Pressbooks URL: [Link]
-
Title: 13C NMR Chemical Shift Table Source: University of Puget Sound URL: [Link]
-
Title: 1H and 13C NMR Spectra of Substituted Benzoic Acids Source: The Royal Society of Chemistry URL: [Link]
-
Title: A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5 Source: ResearchGate URL: [Link]
-
Title: 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts Source: ResearchGate URL: [Link]
-
Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]
-
Title: Chapter 5: Acquiring 1 H and 13 C Spectra Source: Royal Society of Chemistry URL: [Link]
-
Title: Basic Practical NMR Concepts Source: Michigan State University URL: [Link]
-
Title: Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data Source: PubMed URL: [Link]
-
Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: Anusmriti URL: [Link]
-
Title: The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives Source: ResearchGate URL: [Link]
-
Title: Common 2D (COSY, HSQC, HMBC) Source: San Diego State University NMR Facility URL: [Link]
Sources
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. emerypharma.com [emerypharma.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 16. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 17. acdlabs.com [acdlabs.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 5-Methoxy-3-(4-methylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the predicted mass spectrometry fragmentation pathways of 5-Methoxy-3-(4-methylphenyl)benzoic acid. In the absence of direct experimental data for this specific molecule, this document leverages fundamental principles of mass spectrometry and established fragmentation patterns of its constituent functional groups—benzoic acid, anisole, and substituted biphenyls—to construct a theoretical fragmentation map. This application note is designed to serve as a practical resource for researchers in drug discovery and metabolomics, offering a robust framework for the identification and structural elucidation of this and structurally related compounds using mass spectrometry. Detailed protocols for sample preparation and analysis are also provided to guide experimental design.
Introduction
This compound is a multifaceted organic molecule featuring a biphenyl-like core, a carboxylic acid moiety, and a methoxy group. Such structures are of significant interest in medicinal chemistry and materials science. Mass spectrometry is an indispensable analytical technique for the structural characterization of novel chemical entities. Understanding the fragmentation behavior of a molecule under ionization is paramount for its unambiguous identification in complex matrices and for the elucidation of its metabolic fate. This document outlines the predicted fragmentation of this compound, providing a foundational guide for its analysis.
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to be driven by the presence of its key functional groups. The molecular ion ([M]+•) will undergo a series of characteristic neutral losses and rearrangements. The following sections detail the most probable fragmentation routes.
Initial Ionization and Key Functional Group Cleavages
Upon electron ionization, this compound will form a molecular ion. The fragmentation cascade will likely be initiated at the carboxylic acid and methoxy groups, which are prone to cleavage.
-
Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical, leading to the formation of a stable acylium ion.[1][2]
-
Decarboxylation (Loss of CO2): The loss of carbon dioxide from the deprotonated molecule is a characteristic fragmentation reaction of benzoic acid derivatives in electrospray ionization mass spectrometry.[3] In electron ionization, the loss of a carboxyl radical (•COOH) can also occur.
-
Loss of a Methyl Radical (•CH3): Methoxy-substituted aromatic compounds frequently undergo an initial loss of a methyl radical to form a stable oxonium ion.[4]
Proposed Fragmentation Scheme
The interplay of these initial fragmentation events will give rise to a series of diagnostic product ions. A proposed fragmentation pathway is illustrated below.
Caption: Predicted Fragmentation Pathway of this compound.
Tabulated Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed origins.
| Predicted m/z | Proposed Ion Formula | Description of Neutral Loss |
| 242 | [C15H14O3]+• | Molecular Ion ([M]+•) |
| 227 | [C14H11O3]+ | Loss of a methyl radical (•CH3) |
| 225 | [C15H13O2]+ | Loss of a hydroxyl radical (•OH) |
| 197 | [C14H13O]+ | Loss of a carboxyl radical (•COOH) from [M]+• or CO from [M-•OH]+ |
| 182 | [C13H10O]+ | Loss of a carboxyl group from [M-•CH3]+ |
| 169 | [C12H9O]+ | Loss of carbon monoxide (CO) from m/z 197 |
| 152 | [C12H8]+ | Loss of a hydroxyl radical from m/z 169 or formaldehyde from m/z 182 |
| 77 | [C6H5]+ | Phenyl cation, a common fragment in aromatic compounds[1] |
Experimental Protocol
This section provides a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition.
LC-MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Fragmentor Voltage: 175 V.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be used for tandem MS (MS/MS) experiments to generate a comprehensive fragmentation spectrum.
-
Caption: Experimental Workflow for LC-MS analysis.
Data Analysis and Interpretation
The acquired MS and MS/MS data should be processed using appropriate software. The accurate mass measurements from a high-resolution mass spectrometer will aid in confirming the elemental composition of the precursor and fragment ions. The experimentally observed fragmentation pattern should be compared with the predicted pathways outlined in this document to confirm the structure of this compound.
Conclusion
This application note provides a theoretically derived yet scientifically grounded guide to the mass spectrometric fragmentation of this compound. The predicted fragmentation pathways, rooted in the established behavior of its constituent functional groups, offer a valuable starting point for the empirical analysis of this compound. The provided experimental protocol serves as a robust methodology for obtaining high-quality mass spectral data. This comprehensive guide is intended to empower researchers to confidently identify and structurally characterize this and similar molecules, thereby accelerating research and development efforts.
References
-
An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. [Link]
-
Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. [Link]
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5-Methoxy-3-(4-methylphenyl)benzoic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Biaryl Building Block
5-Methoxy-3-(4-methylphenyl)benzoic acid is a valuable bifunctional building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a biphenyl core, a carboxylic acid handle for diverse functionalization, and a methoxy group that modulates electronic properties and metabolic stability, makes it an attractive starting point for the synthesis of complex molecular architectures. This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications of this versatile molecule. We will delve into key synthetic transformations, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers to adapt and innovate.
Core Physicochemical and Reactivity Profile
Before exploring its synthetic applications, it is crucial to understand the inherent chemical properties of this compound.
| Property | Value | Notes |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | Off-white to white solid | |
| Key Functional Groups | Carboxylic Acid, Methoxy, Biphenyl | The carboxylic acid is the primary site for derivatization. The methoxy group is a moderate electron-donating group, influencing the reactivity of the aromatic ring. |
| Reactivity Insights | The carboxylic acid moiety allows for standard transformations such as esterification and amide bond formation. The biphenyl structure is rigid and provides a scaffold for constructing molecules with defined three-dimensional shapes. The methoxy group can influence the regioselectivity of further aromatic substitutions and can be a site for metabolic O-demethylation in biological systems. |
Application I: Suzuki-Miyaura Cross-Coupling for Biphenyl Elaboration
The biphenyl scaffold of this compound can be further extended through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds with high efficiency and functional group tolerance.[1] While the target molecule itself is a product of a Suzuki coupling, it can be further functionalized if a suitable leaving group (e.g., a halide) is present on one of the aryl rings. For the purpose of this guide, we will illustrate the synthesis of the parent compound from its precursors, 3-bromo-5-methoxybenzoic acid and 4-methylphenylboronic acid, as a representative example of this crucial reaction.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-methoxybenzoic acid), forming a Pd(II) intermediate.[2]
-
Transmetalation: The organoboron species (4-methylphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[4]
Protocol: Synthesis of this compound
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides.[1][7][8]
Materials:
-
3-bromo-5-methoxybenzoic acid (1.0 eq)
-
4-methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxybenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Self-Validation and Expected Outcome:
-
TLC Analysis: The product should have a different Rf value compared to the starting materials.
-
LC-MS Analysis: The product should show the expected molecular ion peak.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.
-
Yield: Typical yields for Suzuki-Miyaura couplings of this type range from 70% to 95%.
Application II: Amide Bond Formation
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of amides, which are prevalent in many biologically active molecules.[9] The direct condensation of a carboxylic acid and an amine is generally slow, necessitating the use of coupling reagents to activate the carboxylic acid.
Mechanistic Rationale: EDC/HOBt-Mediated Coupling
A widely used and efficient method for amide bond formation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).[10][11][12][13][14]
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
HOBt Interception: This unstable intermediate can rearrange to an inactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester.
-
Aminolysis: The amine nucleophile then attacks the activated ester to form the desired amide, regenerating HOBt.
Protocol: General Procedure for Amide Synthesis
This protocol provides a general method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0-3.0 eq) to the solution.
-
Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
Self-Validation and Expected Outcome:
-
Spectroscopic Analysis: The formation of the amide bond can be confirmed by the appearance of a characteristic amide C=O stretch in the IR spectrum and the presence of amide N-H protons (for primary amine reactants) in the ¹H NMR spectrum.
-
Yield: Yields for this type of coupling are typically in the range of 60-90%, depending on the steric and electronic properties of the amine. For sterically hindered amines, yields may be lower, and alternative coupling reagents may be required.
Application III: Esterification
The synthesis of esters from this compound is a fundamental transformation, often used to modify the pharmacokinetic properties of a lead compound or to serve as a protecting group for the carboxylic acid.
Mechanistic Rationale: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[15][16][17][18]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen.
Protocol: Synthesis of Methyl 5-Methoxy-3-(4-methylphenyl)benzoate
This protocol describes a standard Fischer-Speier esterification.[19][20]
Materials:
-
This compound (1.0 eq)
-
Methanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Suspend or dissolve this compound (1.0 eq) in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The reaction is an equilibrium, so driving off the water formed can improve the yield. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester.
-
If necessary, purify the product by column chromatography.
Self-Validation and Expected Outcome:
-
Spectroscopic Evidence: The formation of the ester will be evident in the ¹H NMR spectrum by the appearance of a new singlet corresponding to the methyl ester protons (around 3.9 ppm) and the disappearance of the broad carboxylic acid proton signal. The IR spectrum will show a shift in the carbonyl stretching frequency.
-
Yield: Yields are typically moderate to high (60-95%), depending on the efficiency of water removal.
Conclusion: A Gateway to Molecular Diversity
This compound is a robust and versatile building block that provides a reliable entry point into a wide range of complex organic molecules. Through well-established synthetic transformations such as Suzuki-Miyaura coupling, amide bond formation, and esterification, researchers can readily access a diverse array of derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for the successful application of this valuable synthetic intermediate in drug discovery, materials science, and beyond.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][2]
-
Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. Retrieved from [Link][15]
-
ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. Retrieved from [Link][16]
-
Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link][17]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][3]
-
News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link][4]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link][18]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link][5]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link][11]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link][13]
-
ACS Publications. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Retrieved from [Link][21]
-
ResearchGate. (n.d.). General mechanism of the Fischer-Speier esterification. Retrieved from [Link][22]
-
Google Patents. (n.d.). Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl]. Retrieved from [23]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][6]
-
Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Retrieved from [7]
-
Google Patents. (n.d.). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. Retrieved from [8]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link][24]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link][25]
-
Google Patents. (n.d.). Purifying process of 3,4,5-trimethoxyl benzoic acid. Retrieved from [26]
-
ResearchGate. (2022, April 14). Solvent-free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link][27]
-
National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link][9]
-
Justia Patents. (n.d.). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Retrieved from [Link][28]
-
National Center for Biotechnology Information. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link][29]
-
MDPI. (n.d.). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link][30]
-
NSF Public Access Repository. (2021, April 30). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Retrieved from [Link][31]
-
ResearchGate. (n.d.). Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. Retrieved from [Link][32]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link][19]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link][33]
-
Google Patents. (n.d.). Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. Retrieved from [34]
-
Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Retrieved from [35]
-
KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022, January 21). Retrieved from [Link][20]
-
Google Patents. (n.d.). Process for the preparation of aromatic methyl methoxycarboxylates. Retrieved from [36]
-
NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. Retrieved from [Link][37]
-
NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. Retrieved from [Link][38]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. news-medical.net [news-medical.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 8. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 9. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]
- 16. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 17. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 18. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid - Google Patents [patents.google.com]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. rsc.org [rsc.org]
- 26. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. patents.justia.com [patents.justia.com]
- 29. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. par.nsf.gov [par.nsf.gov]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 35. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 36. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 37. Benzoic acid, 3,4,5-trimethoxy-, methyl ester [webbook.nist.gov]
- 38. Benzoic acid, 3,4,5-trimethoxy-, methyl ester [webbook.nist.gov]
Protocol for the Suzuki-Miyaura Coupling Synthesis of 5-Methoxy-3-(4-methylphenyl)benzoic acid
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 5-Methoxy-3-(4-methylphenyl)benzoic acid, a biaryl scaffold of significant interest in medicinal chemistry. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure, but also a deep dive into the mechanistic rationale, reagent selection, and troubleshooting strategies to ensure reproducible, high-yield outcomes.
Introduction: The Power of the Suzuki-Miyaura Reaction in Biaryl Synthesis
The construction of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. Among the myriad of available methods, the Suzuki-Miyaura cross-coupling reaction stands out as a preeminent tool for forging C-C bonds, particularly between sp²-hybridized carbon atoms to form biaryl structures.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become indispensable in both academic and industrial settings, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for its development.[1]
The reaction's widespread adoption is due to its numerous advantages:
-
Mild Reaction Conditions: It often proceeds at moderate temperatures, preserving sensitive functional groups.[3][4]
-
High Functional Group Tolerance: A broad range of functional groups on both coupling partners are well-tolerated.[4][5]
-
Commercial Availability of Reagents: A vast library of boronic acids and organohalides is commercially available, enabling rapid access to diverse molecular architectures.[3]
-
Low Toxicity: Organoboron reagents are generally less toxic and more stable than other organometallic coupling partners, such as those used in Stille or Negishi couplings.[6]
This protocol focuses on the synthesis of this compound, a representative biaryl molecule, by coupling 3-bromo-5-methoxybenzoic acid with 4-methylphenylboronic acid.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three critical steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (3-bromo-5-methoxybenzoic acid). This forms a Pd(II) intermediate. This step is often the rate-determining step of the entire cycle.[6]
-
Transmetalation : This is an organometallic reaction where the organic group from the organoboron species (4-methylphenyl) is transferred to the palladium(II) complex.[1] This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium center.[8][9][10]
-
Reductive Elimination : In the final step, the two organic groups (the aryl from the halide and the aryl from the boronic acid) on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[5][6][7]
Detailed Experimental Protocol
This protocol is designed for a standard laboratory setting. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. | Purity |
| 3-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 1.00 g | 4.33 | 1.0 | >98% |
| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 0.706 g | 5.20 | 1.2 | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.250 g | 0.216 | 0.05 | >98% |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 1.79 g | 13.0 | 3.0 | >99% |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 20 mL | - | - | >99.8% |
| Deionized Water | H₂O | 18.02 | 5 mL | - | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - | ACS Grade |
| Hydrochloric Acid (2 M) | HCl | 36.46 | As needed | - | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~20 mL | - | - | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - | - | - |
Step-by-Step Synthesis Workflow
Caption: Figure 2. Experimental workflow for the synthesis.
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-bromo-5-methoxybenzoic acid (1.00 g, 4.33 mmol), 4-methylphenylboronic acid (0.706 g, 5.20 mmol), and potassium carbonate (1.79 g, 13.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step, as oxygen can deactivate the Pd(0) catalyst.[11][12]
-
Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane (20 mL) followed by deionized water (5 mL). Stir the resulting suspension.
-
Catalyst Addition : Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (0.250 g, 0.216 mmol) to the flask. Immediately reseal and purge with inert gas for another 5 minutes. The mixture will typically turn a yellow or orange color.
-
Reaction : Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up :
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst. Rinse the flask and filter cake with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and add 50 mL of water.
-
Carefully acidify the aqueous layer by adding 2 M HCl dropwise until the pH is ~2-3 (check with pH paper). The product should precipitate in the organic layer or at the interface.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Combine all organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to afford the pure product.
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxidation. 2. Impure or degraded boronic acid. 3. Insufficient base or temperature. | 1. Ensure thorough degassing of solvents and a robust inert atmosphere.[11][12] 2. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester.[12][13] 3. Increase temperature slightly or switch to a stronger base like Cs₂CO₃. Ensure the base is finely powdered. |
| Significant Side Products | 1. Homocoupling of boronic acid. 2. Protodeboronation (boronic acid replaced by -H). | 1. Lower the catalyst loading or ensure the reaction is not overheated. 2. This is often promoted by excess water or prolonged reaction times at high temperatures. Use anhydrous solvents and monitor the reaction to avoid unnecessary heating.[12] |
| Dark Black Precipitate | Formation of inactive palladium black. | This indicates catalyst decomposition. Improve inert atmosphere techniques. Ensure phosphine ligands are not oxidized.[12] |
| Difficult Purification | Residual palladium catalyst in the product. | Pass the crude product solution through a short plug of silica gel or use a palladium scavenger resin before final purification. |
Rationale for Reagent Selection
-
Catalyst - Pd(PPh₃)₄ : Tetrakis(triphenylphosphine)palladium(0) is a workhorse catalyst for Suzuki couplings.[14] It is a commercially available, air-stable solid that readily dissociates in solution to provide the active Pd(0)L₂ species needed to initiate the catalytic cycle.[15] A catalyst loading of 1-5 mol% is typical for this type of transformation.[16]
-
Base - K₂CO₃ : The base is essential for the transmetalation step.[10] It reacts with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which more readily transfers its organic group to the palladium center.[9][17][18] Potassium carbonate is a cost-effective and moderately strong inorganic base that works well in aqueous/organic mixtures.[6]
-
Solvent - Dioxane/Water : This biphasic solvent system is highly effective. Dioxane solubilizes the organic substrates and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[7][19]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
García-Melchor, M., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Nobre, S. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications. Retrieved from [Link]
-
Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Ascensus [ascensusspecialties.com]
- 15. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 16. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for 5-Methoxy-3-(4-methylphenyl)benzoic Acid in Medicinal Chemistry
Foreword: Unveiling the Potential of a Biphenyl Scaffold
In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structural motif, present in numerous therapeutic agents. Its inherent conformational flexibility and capacity for diverse substitutions allow for the fine-tuning of pharmacological properties. This guide focuses on a specific, yet promising, member of this family: 5-Methoxy-3-(4-methylphenyl)benzoic acid . While direct and extensive research on this particular molecule is emerging, its structural alerts, derived from a rich history of related compounds, point towards significant potential in the realms of anti-inflammatory and antimicrobial drug discovery.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a technical narrative grounded in established principles of medicinal chemistry. Herein, we will explore the synthetic rationale, propose detailed protocols for its preparation and biological evaluation, and contextualize its potential applications with in-depth mechanistic insights gleaned from analogous structures.
Physicochemical Properties and Structural Rationale
Before delving into experimental protocols, a foundational understanding of the molecule's key structural features is paramount.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₅H₁₄O₃ | N/A |
| Molecular Weight | 242.27 g/mol | N/A |
| CAS Number | 1261889-23-9 | N/A |
| Predicted LogP | 3.8 - 4.2 | N/A |
| pKa (Carboxylic Acid) | ~ 4.0 - 4.5 | N/A |
The molecule's architecture, a biphenyl core with methoxy, methyl, and carboxylic acid functional groups, provides several strategic advantages in a medicinal chemistry context:
-
The Biphenyl Core: This provides a rigid, yet rotationally flexible, backbone that can effectively orient functional groups for optimal interaction with biological targets.
-
The Carboxylic Acid: This acidic moiety is a key pharmacophore, capable of forming strong ionic interactions and hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets. It also provides a convenient handle for prodrug strategies, such as esterification, to modulate pharmacokinetic properties.
-
The Methoxy Group: As an electron-donating group, the methoxy substituent can influence the electronic properties of the adjacent phenyl ring and participate in hydrogen bonding.
-
The Methyl Group: This lipophilic group can contribute to hydrophobic interactions within a binding site, potentially enhancing potency and selectivity.
Synthetic Protocol: A Suzuki-Miyaura Coupling Approach
The construction of the biphenyl core is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a robust and widely adopted method in pharmaceutical process chemistry.[1]
Workflow for the Synthesis of this compound
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 5-methoxy-3-(4-methylphenyl)benzoate
-
Rationale: This step constructs the core biphenyl structure. The use of a palladium catalyst with a phosphine ligand facilitates the coupling of the aryl bromide with the boronic acid.[2] A base is required to activate the boronic acid.
-
Materials:
-
Methyl 3-bromo-5-methoxybenzoate (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Nitrogen or Argon gas (inert atmosphere)
-
-
Procedure:
-
To a round-bottom flask, add methyl 3-bromo-5-methoxybenzoate, 4-methylphenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed toluene and water (typically in a 4:1 to 5:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 5-methoxy-3-(4-methylphenyl)benzoate.
-
Step 2: Saponification to this compound
-
Rationale: This is a standard hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base.
-
Materials:
-
Methyl 5-methoxy-3-(4-methylphenyl)benzoate (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of methanol and water in a round-bottom flask.
-
Add sodium hydroxide pellets and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
-
Application in Medicinal Chemistry: Anti-Inflammatory Potential
Mechanistic Hypothesis: The structural similarity of this compound to known anti-inflammatory agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs), suggests its potential to modulate key inflammatory pathways. Many NSAIDs bearing a carboxylic acid moiety are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] Furthermore, some methoxylated aromatic compounds have demonstrated anti-inflammatory effects through the modulation of signaling pathways such as NF-κB and MAPK.[4][5]
Proposed Signaling Pathway Inhibition
Caption: Proposed inhibition of the COX pathway by the target compound.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzyme preparations (commercially available)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Test compound dissolved in DMSO
-
Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells with a positive control and a vehicle control (DMSO).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further 10-20 minutes at 37 °C.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Application in Medicinal Chemistry: Antimicrobial Potential
Mechanistic Hypothesis: Benzoic acid and its derivatives have a long history of use as antimicrobial agents. Their mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nutrient transport.[6] The lipophilic nature of the biphenyl core in this compound may facilitate its penetration into bacterial cell membranes.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound dissolved in DMSO
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microplates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compound in the appropriate growth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (medium with inoculum and a standard antibiotic), a negative control (medium only), and a vehicle control (medium with inoculum and DMSO).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
This compound stands as a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While this guide provides a robust framework for its synthesis and initial biological evaluation based on established principles and data from analogous compounds, it is imperative that these protocols are executed to generate specific data for this molecule. Future research should focus on a broader screening against various biological targets, including a wider panel of kinases and other enzymes, as well as an expanded array of microbial strains. In vivo studies to assess efficacy, pharmacokinetics, and safety will be the subsequent critical steps in delineating the therapeutic potential of this promising biphenyl derivative.
References
-
Abraham, D. J., et al. Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids designed for the donor site. Journal of Medicinal Chemistry, 27(12), 1549-1559. [Link]
-
Chand, P., et al. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052. [Link]
-
Khan, I., et al. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. Molecules, 19(1), 376-404. [Link]
-
Maxia, L., et al. Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. Planta Medica, 75(13), 1517-1521. [Link]
-
Marrison, L. R., et al. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671. [Link]
-
Mihali, V.-G., et al. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6599. [Link]
-
Patsay, I., et al. To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. Journal of Biosciences and Medicines, 8(12), 1-17. [Link]
-
Rauf, A., et al. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Sharma, P., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 10(1), 103. [Link]
-
Singh, R., et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 38. [Link]
-
Tsvetkov, V. B., et al. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(16), 4995. [Link]
- U.S. Patent No. US5424479A.
-
U.S. Patent No. US20120184548A1. Compounds and methods for treating cancer. [Link]
-
Varghese, B., et al. Phytochemicals as Invaluable Sources of Potent Antimicrobial Agents to Combat Antibiotic Resistance. Antibiotics, 11(11), 1563. [Link]
-
Vourva, C., et al. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2101. [Link]
-
Wölfle, U., et al. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 99-110. [Link]
-
Yadav, S., et al. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). Molecules, 26(16), 4995. [Link]
-
Zádor, F., et al. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 27(18). [Link]
- European Patent No. EP1044956A1. A process for the preparation of 2-(4-methylphenyl)
- U.S. Patent No. US6433214B1. Process for the preparation of 2-(4-methylphenyl)
-
Gujarat Organics Ltd. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. [Link]
-
Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]
-
Kim, D. H., et al. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 28(13), 5121. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 5-Methoxy-3-(4-methylphenyl)benzoic Acid Derivatives
Abstract
This guide provides a comprehensive, step-by-step protocol for determining the antimicrobial activity of novel 5-Methoxy-3-(4-methylphenyl)benzoic acid derivatives. Benzoic acid and its analogs are known for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell homeostasis upon diffusion across the cell membrane.[1][2][3] This document outlines the industry-standard broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and the subsequent procedure to determine the Minimum Bactericidal Concentration (MBC).[4][5][6][7] Adherence to these protocols, which are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI), will ensure the generation of accurate, reproducible, and reliable data essential for drug development and research.[8][9][10][11]
Introduction: Scientific Rationale and Mechanism
Benzoic acid derivatives represent a promising class of compounds for antimicrobial research. Their efficacy is intrinsically linked to their chemical structure and the surrounding pH.[2][3] The fundamental mechanism of action involves the passive diffusion of the undissociated, lipophilic form of the acid across the bacterial cell membrane.[1][2] Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton (H+) and acidifying the cell's interior.[3] This disruption of the internal pH interferes with essential metabolic processes and enzyme function, ultimately inhibiting growth.[3][12]
The specific derivative, this compound, incorporates functional groups (methoxy and methylphenyl) that can modulate its lipophilicity and electronic properties. These modifications can significantly influence the compound's ability to penetrate bacterial membranes and exert its antimicrobial effect.[2] Therefore, a standardized and precise evaluation of its activity is paramount.
The broth microdilution method is the gold-standard, quantitative technique for determining the in-vitro susceptibility of a microorganism to an antimicrobial agent.[13] It allows for the precise determination of the MIC, defined as the lowest concentration of a compound that visibly inhibits microbial growth after a standardized incubation period.[4][13] Following MIC determination, the MBC test can ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[5][6][7][14]
Materials and Reagents
Equipment
-
Laminar Flow Hood (Biosafety Cabinet Class II)
-
Shaking Incubator (35 ± 2°C)
-
Spectrophotometer or Nephelometer
-
Vortex Mixer
-
Adjustable Micropipettes (P20, P200, P1000) and sterile tips
-
Multichannel Pipette (8- or 12-channel)
-
Sterile Reagent Reservoirs
-
Analytical Balance
-
Stir Plate and Magnetic Stir Bars
Consumables
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Sterile 1.5 mL and 15 mL conical tubes
-
Sterile Petri Dishes (100 mm)
-
Disposable Inoculating Loops
-
Parafilm
Media and Reagents
-
This compound derivative(s)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 0.9% Saline Solution
-
0.5 McFarland Turbidity Standard
-
Positive Control Antibiotic (e.g., Ciprofloxacin, Gentamicin)
Quality Control (QC) Bacterial Strains
Using well-characterized reference strains is critical for validating the accuracy and reproducibility of the assay.[15][16][17]
-
Gram-positive: Staphylococcus aureus ATCC 29213 or ATCC 25923
-
Gram-negative: Escherichia coli ATCC 25922
-
Gram-negative: Pseudomonas aeruginosa ATCC 27853
Experimental Workflow Overview
The overall experimental process follows a logical sequence from preparation to data analysis. This workflow is designed to ensure accuracy and adherence to established standards.
Caption: Experimental workflow for MIC and MBC determination.
Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock Solution
-
Rationale: Benzoic acid derivatives often exhibit low aqueous solubility.[18] Dimethyl sulfoxide (DMSO) is an effective solvent for these hydrophobic compounds.[19] A high-concentration stock is prepared to ensure the final DMSO concentration in the assay remains non-inhibitory (typically ≤1%).
-
Calculate Mass: Determine the mass of the benzoic acid derivative required to make a stock solution of 1280 µg/mL. For example, to make 10 mL of this stock, weigh out 12.8 mg of the compound.
-
Dissolution: Aseptically add the weighed compound to a sterile tube. Add the calculated volume of 100% DMSO.
-
Solubilize: Vortex vigorously for 30-60 seconds until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Prepare this stock solution fresh on the day of the experiment. If storage is required, store at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Preparation of Standardized Bacterial Inoculum
-
Rationale: Standardizing the initial bacterial concentration is one of the most critical steps for reproducibility. The 0.5 McFarland standard provides a reference for adjusting the bacterial suspension to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Primary Culture: From a stock culture, streak the QC bacterial strain onto an MHA plate and incubate for 18-24 hours at 35 ± 2°C.
-
Colony Selection: Using a sterile inoculating loop, select 3-5 well-isolated colonies from the fresh MHA plate.
-
Suspension: Suspend the colonies in a tube containing 3-5 mL of sterile 0.9% saline.
-
Standardization: Vortex the suspension thoroughly. Adjust the turbidity by comparing it to a 0.5 McFarland standard against a white background with contrasting black lines. Add more colonies to increase turbidity or more sterile saline to decrease it.
-
Final Dilution: This standardized suspension (~1.5 x 10⁸ CFU/mL) must be further diluted. Within 15 minutes of standardization, perform a 1:150 dilution in CAMHB. This will yield a final inoculum density of approximately 1 x 10⁶ CFU/mL. The subsequent 1:1 addition to the assay plate will result in the target concentration of 5 x 10⁵ CFU/mL in each well.[20]
Protocol 3: Broth Microdilution for MIC Determination
-
Rationale: This protocol, based on the CLSI M07 standard, uses a two-fold serial dilution to create a concentration gradient of the test compound, allowing for the identification of the precise concentration that inhibits bacterial growth.[8][9][10]
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Initial Compound Addition: Add 100 µL of the prepared test compound working solution (e.g., 128 µg/mL, prepared by diluting the DMSO stock in CAMHB) to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down 5-7 times. Continue this serial transfer from well 2 to well 10. Discard the final 50 µL from well 10.
-
Expert Tip: This creates a concentration range from 64 µg/mL down to 0.125 µg/mL. Well 11 serves as the growth control (no compound), and well 12 is the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the final standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate with a lid or an adhesive seal and incubate at 35 ± 2°C for 18-24 hours in ambient air.
Protocol 4: Reading the MIC and Determining the MBC
-
Rationale: The MIC is determined by visual inspection for turbidity.[13] The MBC is then determined by subculturing from wells that show no growth to see if the bacteria were killed or merely inhibited.[5][6]
-
MIC Reading: After incubation, place the plate on a reading stand or light box. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
MBC Subculturing: Select the wells corresponding to the MIC and at least two higher concentrations.
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, plate a 10 µL aliquot from each of these wells onto a separate, labeled MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each MHA plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6][7][14]
Data Presentation and Interpretation
Results should be recorded systematically to allow for clear interpretation and comparison between different derivatives or bacterial strains.
| Derivative Name | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 5-MeO-3-(p-tolyl)BA | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| 5-MeO-3-(p-tolyl)BA | E. coli ATCC 25922 | 16 | >64 | >4 | Bacteriostatic |
| Positive Control | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Positive Control | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]
-
An MBC/MIC ratio of > 4 suggests the compound is primarily bacteriostatic at the tested concentrations.
References
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 12th Edition. Clinical and Laboratory Standards Institute. Available from: [Link]
-
Southeast Asian Fisheries Development Center, Aquaculture Department. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available from: [Link]
-
Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Available from: [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]
-
Plotka, M. & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]
-
ResearchGate. Antimicrobial activity of phenol and benzoic acid derivatives. Available from: [Link]
-
Regulations.gov. M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
ANSI Webstore. CLSI M07-Ed11 and CLSI M100-Ed31 Package. Available from: [Link]
-
Microbe Online. Quality Control Strains (standard strains) and their Uses. Available from: [Link]
-
Institute for Collaborative Biotechnology. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available from: [Link]
-
GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
ESCMID. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available from: [Link]
-
MI - Microbiology. Broth Microdilution. Available from: [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]
-
PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document). Available from: [Link]
-
Microrao. Compiled list of ATCC strains used for tests and media quality control. Available from: [Link]
-
NIH. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Available from: [Link]
-
EUCAST. EUCAST - Home. Available from: [Link]
-
PubMed. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Available from: [Link]
-
PubMed. Synergistic staphylocidal interaction of benzoic acid derivatives and capric acid. Available from: [Link]
-
EUCAST. Expert Rules. Available from: [Link]
-
IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link]
-
EUCAST. Guidance Documents. Available from: [Link]
-
HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. Available from: [Link]
-
EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]
-
Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available from: [Link]
-
ResearchGate. The solubilities of benzoic acid and its nitro-derivatives. Available from: [Link]
-
YouTube. Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. Available from: [Link]
-
MDPI. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Available from: [Link]
-
YouTube. MIC (Broth Microdilution) Testing. Available from: [Link]
-
NIH. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available from: [Link]
-
PubChem. Benzoic Acid. Available from: [Link]
-
Chemistry LibreTexts. Preparing Solutions. Available from: [Link]
-
YouTube. Lab Skills: Preparing Stock Solutions. Available from: [Link]
-
Science.gov. A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Available from: [Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microchemlab.com [microchemlab.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. intertekinform.com [intertekinform.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 16. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. microbiologyclass.net [microbiologyclass.net]
- 18. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Derivatization of 5-Methoxy-3-(4-methylphenyl)benzoic Acid for Biological Evaluation
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. The compound 5-Methoxy-3-(4-methylphenyl)benzoic acid presents a unique biphenyl-ether-carboxylic acid motif, a constellation of functional groups that offers multiple avenues for chemical modification. While the biological profile of this specific molecule is not extensively documented, its structural elements are present in compounds with known pharmacological activities, including anti-inflammatory and anticancer properties.
This guide provides a comprehensive framework for the systematic derivatization of this compound to generate a focused compound library. The primary objective is to explore the structure-activity relationship (SAR) of this scaffold by methodically modifying its key functional groups: the carboxylic acid and the methoxy ether. We will detail robust synthetic protocols, purification and characterization methodologies, and a tiered biological screening cascade designed to efficiently identify derivatives with promising therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate new chemical entities.
Rationale for Derivatization: Probing the Structure-Activity Landscape
The strategic modification of a lead compound is the cornerstone of medicinal chemistry. Our approach targets the two primary functional groups of the parent molecule to probe their roles in potential biological interactions.
-
Carboxylic Acid Modification: The carboxyl group is a versatile handle. Its acidic nature can be crucial for forming hydrogen bonds or salt bridges with biological targets, but it can also lead to poor cell permeability and rapid metabolism. By converting it into esters and amides, we can systematically vary its steric bulk, lipophilicity, and hydrogen bonding capacity.
-
Esterification: Creates more lipophilic analogs, potentially improving cell membrane penetration. A small library of alkyl esters (methyl, ethyl, tert-butyl) can probe the effect of steric hindrance near this position.
-
Amidation: Introduces hydrogen bond donors and acceptors, allowing for different interactions with target proteins. A diverse set of amines (e.g., benzylamine, morpholine, piperidine) can explore the impact of size, flexibility, and polarity.
-
-
Methoxy Group Modification: The methoxy group is a key electronic and steric feature. Its demethylation to a hydroxyl group unmasks a potential hydrogen bond donor and a site for further functionalization. This phenolic derivative can dramatically alter the molecule's binding mode and metabolic stability.
This dual-pronged strategy allows for a systematic evaluation of how changes in lipophilicity, steric profile, and hydrogen bonding potential at these two key positions influence biological activity.
Experimental Workflow Overview
The overall process follows a logical progression from chemical synthesis to biological evaluation, with iterative feedback loops for SAR development.
Caption: Experimental workflow from synthesis to SAR.
Part 1: Synthesis and Characterization Protocols
Protocol 1.1: Esterification of the Carboxylic Acid (Methyl Ester Synthesis)
This protocol describes a classic Fischer esterification. While other methods exist, this acid-catalyzed approach is cost-effective and robust for creating simple alkyl esters.
Rationale: Converting the carboxylic acid to a methyl ester neutralizes its charge and increases lipophilicity, which can enhance cell permeability. This is a fundamental first step in probing the necessity of the acidic proton.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round bottom flask.
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Redissolve the residue in DCM or EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purify the product by flash column chromatography on silica gel.
Protocol 1.2: Amidation of the Carboxylic Acid (Benzylamide Synthesis)
This protocol uses a standard peptide coupling reagent, HATU, which is highly efficient and minimizes side reactions.
Rationale: The formation of an amide bond introduces a hydrogen bond donor (N-H) and maintains a hydrogen bond acceptor (C=O), while altering the steric and electronic properties compared to the carboxylic acid. Benzylamine is chosen as a representative primary amine.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Benzylamine
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add benzylamine (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with EtOAc or DCM.
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 1.3: Demethylation of the Methoxy Group
Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers. The reaction must be performed under anhydrous conditions and at low temperatures.
Rationale: Removing the methyl group to reveal a phenol introduces a hydrogen bond donor and significantly increases the polarity of this region of the molecule. This helps determine the importance of the methoxy group for activity—whether it acts as a simple steric blocker or if a hydrogen-bonding interaction is preferred.
Materials:
-
This compound (or its ester derivative)
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add BBr₃ solution (1.5-2.0 eq) dropwise via syringe. The solution may change color.
-
Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC/LC-MS.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the resulting phenolic compound by flash column chromatography or preparative HPLC.
Protocol 1.4: Characterization of Derivatives
All newly synthesized compounds must be rigorously characterized to confirm their identity and purity before biological testing.
Trustworthiness: A self-validating protocol demands that biological data is generated from compounds of known and high purity (>95%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for initial reaction monitoring and to confirm the molecular weight of the final product. A C18 reversed-phase column is typically suitable.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. An analytical C18 column with a water/acetonitrile or water/methanol gradient is standard. Purity should be assessed at one or two different wavelengths (e.g., 254 nm and 280 nm).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for unambiguous structure elucidation. The spectra should be consistent with the proposed structure, showing the correct chemical shifts, integration, and coupling patterns.[3][4]
| Technique | Purpose | Expected Outcome for Methyl Ester Derivative |
| LC-MS | Confirm Molecular Weight | Observation of [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated mass. |
| HPLC | Determine Purity | A single major peak with >95% area under the curve. |
| ¹H NMR | Structural Confirmation | Appearance of a new singlet around 3.6-3.9 ppm (the -OCH₃ of the ester) and disappearance of the broad carboxylic acid proton signal (>10 ppm). |
| ¹³C NMR | Structural Confirmation | Appearance of a new signal around 52 ppm (ester methyl carbon) and a shift in the carbonyl carbon signal to ~166 ppm. |
Part 2: Biological Evaluation Protocols
A tiered screening approach is recommended to efficiently manage resources and generate actionable data.
Caption: Tiered biological screening cascade.
Protocol 2.1: Tier 1 - General Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a rapid, colorimetric method to assess a compound's effect on cell viability and proliferation.[5][6] It provides a crucial baseline of activity, identifying compounds that are cytotoxic, which could be indicative of anticancer potential, and flagging those that are too toxic for other therapeutic applications at tested concentrations.
Materials:
-
Human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF-7 for breast cancer).
-
DMEM or RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol 2.2: Tier 2 - Anti-Inflammatory Functional Assay (COX Enzyme Inhibition)
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Given the structural similarity of the parent molecule to some known COX inhibitors, this is a logical functional assay to pursue. Commercial kits are widely available for this purpose.
Procedure (Example using a commercial kit):
-
Follow the manufacturer's instructions to prepare the reaction buffer, heme, and arachidonic acid (substrate).
-
In a 96-well plate, add the reaction buffer, the COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction produces Prostaglandin G₂, which is measured colorimetrically as per the kit's detection method.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value. This bioassay-guided approach helps identify specific molecular targets.[7][8][9]
Data Interpretation and SAR
The data generated should be compiled to build a structure-activity relationship profile.
| Compound ID | Modification | Cytotoxicity IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Notes |
| Parent-01 | None | >100 | 55.6 | Baseline activity. |
| Deriv-01-Me | Methyl Ester | 75.2 | 25.1 | Esterification improves COX-2 inhibition. |
| Deriv-01-Bn | Benzylamide | 45.8 | 15.3 | Bulky amide further improves activity. |
| Deriv-02-OH | Phenol | >100 | 89.4 | Demethylation is detrimental to activity. |
From this hypothetical data, one could conclude:
-
Neutralizing the carboxylic acid (ester, amide) is beneficial for COX-2 inhibitory activity.
-
Larger, more hydrophobic groups at the carboxylic acid position (benzylamide > methyl ester) enhance potency.
-
The methoxy group is crucial for activity, as its removal to a phenol reduces potency, suggesting it may fit into a hydrophobic pocket or prevent an unfavorable interaction.
These initial findings would then guide the synthesis of a second generation of derivatives to further refine the SAR and optimize for potency and selectivity.
References
- McCauley, J., Zivanovic, A. & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
-
De la Cruz, J. N., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Marine Drugs, 18(12), 604. [Link]
-
Zhang, X., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Chemotherapy and Pharmacology, 45(5), 431-436. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Abdel-Hameed, E. S. (2015). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]
-
PubMed. (2013). Bioassays for anticancer activities. [Link]
-
PubMed. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]
-
ResearchGate. Bioassay-guided anti-inflammatory drug-lead identification approach. [Link]
-
Agatonovic-Kustrin, S., et al. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules, 28(23), 7793. [Link]
-
El-Hawari, M., et al. (2024). Bioassay-guided isolation of anti-inflammatory and antinociceptive metabolites among three Moroccan Juniperus leaves extract supported with in vitro enzyme inhibitory assays. Journal of Ethnopharmacology, 331, 118285. [Link]
-
Hsieh, S. C., et al. (2008). Bioassay Guided Isolation and Identification of Anti-inflammatory Active Compounds from the Root of Ficus formosana. Journal of Agricultural and Food Chemistry, 56(22), 10589-10594. [Link]
-
La Trobe University. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. [Link]
-
Abourashed, E. A. (2013). Bioassay-guided natural product discovery. In Studies in Natural Products Chemistry (Vol. 40, pp. 1-30). Elsevier. [Link]
-
Victoria University Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. (2018). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
-
Orjala, J., et al. (1993). Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. Journal of Natural Products, 56(4), 589-596. [Link]
-
Joseph, B., et al. (2003). Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. Synlett, 2003(10), 1542-1544. [Link]
-
MDPI. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. [Link]
-
Beránek, J., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 1789-1794. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
-
Ghorab, M. M., et al. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(1), 12. [Link]
- Google Patents. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl)
-
Limban, C., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6608. [Link]
-
ResearchGate. (2010). Determination of benzoic acid and sorbic acid in sauce by HPLC-MS. [Link]
-
Holčapek, M., et al. (2019). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 91(22), 14358-14366. [Link]
-
Mori, M., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 27(15), 4967. [Link]
Sources
- 1. vuir.vu.edu.au [vuir.vu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ro.uow.edu.au [ro.uow.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Bioassay-guided isolation of anti-inflammatory and antinociceptive metabolites among three Moroccan Juniperus leaves extract supported with in vitro enzyme inhibitory assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Evaluation of 5-Methoxy-3-(4-methylphenyl)benzoic acid
Introduction: Unveiling the Therapeutic Potential of 5-Methoxy-3-(4-methylphenyl)benzoic acid
This compound is a synthetic small molecule whose structural motifs are present in compounds investigated for a range of biological activities. Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, with various substitutions leading to diverse pharmacological profiles, including anti-inflammatory and metabolic regulatory effects[1][2][3][4]. The presence of a methoxy group and a substituted phenyl ring suggests that this compound may interact with specific biological targets to modulate cellular signaling pathways.
Notably, structurally related molecules have been identified as agonists of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4)[5][6][7][8][9]. GPR120 is a promising therapeutic target for metabolic diseases and inflammation. It is activated by long-chain fatty acids and signals primarily through the Gαq/11 pathway, leading to downstream modulation of key inflammatory mediators like NF-κB and the MAPK/ERK cascade[5][10]. Therefore, a logical starting point for characterizing this compound is to investigate its potential as a GPR120 agonist and its subsequent anti-inflammatory effects.
This guide provides detailed in vitro assay protocols to characterize the bioactivity of this compound. We will focus on a primary functional assay to screen for GPR120 activation and secondary mechanistic assays to dissect its impact on downstream inflammatory signaling pathways.
Part 1: Primary Functional Screening - GPR120/FFA4 Activation
The initial and most critical step is to determine if this compound can activate its putative target, GPR120. Since GPR120 is a Gq-coupled receptor, its activation leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i)[5][11][12]. A calcium mobilization assay is therefore the gold standard for primary screening of GPR120 agonists.[13][14][15]
Logical Workflow for GPR120 Agonist Screening
Caption: Experimental workflow for the GPR120 calcium mobilization assay.
Protocol 1: GPR120-Mediated Intracellular Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to elicit a calcium flux in cells recombinantly expressing human GPR120.
Rationale: Activation of the Gq pathway by a GPR120 agonist triggers phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[12] This increase in intracellular Ca²⁺ is detected by a fluorescent dye, and the signal intensity is proportional to the level of receptor activation.[13]
Materials:
-
Cells: HEK293 or CHO cells stably expressing human GPR120 (hGPR120).
-
Assay Plate: 96-well or 384-well black, clear-bottom microplates.
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Control Agonist: TUG-891 or another known GPR120 agonist.
-
Reagents:
-
FLIPR Calcium 5 or 6 Assay Kit (Molecular Devices) or Fluo-4 AM dye.
-
Probenecid (anion transport inhibitor, often required for CHO and HeLa cells)[13].
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Equipment:
-
Fluorometric Imaging Plate Reader (FLIPR) or a microplate reader with automated injection capabilities.
-
CO₂ incubator.
-
Step-by-Step Methodology:
-
Cell Plating:
-
The day before the assay, seed the GPR120-expressing cells into the assay plate at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).[13]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Include wells with Assay Buffer only (negative control) and a positive control agonist (e.g., TUG-891).
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using a kit, this is typically a simple reconstitution. If using Fluo-4 AM, it will need to be mixed with Pluronic F-127 and probenecid in Assay Buffer.
-
Aspirate the cell culture medium from the assay plate and add an equal volume of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.[13]
-
-
Measurement of Calcium Flux:
-
Set the plate reader parameters (e.g., excitation ~485 nm, emission ~525 nm).
-
Place both the cell plate and the compound plate into the instrument.
-
Program the instrument to add the compounds from the compound plate to the cell plate while simultaneously reading the fluorescence intensity over time (typically for 2-3 minutes). A baseline reading should be established before compound addition.
-
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).
-
Expected Data Output:
| Compound | Target | Assay Type | Endpoint | Potency (EC₅₀) |
| This compound | hGPR120 | Calcium Mobilization | [Ca²⁺]i | To be determined |
| TUG-891 (Positive Control) | hGPR120 | Calcium Mobilization | [Ca²⁺]i | ~50 nM[7] |
Part 2: Mechanistic & Downstream Signaling Assays
If this compound is confirmed as a GPR120 agonist, the next logical step is to investigate its effects on downstream signaling pathways known to be modulated by GPR120 and relevant to inflammation. The two primary pathways are the MAPK/ERK pathway and the NF-κB pathway.
GPR120 Downstream Signaling Cascade
Caption: Key signaling pathways downstream of GPR120 activation.
Protocol 2: ERK1/2 Phosphorylation Assay
Rationale: GPR120 activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway, often via a β-Arrestin-dependent mechanism.[10][16] Measuring the level of phosphorylated ERK (p-ERK) serves as a robust readout for receptor engagement and downstream signaling.[17][18]
Materials:
-
Cells: A relevant cell line, such as RAW 264.7 macrophages (which endogenously express GPR120) or the hGPR120-expressing cell line from Protocol 1.
-
Assay Plate: 96-well or 384-well tissue culture treated plates.
-
Compound: this compound.
-
Activator: Phorbol 12-myristate 13-acetate (PMA) as a positive control for ERK activation[19].
-
Reagents:
-
AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer) or similar.
-
Cell lysis buffer.
-
Serum-free medium for starvation.
-
-
Equipment:
-
Plate reader capable of AlphaLISA detection (e.g., EnVision).
-
Step-by-Step Methodology:
-
Cell Plating and Starvation:
-
Seed cells in a microplate to achieve confluence on the day of the assay.
-
Once confluent, replace the growth medium with serum-free medium and incubate for at least 4 hours (or overnight, depending on the cell line) to reduce basal phosphorylation levels.[16]
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the compound to the starved cells and incubate for a predetermined time (typically 5-15 minutes at 37°C). A time-course experiment is recommended for initial optimization.
-
-
Cell Lysis:
-
Aspirate the medium and add the manufacturer-provided lysis buffer to each well.
-
Incubate on an orbital shaker for 10-15 minutes at room temperature.
-
-
Detection (AlphaLISA Procedure):
-
Transfer a small volume of the cell lysate to a 384-well ProxiPlate.
-
Prepare the Acceptor Mix (containing anti-p-ERK Acceptor beads and biotinylated anti-ERK antibody) and add it to the lysate. Incubate for 1 hour.
-
Prepare the Donor Mix (containing Streptavidin-coated Donor beads) and add it to the wells. Incubate for 1 hour in the dark.
-
-
Measurement and Analysis:
-
Read the plate on an AlphaLISA-compatible reader.
-
The AlphaLISA signal is proportional to the amount of p-ERK in the sample.
-
Plot the signal against compound concentration and calculate the EC₅₀ value as described in Protocol 1.
-
Expected Data Output:
| Compound | Cell Line | Assay Type | Endpoint | Potency (EC₅₀) |
| This compound | RAW 264.7 | ERK Phosphorylation | p-ERK | To be determined |
| PMA (Positive Control) | RAW 264.7 | ERK Phosphorylation | p-ERK | ~10-100 nM[19] |
Protocol 3: NF-κB (p65) Nuclear Translocation Assay
Rationale: A key anti-inflammatory mechanism of GPR120 activation is the inhibition of pro-inflammatory signaling pathways, most notably the NF-κB pathway.[10] This assay measures the ability of the test compound to prevent the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus following an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
Cells: RAW 264.7 macrophages or similar immune cells.
-
Compound: this compound.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS).
-
Reagents:
-
Nuclear and cytoplasmic extraction kit.
-
Primary antibodies: Rabbit anti-p65, Mouse anti-Lamin B1 (nuclear marker), Mouse anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
BCA Protein Assay Kit.
-
Western blot reagents (gels, buffers, transfer membranes, ECL substrate).
-
-
Equipment:
-
Western blot imaging system.
-
Microcentrifuge.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 6-well plate and grow to ~80% confluence.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control and an LPS-only control.
-
-
Cell Fractionation:
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from the nuclear extracts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p65. Also, probe for Lamin B1 to confirm the purity of the nuclear fraction and equal loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensity for p65 and Lamin B1 using densitometry software (e.g., ImageJ).
-
Normalize the p65 signal to the Lamin B1 signal for each lane.
-
Calculate the percent inhibition of LPS-induced p65 nuclear translocation for each concentration of the test compound.
-
Plot the percent inhibition against compound concentration to determine the IC₅₀ value.
-
Expected Data Output:
| Compound | Cell Line | Assay Type | Endpoint | Potency (IC₅₀) |
| This compound | RAW 264.7 | NF-κB Nuclear Translocation | Inhibition of p65 translocation | To be determined |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its ability to activate GPR120 and subsequently modulate key downstream inflammatory pathways like ERK and NF-κB, researchers can build a comprehensive pharmacological profile of the compound. Positive results from these assays would provide a strong rationale for further investigation in more complex cellular models and in vivo studies for metabolic and inflammatory diseases.
References
- An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed.
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
- Ca2+ Mobilization Assay.
- Ca2+ mobilization assays in GPCR drug discovery. PubMed.
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
- Monitoring the Levels of Cellular NF-κB Activation St
- Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Assaying NF-κB activation and signaling
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
- Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Semantic Scholar.
- EnzyFluoTM ERK Phosphorylation Assay Kit (EERK-100). BioAssay Systems.
- NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals.
- Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activ
- Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acet
- Application Notes and Protocols: Synthesis and Evaluation of FFA4 Agonists for Diabetes Research. BenchChem.
- NF-κB (p65) Transcription Factor Assay Kit. Cayman Chemical.
- (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- NF-kappa B (NF-kB)
- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
- Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. NIH.
- 4-(2-Methoxy-5-methylphenyl)benzoic Acid | CAS 1181269-37-3. BenchChem.
- Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120)
- Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)
- Molecular understanding of GPR120 agonist binding using homology modeling and molecular dynamics. ChemRxiv.
- Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB p
- Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists.
- Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed.
- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
Sources
- 1. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. licorbio.com [licorbio.com]
- 20. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 21. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-3-(4-methylphenyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Methoxy-3-(4-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and ground our recommendations in authoritative literature.
Synthesis Overview: The Suzuki-Miyaura Cross-Coupling Approach
The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the key carbon-carbon bond between an aryl halide (or pseudohalide) and an organoboron species.[1]
The typical reaction scheme involves coupling 3-bromo-5-methoxybenzoic acid (or its corresponding ester) with 4-methylphenylboronic acid .
Caption: General scheme for the Suzuki-Miyaura synthesis.
The reaction's success hinges on the delicate interplay of several factors, including the catalyst system, base, solvent, and temperature. Suboptimal conditions can drastically reduce yields and increase impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of this synthesis?
The five most critical parameters for a successful Suzuki-Miyaura coupling are:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, if necessary, a supporting phosphine ligand is paramount. The active Pd(0) species is oxygen-sensitive, and its generation and stability are key.[3][4]
-
Base: The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle, including the formation of the reactive borate species.[1] The type of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its strength can significantly impact the reaction rate and outcome.[5]
-
Solvent: The solvent system must solubilize the reactants to varying degrees and influences catalyst activity.[6] Biphasic systems like Toluene/Water or THF/Water are often used to facilitate the interaction of organic-soluble and water-soluble components.[1][7]
-
Reagent Quality: The purity and stability of the starting materials, especially the boronic acid, are crucial. Boronic acids can undergo degradation, such as protodeboronation, if not handled or stored correctly.[3]
-
Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]
Q2: My reaction has stalled or is giving very low conversion. Where should I start troubleshooting?
A low-conversion reaction typically points to a problem with the catalytic cycle. The first step is to diagnose the point of failure. A logical troubleshooting workflow involves systematically checking for catalyst deactivation, poor reagent quality, or suboptimal reaction conditions. Our detailed troubleshooting guide below provides a step-by-step process for this.
Q3: How should I purify the final product, this compound?
As the final product is a carboxylic acid, purification is generally straightforward. A typical workup involves:
-
Quenching the reaction and removing the palladium catalyst (e.g., by filtration through Celite).
-
Acidifying the aqueous layer with an acid like HCl (to a pH of ~2-3) to precipitate the carboxylic acid product.
-
Extracting the product into an organic solvent (e.g., ethyl acetate).
-
Washing the organic layer, drying it over an anhydrous salt (like Na₂SO₄), and evaporating the solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography if impurities are close in polarity.[8][9]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Category 1: Low or No Product Formation
Q: My reaction shows no conversion of the starting materials. I suspect a catalyst issue. What should I check?
A: This is a classic sign of catalyst inactivity. The active catalyst in a Suzuki coupling is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst (like Pd(OAc)₂) or used directly (like Pd(PPh₃)₄).[4]
-
Causality (The "Why"): The Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) oxide.[10] If your reaction is not rigorously deoxygenated, the catalyst will be "killed" before it can participate in the reaction. Furthermore, inefficient reduction of the Pd(II) precatalyst to Pd(0) can prevent the catalytic cycle from starting.[4]
-
Solutions & Protocols:
-
Ensure Inert Atmosphere: Degas your solvent(s) thoroughly before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[11] Assemble your reaction glassware while hot and under a positive pressure of inert gas to remove adsorbed moisture and air.
-
Verify Catalyst & Ligand Quality: Use fresh, high-purity palladium sources. If using a phosphine ligand like PPh₃, ensure it is free of the corresponding phosphine oxide, which can indicate degradation.[10]
-
Optimize Catalyst Loading: While low catalyst loading is desirable, a new reaction may benefit from a slightly higher initial loading (e.g., 1-2 mol%) to ensure a sufficient concentration of the active species.[12]
-
Q: I've confirmed my catalyst system is active, but the yield is still poor. Could my starting materials be the problem?
A: Absolutely. Reagent integrity is just as critical as catalyst activity.
-
Causality (The "Why"):
-
Boronic Acid Degradation: 4-Methylphenylboronic acid can degrade over time, particularly when exposed to air and moisture. This leads to the formation of boric acid and toluene (a side reaction known as protodeboronation), reducing the amount of boronic acid available for the cross-coupling.[3]
-
Solvent Impurities: Solvents must be anhydrous. Water can interfere with the catalytic cycle, and peroxide impurities, especially in ethereal solvents like THF or dioxane, can deactivate the catalyst.[3]
-
-
Solutions & Protocols:
-
Check Boronic Acid Quality: Use fresh 4-methylphenylboronic acid or test the purity of your existing stock (e.g., by NMR or melting point). Consider using more stable boronic ester derivatives, such as pinacol esters, which are less prone to degradation.[3]
-
Use Anhydrous Solvents: Use freshly dried, anhydrous solvents. For particularly sensitive reactions, it is best practice to distill solvents over a suitable drying agent.
-
Problem Category 2: Significant Byproduct Formation
Q: My primary byproduct is 3-methoxybenzoic acid. What causes this dehalogenation and how can I stop it?
A: The formation of 3-methoxybenzoic acid is a result of dehalogenation, where the bromine atom on your starting material is replaced by a hydrogen atom.
-
Causality (The "Why"): After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex is supposed to undergo transmetalation with the boronic acid. However, it can instead react with a hydride source in the reaction mixture, leading to reduction (dehalogenation) of the starting material.[3] Hydride sources can include trace impurities in solvents or reagents.
-
Solutions & Protocols:
-
Re-evaluate Base and Solvent: Certain bases or solvents may promote this side reaction. Ensure high-purity reagents are used.
-
Increase Boronic Acid Equivalents: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help ensure the transmetalation step outcompetes the dehalogenation pathway.
-
Q: I am observing significant amounts of 4,4'-dimethylbiphenyl in my crude product. How do I minimize this homocoupling?
A: The formation of 4,4'-dimethylbiphenyl is due to the homocoupling of 4-methylphenylboronic acid.
-
Causality (The "Why"): This side reaction is often promoted by the presence of oxygen. Oxygen can facilitate the oxidative homocoupling of the boronic acid, consuming your reagent and complicating purification. Inadequate degassing is a common culprit.[3]
-
Solutions & Protocols:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction mixture and solvents are thoroughly deoxygenated before adding the palladium catalyst.[11]
-
Controlled Addition of Reagents: Adding the aryl halide to the mixture of boronic acid, base, and catalyst can sometimes minimize the time the boronic acid is exposed to potentially oxidative conditions before the primary reaction begins.
-
Caption: A logical workflow for troubleshooting low-yield reactions.
Quantitative Data & Optimization
The choice of base and solvent has a profound impact on reaction efficiency. The following tables summarize typical results from optimization studies for Suzuki-Miyaura couplings, which can serve as a starting point for your experiments.
Table 1: Effect of Different Bases on Yield (Reaction Conditions: 3-bromo-5-methoxybenzoic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), Toluene/H₂O (4:1), 90 °C, 8h)
| Entry | Base (2.0 equiv) | Typical Yield (%) | Notes |
| 1 | K₂CO₃ | 85-95% | Often a reliable and cost-effective choice.[5] |
| 2 | K₃PO₄ | 80-90% | A strong base, can be effective for less reactive halides.[13] |
| 3 | Cs₂CO₃ | 88-98% | Highly effective but more expensive; useful if other bases fail.[11] |
| 4 | NaOH | 70-85% | Can promote side reactions but may work in some systems.[14] |
Table 2: Effect of Different Solvents on Yield (Reaction Conditions: As above, with K₂CO₃ as the base)
| Entry | Solvent System (v/v) | Typical Yield (%) | Notes |
| 1 | Toluene / H₂O (4:1) | 85-95% | Excellent general-purpose system. |
| 2 | Dioxane / H₂O (4:1) | 82-92% | Good alternative to toluene.[11] |
| 3 | THF / H₂O (4:1) | 75-88% | Generally effective, but lower boiling point limits reaction temperature.[7][14] |
| 4 | DMF (no water) | 50-70% | Can be effective but may require different catalyst systems and higher temperatures.[11] |
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Synthesis of this compound
-
Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxybenzoic acid (e.g., 2.31 g, 10.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene (40 mL) and deionized water (10 mL) via cannula or syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.20 mmol, 2 mol%) to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Discard the organic layer.
-
Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-acidic impurities.
-
Acidify the aqueous layer to pH ~2 with 2M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure this compound as a white or off-white solid.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ChemBK. (2024). (4-Methylphenyl)Boronic Acid. Retrieved from [Link]
-
Organ, M. G., et al. (2018). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]
-
Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
BioCrick. (n.d.). 4-Methylphenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
-
Lin, H., et al. (2023). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]
-
ScienceDirect. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Synthesis of Benzene Derivatives (2) – Polarity Reversal. Retrieved from [Link]
-
MDPI. (n.d.). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]
- Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Google Patents. (n.d.). EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
-
PubMed Central. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
-
ResearchGate. (2025). Synthesis of (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl azo)benzylidene]-amino}phenyl) phenyl methanone as a novel azo Schiff base. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents [patents.google.com]
- 9. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Guide: Purification of 5-Methoxy-3-(4-methylphenyl)benzoic acid
Document ID: TSS-CHEM-4481-02 Version: 1.0 Last Updated: January 16, 2026
Introduction
Welcome to the technical support center for the purification of 5-Methoxy-3-(4-methylphenyl)benzoic acid (CAS 187269-42-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals who require a high-purity final compound. The presence of unreacted starting materials, catalysts, or side-products can significantly impact downstream applications, making robust purification an essential final step in its synthesis. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles to ensure you achieve the desired purity for your sample.
Section 1: The Chemistry of Purification
The key to effectively purifying this compound lies in understanding its chemical structure. The molecule possesses a carboxylic acid (-COOH) functional group, which is the primary handle for separation. This group is acidic and can be deprotonated by a base to form a water-soluble carboxylate salt. This reversible reaction is the cornerstone of the most effective initial purification strategy: acid-base extraction.[3][4]
Potential impurities in a crude sample often include:
-
Neutral Organic Compounds: Unreacted starting materials (e.g., corresponding esters or aryl halides) or non-acidic side-products.
-
Basic Impurities: Amines or other basic reagents used in preceding steps.
-
Other Acidic Compounds: Though less common, other acidic byproducts could be present.
Our purification strategy will leverage the unique acidity of the target compound to efficiently remove these contaminants.
Section 2: Purification Strategy Workflow
Choosing the correct purification technique depends on the initial purity of your crude material and the final purity required. The following workflow provides a general decision-making framework.
Caption: General workflow for selecting a purification technique.
Section 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This technique is the most effective first-pass purification method to remove neutral and basic impurities. It leverages the differential solubility of the acidic compound and its salt form.[5][6][7]
Caption: Step-by-step workflow for acid-base extraction.
Detailed Steps:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Rationale: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid but not strong enough to cause hydrolysis of potential ester impurities.[3] This converts the target compound into its water-soluble sodium salt.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction (step 2 & 3) on the organic layer one or two more times to ensure complete recovery. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of the purified product should form.[4][5]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove inorganic salts. Dry the product under high vacuum to a constant weight.
Protocol 2: Recrystallization
Recrystallization is used to purify solid compounds that are already relatively clean (>90%). The principle is to dissolve the compound in a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the solution.[7]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. (See Table 1 for suggestions).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities and is used when recrystallization or extraction is insufficient.[9][10] For carboxylic acids, special considerations are needed to prevent streaking on the silica gel.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3-0.4. For this compound, start with a hexane/ethyl acetate mixture.
-
Eluent Modification: To prevent the carboxylic acid from tailing, add a small amount (~0.5-1%) of acetic acid or formic acid to the eluent mixture.[11]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (containing the acid modifier).[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Run the column by passing the eluent through, collecting fractions in test tubes.[9]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Troubleshooting Guide (Q&A)
Q1: My product won't precipitate after acidifying the aqueous layer during extraction. What should I do?
-
Cause & Logic: The compound may be too soluble in the aqueous solution, or not enough was extracted. It could also have formed an oil instead of a solid.
-
Solution:
-
Ensure Complete Acidification: Double-check the pH with litmus or pH paper to ensure it is pH 1-2. Add more acid if necessary.
-
Increase Concentration: If the volume of water is very large, some product may remain dissolved. You can try to partially evaporate the water under reduced pressure, but this is often difficult.
-
Back-Extraction: The best solution is to extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3x volume of the aqueous layer).[6] The protonated, neutral acid will move back into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄), and evaporate the solvent to recover your product.
-
Q2: I'm getting a very low yield after recrystallization. How can I improve it?
-
Cause & Logic: A low yield can result from using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.
-
Solution:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent needed to dissolve your compound.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.
-
Recover from Mother Liquor: Concentrate the filtrate (the "mother liquor") and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Q3: My compound is streaking badly on the TLC plate and the column. Why is this happening?
-
Cause & Logic: Carboxylic acids are notorious for streaking (tailing) on silica gel. The polar, acidic -COOH group interacts very strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatographic behavior.[11]
-
Solution: The interaction needs to be suppressed. Add 0.5-1% of a volatile acid, such as acetic acid or formic acid, to your TLC and column chromatography eluent. This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in sharp, well-defined spots and bands.
Q4: The melting point of my purified product is broad. What does this indicate?
-
Cause & Logic: A sharp melting point is a key indicator of purity for a crystalline solid. A broad melting point range (e.g., spanning more than 2 °C) almost always indicates the presence of impurities, which disrupt the crystal lattice.
-
Solution: The compound requires further purification. If you have already performed an acid-base extraction, consider either recrystallization from a different solvent system or purification by flash column chromatography to remove the remaining impurities.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification method for this compound? Acid-base extraction is unequivocally the best initial method. It is a highly efficient, scalable, and cost-effective technique that specifically targets the acidic nature of your compound to remove a broad range of neutral and basic impurities.[3][7]
Q2: How do I choose the right solvent for recrystallization? The principle of "like dissolves like" is a good starting point. Your compound is largely non-polar (two aromatic rings) but has polar functional groups (-COOH, -OCH₃). Good single solvents to test include toluene, ethyl acetate, or isopropanol. Alternatively, solvent pairs are very effective. Common pairs include ethanol/water, ethyl acetate/hexane, or toluene/hexane.[7] You would dissolve the compound in the "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexane) until the solution becomes cloudy, then heat to clarify and cool slowly.
Q3: Can I use a strong base like NaOH for the acid-base extraction? It is strongly recommended to use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] A strong base like sodium hydroxide (NaOH) could potentially hydrolyze any ester impurities present in your crude mixture, converting them into more carboxylic acids and complicating the purification.
Q4: How do I monitor the progress of my column chromatography? The most common method is by Thin Layer Chromatography (TLC).[9][12] Before running the column, spot your crude mixture on a TLC plate. As you collect fractions from the column, spot each fraction (or every few fractions) on a new TLC plate alongside a spot of the original crude mixture. This allows you to see which fractions contain your desired product and whether it has been separated from impurities.
Section 6: Data & Reference Tables
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Toluene | 111 | Low | Good for aromatic compounds. Can be paired with hexane. |
| Ethyl Acetate | 77 | Medium | Often a good starting point. Can be paired with hexane. |
| Isopropanol | 82 | High | Good polarity match. Can be paired with water. |
| Ethanol/Water | 78-100 | High (variable) | A common and effective solvent pair for moderately polar compounds. |
| Hexane(s) | ~69 | Very Low | Typically used as the "poor" solvent in a solvent pair system. |
Table 2: Column Chromatography Eluent Systems for Aryl Carboxylic Acids
| System (v/v) | Polarity | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Low to Medium | Standard choice for many organic compounds. A good starting point. |
| Toluene / Ethyl Acetate (e.g., 20:1 to 5:1) | Low to Medium | Can provide different selectivity for aromatic compounds. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Medium to High | Used for more polar compounds that do not move in less polar systems. |
| Modifier: Always add 0.5-1% acetic or formic acid to the chosen eluent system to prevent tailing. |
Section 7: References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 16, 2026, from
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved January 16, 2026, from
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 16, 2026, from
-
Vernier Science Education. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved January 16, 2026, from
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 16, 2026, from
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved January 16, 2026, from
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved January 16, 2026, from
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 16, 2026, from
-
Google Patents. (n.d.). Preparation and purification method of 3,4,5-trimethoxybenzoic acid. Retrieved January 16, 2026, from
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved January 16, 2026, from
-
Fluorochem. (n.d.). 5-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid. Retrieved January 16, 2026, from
-
Parchem. (n.d.). This compound (Cas 187269-42-7). Retrieved January 16, 2026, from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. parchem.com [parchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. CN102690196A - Preparation and purification method of 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
troubleshooting common issues in 5-Methoxy-3-(4-methylphenyl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 5-Methoxy-3-(4-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this biaryl compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
The synthesis of this compound is typically achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the key carbon-carbon bond, followed by the hydrolysis of an ester protecting group. This guide is structured to address issues that may arise in each of these critical stages.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer format to directly address specific experimental problems.
Part 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust method for biaryl synthesis, but it is not without its challenges. Below are some common issues encountered during this step.
Question 1: My Suzuki coupling reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in a Suzuki coupling is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) form, is highly sensitive to oxygen.[1] Inadequate inert gas (argon or nitrogen) coverage can lead to catalyst oxidation and deactivation.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Degas your solvent thoroughly before use by sparging with argon or using a freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Catalyst and Ligand Choice: The combination of the palladium source and ligand is critical. For sterically hindered or electronically challenging substrates, a standard catalyst like Pd(PPh₃)₄ might not be effective.[2]
-
Solution: Consider using more advanced catalyst systems. Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are often more efficient for challenging couplings.[2] You can also use pre-formed catalysts like XPhos Pd G3 or G4 which are more stable and active.
-
-
Base Selection: The base is essential for the transmetalation step of the catalytic cycle.[3] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be appropriate for the reaction temperature and solubilize the reactants.
-
Solution: Common solvent systems include toluene, dioxane, or THF, often with water as a co-solvent.[2] If you suspect solubility issues, particularly with the intermediate product precipitating out, consider a higher boiling point solvent like dioxane or DMF to run the reaction at a higher temperature.[4]
-
Question 2: I am observing significant amounts of homocoupled byproducts from my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Rigorous Inert Atmosphere: As mentioned above, oxygen can promote homocoupling. Improving your inert gas technique is the first line of defense.
-
Stoichiometry of Reactants: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to more homocoupling.
-
Solution: Carefully control the stoichiometry. If homocoupling is a major issue, try using a 1:1 ratio of your aryl halide and boronic acid.
-
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can sometimes help to minimize its concentration at any given time, thus reducing the rate of homocoupling.
Question 3: My product appears to be contaminated with a deborylated byproduct. What causes this and how can it be prevented?
Answer:
Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often a base-catalyzed process.
-
Choice of Base: Strong bases and high temperatures can promote protodeborylation.
-
Solution: If you are using a very strong base, consider switching to a milder one (e.g., from K₃PO₄ to K₂CO₃). Also, try running the reaction at a lower temperature for a longer period.
-
-
Boronic Ester: Arylboronic acids are more susceptible to protodeborylation than their corresponding pinacol esters (Bpin).
-
Solution: Consider using the pinacol ester of 4-methylphenylboronic acid instead of the free boronic acid.[2]
-
Part 2: Hydrolysis (Saponification)
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Question 4: The hydrolysis of my methyl ester is incomplete, and I have a mixture of the ester and the carboxylic acid. What should I do?
Answer:
Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or amount of base.[5]
-
Reaction Time and Temperature: Saponification can be slow, especially with sterically hindered esters.
-
Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture is a common practice.[6] Monitor the reaction progress by TLC or LC-MS until the starting ester is no longer visible.
-
-
Amount of Base: A stoichiometric amount of base (e.g., NaOH or KOH) is required, but an excess is often used to drive the reaction to completion.
-
Solution: Ensure you are using a sufficient excess of the base (e.g., 2-4 equivalents).
-
-
Solvent: A co-solvent like methanol or ethanol is often used with water to help dissolve the ester.[6]
-
Solution: Ensure your ester is fully dissolved in the solvent system. If not, you may need to adjust the ratio of the organic solvent to water.
-
Question 5: I have a low isolated yield after the acidic workup of the hydrolysis reaction. Where could my product have gone?
Answer:
Low isolated yield after hydrolysis can be due to incomplete precipitation or issues during extraction.
-
Incomplete Precipitation: The carboxylic acid is precipitated by acidifying the reaction mixture. If the pH is not low enough, the product will remain in solution as the carboxylate salt.
-
Solution: After hydrolysis, cool the reaction mixture in an ice bath and slowly add a strong acid like HCl until the pH is acidic (pH 2-3 is a good target).[7] Check the pH with pH paper to ensure complete protonation.
-
-
Product Solubility: The final product may have some solubility in the aqueous solution, especially if a large amount of organic co-solvent was used.
-
Solution: If you suspect your product has some water solubility, after acidification and filtration, you can extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common route starts with 3-bromo-5-methoxybenzoic acid. The carboxylic acid is first protected as a methyl ester. This is followed by a Suzuki-Miyaura cross-coupling with 4-methylphenylboronic acid. The final step is the hydrolysis of the methyl ester to yield the target compound.
Q2: How do I purify the final product?
A2: Recrystallization is often an effective method for purifying the final carboxylic acid.[5] A suitable solvent system might be an alcohol/water mixture or an organic solvent like toluene. If recrystallization is insufficient, column chromatography on silica gel can be used, although the acidic nature of the product may require the use of a solvent system containing a small amount of acetic or formic acid to prevent streaking.
Q3: What analytical techniques are best for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Experimental Protocols
Step 1: Synthesis of Methyl 5-Methoxy-3-(4-methylphenyl)benzoate (Suzuki Coupling)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-5-methoxybenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Under a positive flow of inert gas, add a degassed solvent system such as a 3:1 mixture of toluene and water. Then, add a degassed aqueous solution of a base like 2M K₂CO₃ (3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (around 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 5-methoxy-3-(4-methylphenyl)benzoate.
Step 2: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: In a round-bottom flask, dissolve the methyl 5-methoxy-3-(4-methylphenyl)benzoate (1.0 eq) from the previous step in a mixture of methanol and water (e.g., a 2:1 ratio).
-
Base Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 3.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.[6]
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Precipitation: Cool the aqueous solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2. A precipitate should form.[7]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling reactions.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Suzuki Coupling | ||
| Aryl Halide:Boronic Acid Ratio | 1 : 1.1-1.2 | A slight excess of the boronic acid can help drive the reaction to completion. |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without being wasteful or causing difficult purification. |
| Base Equivalents | 2-3 eq | An excess of base is required to facilitate the transmetalation step and neutralize any acidic species. |
| Hydrolysis | ||
| Base Equivalents | 2-4 eq | Ensures complete saponification of the ester. |
| Acidification pH | 2-3 | Ensures complete precipitation of the carboxylic acid product from its salt form.[7] |
References
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?[Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. [Link]
-
Singh, L., Gupta, A. K., & Kumar, R. (2007). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 84(11), 1133-1135. [Link]
-
MDPI. (2022). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. [Link]
-
Hölzel Diagnostika. (n.d.). 5-Methoxy-3-(4-methoxyphenyl)benzoic acid. [Link]
-
Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
- Google Patents. (n.d.).
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. [Link]
-
Asian Journal of Chemistry. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. [Link]
-
YouTube. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. [Link]
Sources
Technical Support Center: Optimization of 5-Methoxy-3-(4-methylphenyl)benzoic acid Synthesis
Welcome to the technical support center for the synthesis and optimization of 5-Methoxy-3-(4-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which is fundamentally a Suzuki-Miyaura cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for synthesizing this compound?
The most direct and widely used method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This involves the palladium-catalyzed reaction between an aryl halide, 3-bromo-5-methoxybenzoic acid (or its corresponding methyl ester), and an organoboron species, 4-methylphenylboronic acid .[4][5][6] The reaction requires a base and is typically performed in a suitable organic solvent, often with a small amount of water.[2]
Caption: General scheme for Suzuki-Miyaura synthesis.
Q2: How do I select the optimal palladium catalyst and ligand?
The choice of catalyst is critical for reaction success.[7] While many systems exist, your selection depends on the reactivity of your substrates and desired reaction conditions (e.g., temperature).
-
For Initial Screening: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a reliable choice for many applications. It is an air-sensitive Pd(0) source that often works well but may require higher temperatures.[7]
-
For Improved Stability & Activity: A combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is very common.[3][8] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) can accelerate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and the use of less reactive aryl chlorides (though here we use a bromide).[8][9]
-
For Challenging Couplings: Pd(dppf)Cl₂ is a robust and versatile catalyst known for its high stability and effectiveness with a broad range of substrates, including those prone to side reactions.[7]
| Catalyst System | Common Loading | Key Advantages | Considerations |
| Pd(PPh₃)₄ | 1-5 mol% | Commercially available, effective for many standard couplings.[7] | Air and moisture sensitive; may require elevated temperatures. |
| Pd(OAc)₂ + PPh₃ | 1-3 mol% Pd, 2-6 mol% Ligand | Good general-purpose system, Pd(II) source is more air-stable. | Ligand can oxidize, potentially inhibiting the reaction.[10] |
| Pd₂(dba)₃ + P(t-Bu)₃ | 0.5-2 mol% Pd, 1-4 mol% Ligand | Highly active, can facilitate reactions at room temperature.[8] | P(t-Bu)₃ is pyrophoric and must be handled with care. |
| Pd(dppf)Cl₂ | 1-3 mol% | Highly stable, versatile, good for heteroaryl couplings and challenging substrates.[7] | Can be more expensive than simpler systems. |
Q3: What is the role of the base and which one should I use?
The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[11] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1][12]
-
Inorganic bases are most common. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are effective, inexpensive, and widely used, typically in a solvent mixture containing water.[11]
-
Potassium phosphate (K₃PO₄) is a stronger base that is often effective in anhydrous conditions or when one of the coupling partners is sensitive to hydrolysis.[11]
-
Cesium carbonate (Cs₂CO₃) is highly soluble in organic solvents and is an excellent choice for difficult couplings due to its ability to accelerate the reaction.[11]
-
For substrates with base-sensitive functional groups (like esters, which could be hydrolyzed), a milder base like potassium fluoride (KF) might be necessary, though this can sometimes lead to slower reaction rates.[13]
| Base | Strength | Common Solvents | Key Characteristics |
| Na₂CO₃ / K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | Standard, cost-effective choice for general couplings.[11] |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Excellent for anhydrous conditions and often provides high yields.[11] |
| Cs₂CO₃ | Strong | Toluene, Dioxane, DMF | High solubility in organic media, very effective for challenging reactions.[11] |
| KF | Mild | Toluene, THF | Useful for base-sensitive substrates to prevent side reactions like hydrolysis.[13] |
Q4: Why is my boronic acid not performing well?
Boronic acids, including 4-methylphenylboronic acid, can be unstable and are susceptible to protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][10] This is often accelerated by moisture and acidic conditions. They can also undergo self-coupling to form trimers (boroxines).
-
Recommendation: Always use fresh, high-purity boronic acid.[14] If you suspect degradation, consider using more stable derivatives like pinacol esters or potassium trifluoroborate salts (MIDA boronates) , which are more robust and release the boronic acid slowly under the reaction conditions.[2][10][12]
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the issue.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.
Problem 1: Low or No Product Formation (<10% Yield)
This is the most common issue, often pointing to a fundamental problem with one of the core components of the reaction.
-
Probable Cause A: Inactive Catalyst
-
Diagnosis: The reaction mixture may turn black quickly, indicating the formation of palladium black (inactive, precipitated Pd).[10] This happens when the Pd(0) species is oxidized by atmospheric oxygen.
-
Solution: Ensure all solvents are rigorously degassed before use.[14] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[14] Handle all catalysts and ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Probable Cause B: Poor Boronic Acid Quality
-
Diagnosis: You observe a significant amount of toluene (from the 4-methylphenyl group being protonated) or unreacted 3-bromo-5-methoxybenzoic acid in your crude analysis (TLC, LC-MS). This points to protodeboronation.[10]
-
Solution: Use fresh 4-methylphenylboronic acid. If the problem persists, switch to the corresponding 4-methylphenylboronic acid pinacol ester, which is significantly more stable.[2][14]
-
-
Probable Cause C: Suboptimal Base or Solvent System
-
Diagnosis: The reaction stalls with starting materials largely unconsumed, but the catalyst appears active (no excessive Pd black). This suggests the conditions are not suitable for efficient transmetalation or reductive elimination.
-
Solution: Perform a small-scale screen of different bases and solvents. A good starting point is to compare K₂CO₃ in Toluene/H₂O versus K₃PO₄ in anhydrous Dioxane . The presence of the carboxylic acid on the aryl bromide may require careful base selection to avoid salt formation issues that could affect solubility. Using the methyl ester of 3-bromo-5-methoxybenzoic acid followed by saponification can circumvent this issue.
-
Problem 2: Significant Side Product Formation
Even with product formation, side reactions can drastically lower the yield of the desired compound.
-
Probable Cause A: Homocoupling of 4-methylphenylboronic acid
-
Diagnosis: Your analysis shows the presence of 4,4'-bitolyl . This side product forms from the oxidative coupling of two boronic acid molecules.
-
Solution: This reaction is often promoted by the presence of oxygen. More rigorous degassing of the reaction mixture is required.[14] Sometimes, slightly lowering the reaction temperature can also minimize this pathway.
-
-
Probable Cause B: Dehalogenation of 3-bromo-5-methoxybenzoic acid
-
Diagnosis: Your analysis reveals the presence of 3-methoxybenzoic acid . This occurs when the aryl halide is reduced instead of coupled.
-
Solution: This side reaction can be caused by certain solvents (like alcohols) or bases (like amines) acting as hydride sources after oxidative addition.[2] Sticking to carbonate or phosphate bases and aprotic solvents like toluene or dioxane is recommended. Ensure the boronic acid is of high quality, as impurities can sometimes promote dehalogenation.
-
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization
This protocol outlines a standard setup for screening reaction conditions for the synthesis of this compound methyl ester.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-methoxybenzoic acid methyl ester (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[7][11]
-
Catalyst Addition: In the same flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL Toluene and 2 mL H₂O).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Saponification (if starting with ester): Dissolve the purified methyl ester in a mixture of THF/Methanol and add an aqueous solution of NaOH or LiOH. Stir at room temperature or with gentle heating until the reaction is complete. Acidify the mixture with HCl to precipitate the desired carboxylic acid product, which can then be filtered or extracted.
Protocol 2: Characterization of this compound
-
Thin-Layer Chromatography (TLC): Monitor reaction progress using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3 with 1% acetic acid) and visualize under UV light.
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantitative analysis of purity.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
Oldenhuis, N. J., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. Model Suzuki‐Miyaura reaction between bromobenzene and 4‐methylphenyl boronic acid. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?[Link]
-
ResearchGate. Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid catalyzed by Pd in methanol. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of 5a. [Link]
-
Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]
-
Chemie Ingenieur Technik. Reaction Optimization of a Suzuki-Miyaura Cross-Coupling using Design of Experiments. [Link]
-
Slideshare. Suzuki Reaction. [Link]
-
NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]
-
MDPI. 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. [Link]
-
CDC Stacks. Supporting Information. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
-
PMC - NIH. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
- Google Patents. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl)
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Impurities in 5-Methoxy-3-(4-methylphenyl)benzoic Acid Samples
Welcome to the technical support center for 5-Methoxy-3-(4-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity of your experimental results.
I. Understanding the Chemistry of this compound
This compound is a biphenyl carboxylic acid derivative. Its synthesis often involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. However, like any multi-step organic synthesis, impurities can arise from various sources, including starting materials, side reactions, and degradation.
Common Synthetic Route: Suzuki-Miyaura Coupling
A prevalent method for synthesizing this compound involves the palladium-catalyzed cross-coupling of a boronic acid with a halide. Understanding this pathway is crucial for anticipating potential impurities.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding impurities in this compound samples.
Q1: What are the most common types of impurities I should expect?
A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][2]
-
Organic Impurities: These are often structurally related to the target molecule and can include:
-
Unreacted Starting Materials: Such as 3-bromo-5-methoxybenzoic acid or 4-methylphenylboronic acid.
-
Homocoupling Products: Biphenyls formed from the coupling of two boronic acid molecules (e.g., 4,4'-dimethylbiphenyl).
-
Protodeboronation Product: Formation of toluene from the boronic acid.
-
Intermediates: Incomplete reaction products.
-
-
Inorganic Impurities: These typically originate from reagents and catalysts used in the synthesis.
-
Palladium Residues: A common issue in Suzuki couplings.[3]
-
Inorganic Salts: From the basic conditions of the reaction and workup (e.g., sodium carbonate, sodium hydroxide).
-
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, THF, ethanol, water).[2]
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: A combination of spectroscopic and chromatographic techniques is essential for impurity identification.[1][4][5]
-
High-Performance Liquid Chromatography (HPLC): This is a primary tool for separating the main compound from its impurities.[5][6] An appropriate HPLC method can resolve closely related structures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides both separation and mass information, allowing for the determination of the molecular weights of the impurities.[2][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities once they are isolated or if they are present in sufficient quantity in the mixture.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents.[1][2][4]
Q3: I'm observing a poor yield after purification. What could be the cause?
A3: Low yield can be attributed to several factors during the reaction or the purification process.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.
-
Side Reactions: The formation of byproducts, such as homocoupled products, consumes starting materials and reduces the yield of the desired product.[7]
-
Loss During Workup: The product may be partially soluble in the aqueous phase during extraction. Ensure the pH is appropriately adjusted to minimize solubility.
-
Inefficient Purification: Choosing the wrong purification method or suboptimal conditions can lead to significant product loss.
III. Troubleshooting Guide: A Step-by-Step Approach to Impurity Resolution
This section provides a systematic approach to identifying and removing impurities from your this compound samples.
Step 1: Initial Assessment of the Impure Sample
The first step is to characterize the impure sample to understand the nature and extent of the impurities.
Protocol 1: Initial Analytical Characterization
-
Visual Inspection: Note the color and physical state of the sample. Pure this compound should be a white to off-white solid. Discoloration may indicate the presence of palladium residues or other colored impurities.
-
Solubility Test: Check the solubility of the sample in various solvents. This can provide clues about the polarity of the impurities.
-
TLC Analysis: Run a TLC plate to get a preliminary idea of the number of components in your sample. Streaking of carboxylic acids on silica gel is a common issue and can be mitigated by adding a small amount of acetic or formic acid to the eluting solvent.[8]
-
¹H NMR Spectroscopy: Obtain a proton NMR spectrum of the crude sample. This can reveal the presence of unreacted starting materials or major byproducts.
Step 2: Identification of Specific Impurities
Based on the initial assessment, a more detailed investigation is required to identify the specific impurities.
Workflow for Impurity Identification
Caption: Workflow for identifying impurities.
Step 3: Selection and Optimization of Purification Method
Once the impurities have been identified, an appropriate purification strategy can be developed.
Table 1: Comparison of Purification Techniques
| Purification Technique | Principle | Best For Removing | Limitations |
| Recrystallization | Difference in solubility at different temperatures.[9][10][11] | Insoluble impurities and those with different solubility profiles. | Not effective for impurities with similar solubility to the product. Can lead to "oiling out".[12] |
| Acid-Base Extraction | Difference in acidity/basicity.[13][14] | Neutral and basic impurities. | Not effective for other acidic impurities. |
| Column Chromatography | Differential adsorption on a stationary phase.[15][16][17] | Structurally similar impurities with different polarities. | Can be time-consuming and requires large volumes of solvent. |
| Preparative HPLC | High-resolution separation based on differential partitioning. | Closely related impurities that are difficult to separate by other means. | Expensive and limited by scale. |
Protocol 2: Purification by Recrystallization
Recrystallization is often the first choice for purifying solid organic compounds.[9][10][11]
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Common solvents for benzoic acid derivatives include water, ethanol, or mixtures thereof.[9][11]
-
Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11] Slow cooling is crucial for forming pure crystals.[18]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[10]
-
Drying: Dry the crystals under vacuum.
Troubleshooting Recrystallization
-
Oiling Out: If the compound separates as an oil, reheat the solution and add more solvent.[12]
-
No Crystals Form: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]
Protocol 3: Purification by Column Chromatography
Column chromatography is effective for separating compounds with different polarities.[15][16][17]
-
Stationary Phase: Silica gel is a common choice for separating acidic compounds.[15][16]
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (eluent) that gives good separation. For carboxylic acids, adding a small amount (0.5-1%) of acetic acid to the eluent can prevent streaking.[8]
-
Column Packing: Pack the column with the stationary phase and equilibrate with the mobile phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Flow for Purification Strategy
Caption: Decision tree for purification.
Step 4: Purity Confirmation
After purification, it is essential to confirm the purity of the final product.
Protocol 4: Final Purity Analysis
-
HPLC Analysis: Use a validated HPLC method to determine the purity of the sample. The peak area percentage of the main compound should be ≥95% for most research purposes.
-
Spectroscopic Analysis: Obtain final ¹H NMR, ¹³C NMR, and Mass Spectra to confirm the structure and absence of impurities.
-
Melting Point: Determine the melting point of the purified solid. A sharp melting point close to the literature value is an indicator of high purity.
By following this structured approach, you can effectively troubleshoot and resolve impurity issues in your this compound samples, leading to more reliable and reproducible experimental outcomes.
IV. References
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Retrieved January 15, 2026, from [Link]
-
How Pharmaceutical Impurity Analysis Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain. Retrieved January 15, 2026, from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved January 15, 2026, from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Retrieved January 15, 2026, from [Link]
-
How can I purify carboxylic acid? (2013). ResearchGate. Retrieved January 15, 2026, from [Link]
-
HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]
-
Purification of carboxylic acids by chemical treatment and distillation. (1973). Google Patents. Retrieved January 15, 2026, from
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved January 15, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved January 15, 2026, from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved January 15, 2026, from [Link]
-
Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). (2022). YouTube. Retrieved January 15, 2026, from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved January 15, 2026, from [Link]
-
Chromatographic separation and identification of organic acids. (n.d.). the Illinois State Water Survey. Retrieved January 15, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 15, 2026, from [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved January 15, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. Retrieved January 15, 2026, from [Link]
-
column chromatography & purification of organic compounds. (2021). YouTube. Retrieved January 15, 2026, from [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (n.d.). Books. Retrieved January 15, 2026, from
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved January 15, 2026, from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.). Retrieved January 15, 2026, from [Link]
-
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Benzoic acid, 3,4,5-trimethoxy-, methyl ester. (n.d.). the NIST WebBook. Retrieved January 15, 2026, from [Link]
-
Common sources of mistake in organic synthesis. (2023). Reddit. Retrieved January 15, 2026, from [Link]
-
Benzoic acid, 3,4,5-trimethoxy-, methyl ester. (n.d.). the NIST WebBook. Retrieved January 15, 2026, from [Link]
-
Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents. Retrieved January 15, 2026, from
-
A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (n.d.). Google Patents. Retrieved January 15, 2026, from
-
determining organic impurities: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 15, 2026, from [Link]
-
Organic Impurity Test. (n.d.). CD Formulation. Retrieved January 15, 2026, from [Link]
-
Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (n.d.). Google Patents. Retrieved January 15, 2026, from
Sources
- 1. rroij.com [rroij.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. columbia.edu [columbia.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Characterization of 5-Methoxy-3-(4-methylphenyl)benzoic acid
Welcome to the technical support guide for the characterization of 5-Methoxy-3-(4-methylphenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the analytical challenges associated with this molecule. Given its biphenyl structure combined with a carboxylic acid and a methoxy group, this compound presents unique challenges in purification, analysis, and characterization. This guide is structured in a question-and-answer format to directly address potential issues encountered during your experimental work.
Part 1: Frequently Asked Questions (FAQs) & Initial Characterization
This section addresses common initial hurdles in the handling and preliminary analysis of this compound.
Question 1: I'm having difficulty dissolving my sample for analysis. What are the recommended solvents?
Answer: The solubility of this compound is dictated by its aromatic, nonpolar biphenyl core and its polar carboxylic acid group.
-
For NMR analysis: Deuterated chloroform (CDCl₃) is often a good starting point as it can dissolve a sufficient amount of the compound for analysis. However, if you observe peak broadening of the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are excellent alternatives that can also improve solubility.[1] In DMSO-d₆, the carboxylic acid proton will be a sharp singlet, making it easier to identify.
-
For HPLC analysis: The sample should ideally be dissolved in the mobile phase to avoid peak distortion. A common starting point is a mixture of methanol or acetonitrile and water. If solubility is low, dissolving the sample in a small amount of a stronger, compatible organic solvent like pure methanol, acetonitrile, or even THF before diluting it with the mobile phase is a viable strategy.
Question 2: My initial purity assessment by HPLC shows multiple peaks. What are the likely impurities?
Answer: this compound is commonly synthesized via a Suzuki-Miyaura coupling reaction. The purity of the starting materials, particularly the boronic acid, is crucial for a clean reaction.[2] Impurities can interfere with the catalytic cycle, leading to byproducts.[2][3]
Potential impurities include:
-
Starting Materials: Unreacted 3-bromo-5-methoxybenzoic acid or 4-methylphenylboronic acid.
-
Homocoupling Products: Formation of 4,4'-dimethylbiphenyl from the homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4][5]
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen, leading to the formation of toluene.
-
Ligand-derived Impurities: Impurities can also arise from the phosphine ligands used in the coupling reaction.[3]
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.
Part 2: Chromatographic Challenges & Solutions
This section focuses on troubleshooting issues related to the separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Question 3: My HPLC peaks for the main compound are broad or tailing. How can I improve the peak shape?
Answer: Poor peak shape for an acidic compound like this is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: The carboxylic acid group can interact with residual silanols on the silica-based stationary phase, causing tailing. Lowering the pH of the aqueous portion of the mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA) will suppress the ionization of the carboxylic acid, leading to a sharper, more symmetrical peak.[6]
-
Column Choice: While a standard C18 column can be used, a biphenyl stationary phase often provides better selectivity and peak shape for aromatic compounds due to π-π interactions.[6][7][8]
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. As mentioned earlier, try to dissolve the sample in the initial mobile phase.
Proposed Starting HPLC Method:
| Parameter | Recommended Condition |
| Column | Biphenyl or C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
This method serves as a good starting point and can be optimized for better resolution of impurities.[6][9][10]
Part 3: Spectroscopic Characterization
This section provides guidance on interpreting the spectroscopic data for this compound.
Question 4: What are the expected signals in the ¹H and ¹³C NMR spectra?
Answer: The NMR spectra will show characteristic signals for the methoxy, methyl, and aromatic protons and carbons. The exact chemical shifts can vary slightly depending on the solvent used.[1]
Expected NMR Data (in CDCl₃):
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -COOH | ~11-13 (broad) | ~170-172 |
| Aromatic CH | ~7.0 - 8.0 | ~115 - 145 |
| -OCH₃ | ~3.9 | ~55.5 |
| -CH₃ | ~2.4 | ~21.5 |
Question 5: How can I confirm the molecular weight and fragmentation pattern using Mass Spectrometry?
Answer: Electron Ionization (EI) Mass Spectrometry is a common technique for such molecules.[1] The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of the compound.
-
Expected Molecular Ion: C₁₅H₁₄O₃ = 242.27 g/mol
-
Common Fragments:
-
Loss of -OH (m/z = M-17)
-
Loss of -COOH (m/z = M-45)
-
Loss of -OCH₃ (m/z = M-31)
-
Question 6: What are the key features in the Infrared (IR) spectrum?
Answer: The IR spectrum will be dominated by the stretches of the carboxylic acid and the aromatic rings.
-
-OH stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[1]
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.
-
C-O stretch (ether and acid): Signals in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ range.
Part 4: Thermal Analysis
Question 7: How can I assess the thermal stability and melting point of my compound?
Answer: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of a solid material.[11]
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting point and purity of the compound. A sharp melting endotherm is indicative of a pure substance. The presence of impurities will typically broaden the melting peak and lower the melting point.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can reveal the decomposition temperature. Significant mass loss before the expected decomposition could indicate the presence of residual solvent. Organic acids may undergo decarboxylation at elevated temperatures, which would be observed as a mass loss.[12]
Experimental Protocol for Thermal Analysis:
-
Sample Preparation: Accurately weigh 3-5 mg of the dried sample into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Method: Heat the sample from room temperature to a temperature above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA Method: Heat the sample from room temperature to around 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Logical Flow for Comprehensive Characterization:
Caption: A logical workflow for the complete characterization of the target compound.
This guide provides a foundational framework for addressing the common challenges in the characterization of this compound. By systematically applying these troubleshooting strategies and analytical methods, researchers can confidently verify the identity, purity, and properties of their synthesized compound.
References
- Benchchem. (n.d.). Method development for the HPLC analysis of biphenyltetrols.
- Garrido-Mesa, N., et al. (2020). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Sircar, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. PubMed.
- Klimkowski, V. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Benchchem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
- Mori, S., et al. (2021). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate.
- Liner, D., & Cramer, H. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.
- Sircar, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, Oxford Academic.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
- ResearchGate. (n.d.). Formation and degradation kinetics of organic acids during heating and drying of concentrated tomato juice.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column | MDPI [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 5-Methoxy-3-(4-methylphenyl)benzoic acid
Welcome to the dedicated technical support center for 5-Methoxy-3-(4-methylphenyl)benzoic acid (CAS 1261889-23-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a specialized biphenyl carboxylic acid derivative, understanding its potential degradation pathways is critical for obtaining reliable and reproducible results.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to prevent, identify, and address the degradation of this compound.
I. Understanding the Stability of this compound
This compound is a stable crystalline solid under recommended storage conditions.[1] However, like many complex organic molecules, it is susceptible to degradation when exposed to certain environmental factors. The primary degradation pathways of concern are photodegradation, oxidation, and, to a lesser extent, hydrolysis. The biphenyl structure contributes to the compound's overall stability, while the methoxy and carboxylic acid functional groups are the most likely sites of chemical transformation.[2][3]
II. Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter.
Question 1: I observe a change in the physical appearance of my solid this compound (e.g., discoloration, clumping). What could be the cause?
Answer:
Changes in the physical appearance of the solid compound are often the first indicators of degradation.
-
Causality: Discoloration (e.g., yellowing) can be a sign of photodegradation or oxidation . Aromatic compounds, when exposed to light, can form colored impurities.[4] Oxidation, particularly if the container is not tightly sealed, can also lead to the formation of chromophoric byproducts. Clumping or changes in crystallinity may indicate the absorption of moisture, which could potentially lead to hydrolysis over extended periods, although this is less common for the solid material.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for physical changes in solid compound.
-
Recommended Action:
-
Immediately protect the compound from light.
-
Ensure the container is tightly sealed and consider storing it in a desiccator.
-
Perform a purity check using the analytical methods outlined in Section IV.
-
Question 2: My experimental results are inconsistent. Could degradation of this compound be the issue?
Answer:
Inconsistent experimental outcomes are a common consequence of using a degraded starting material.
-
Causality: The presence of impurities, which are the products of degradation, can interfere with your reaction. These impurities may have different reactivity, solubility, or spectroscopic properties, leading to variable yields, unexpected side products, or inaccurate analytical readings.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Recommended Action:
-
Establish the purity of your current stock of this compound using the HPLC or NMR methods detailed in Section IV.
-
If degradation is confirmed, purify the material or acquire a fresh, certified batch.
-
Always run a purity check on a new batch of the compound before use in critical experiments.
-
Question 3: I see new, unexpected spots on my Thin Layer Chromatography (TLC) plate when analyzing my reaction mixture. Could these be from the degradation of my starting material?
Answer:
The appearance of new spots on a TLC plate is a strong indication of the presence of impurities.
-
Causality: Degradation products will likely have different polarities than the parent compound and will, therefore, exhibit different retention factors (Rf values) on a TLC plate.
-
Oxidation of the methyl group to a carboxylic acid would increase polarity (lower Rf).
-
Demethylation of the methoxy group to a hydroxyl group would also increase polarity (lower Rf).
-
Decarboxylation would decrease polarity (higher Rf).
-
-
Recommended Action:
-
Run a TLC of your starting material alongside your reaction mixture. If the new spots are present in the starting material lane, degradation has occurred prior to the reaction.
-
Use the TLC method in Section IV to get a baseline for the pure compound.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the Safety Data Sheet (SDS) and general best practices for aromatic carboxylic acids, the following conditions are recommended[5][6][7]:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term storage) | Slows down potential degradation reactions. |
| Light | Store in an amber, tightly sealed vial in the dark. | Prevents photodegradation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |
| Moisture | Keep in a dry environment, preferably in a desiccator. | Prevents hydrolysis and physical changes like clumping. |
| Container | Use a tightly sealed, inert container (e.g., glass). | Prevents contamination and exposure to air and moisture. |
Q2: What are the likely degradation products of this compound?
A2: While specific degradation studies on this exact molecule are not widely published, based on its structure, the following are potential degradation products:
-
Photodegradation/Oxidation Products:
-
Demethylation: Formation of 5-Hydroxy-3-(4-methylphenyl)benzoic acid.
-
Oxidation of the methyl group: Formation of 5-Methoxy-3-(4-carboxyphenyl)benzoic acid.
-
Ring hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
-
Hydrolysis Products:
-
While less likely for the methoxy group under normal conditions, severe acidic or basic conditions could lead to the formation of 5-Hydroxy-3-(4-methylphenyl)benzoic acid.
-
-
Thermal Degradation:
-
Decarboxylation: Loss of the carboxylic acid group to form 1-methoxy-3-(4-methylphenyl)benzene, especially at elevated temperatures.
-
Caption: Potential degradation pathways of this compound.
Q3: How often should I check the purity of my stored compound?
A3: For long-term storage (over 6 months), it is advisable to re-analyze the purity before use, especially if the compound has not been stored under ideal conditions. For routine use, a quick TLC check can be a good indicator of stability.
IV. Experimental Protocols for Purity Assessment
Consistent and reliable purity assessment is crucial. The following are starting-point protocols for HPLC and NMR analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This reverse-phase HPLC method is designed for the separation of this compound from potential impurities.[8][9]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Prepare a 1 mg/mL solution in a 50:50 mixture of acetonitrile and water. |
Procedure:
-
Prepare the mobile phases and sample solution as described above.
-
Equilibrate the HPLC system with the initial mobile phase conditions (60% B).
-
Inject the sample and run the gradient method.
-
The purity is determined by the area percentage of the main peak. The appearance of significant secondary peaks may indicate degradation.
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is a powerful tool for confirming the structure of the compound and identifying certain impurities.
Procedure:
-
Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
~10-12 ppm (broad singlet, 1H, -COOH)
-
~7.0-7.8 ppm (multiplets, aromatic protons)
-
~3.9 ppm (singlet, 3H, -OCH₃)
-
~2.4 ppm (singlet, 3H, -CH₃)
-
-
The presence of unexpected signals, particularly in the aromatic region or changes in the integration of the methoxy and methyl signals relative to the aromatic protons, can indicate degradation. For instance, the appearance of a new phenolic -OH signal would suggest demethylation.
V. References
-
Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Krumperman, K. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.
-
Raghani, A. R., & Patel, M. M. (2011). Forced degradation study of an active pharmaceutical ingredient. Journal of chemical and pharmaceutical research, 3(4), 890-899.
-
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Klan, P., & Wirz, J. (2009). Photochemistry of organic compounds: from concepts to practice. John Wiley & Sons.
-
Teotia, D., Saini, R., & Sircar, D. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of chromatographic science, 54(5), 723–729. [Link]
-
Saini, R., Teotia, D., & Sircar, D. (2015). A validated reverse phase HPLC method for simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid in Hemidesmus indicus root extracts. Journal of pharmaceutical analysis, 5(4), 239–245. [Link]
Sources
- 1. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. rsc.org [rsc.org]
- 3. parchem.com [parchem.com]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-3-(4-methylphenyl)benzoic acid
Welcome to the technical support center for the synthesis and scale-up of 5-Methoxy-3-(4-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of this biaryl carboxylic acid, which is typically prepared via a Suzuki-Miyaura cross-coupling reaction.
The synthesis involves the palladium-catalyzed reaction between 3-bromo-5-methoxybenzoic acid and 4-methylphenylboronic acid. While straightforward on a lab scale, scaling up this process introduces challenges that require careful control of reaction parameters. This guide will address these issues in a practical, question-and-answer format.
Overall Synthetic Workflow
The diagram below illustrates the typical workflow for the synthesis, from starting materials to the purified final product. Understanding this sequence is crucial for troubleshooting at each stage.
Caption: General workflow for Suzuki-Miyaura synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up process.
Category 1: Reaction Initiation & Progression
Question: My Suzuki coupling reaction is sluggish or fails to start. What are the common causes and how can I fix this?
Answer: A stalled Suzuki reaction is a frequent issue, often pointing to problems with the catalyst's activity or the reaction environment. Here are the primary culprits and their solutions:
-
Inactive Catalyst: The active catalyst in the Suzuki reaction is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][3]
-
Cause: Inefficient reduction of the Pd(II) precatalyst.
-
Solution: Ensure your phosphine ligands are not oxidized and that the reaction mixture is properly degassed. Some protocols benefit from a brief pre-heating period of the catalyst and ligand before adding the substrates to facilitate the formation of the active Pd(0) complex.
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Oxygen can oxidize the catalyst to an inactive Pd(II) state and can also promote the unwanted homocoupling of the boronic acid.[1][4]
-
Cause: Insufficient degassing of the solvent and reaction vessel.
-
Solution: Proper degassing is critical, especially during scale-up. Use a robust inert gas (Nitrogen or Argon) sparging system for your solvent for at least 30-60 minutes. The reaction vessel should be purged and backfilled with inert gas multiple times before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Poor Quality Reagents:
-
Cause: The quality of the base, solvent, and boronic acid can significantly impact the reaction. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[5] Anhydrous solvents and a dry, powdered base are preferable.
-
Solution: Use fresh, high-purity reagents. Ensure solvents are anhydrous and the base (e.g., K₂CO₃, K₃PO₄) is dry. Store boronic acids in a desiccator.
-
-
Inadequate Temperature:
-
Cause: The reaction temperature may be too low for the oxidative addition step, which is often the rate-limiting step, particularly with less reactive aryl bromides.[6]
-
Solution: Ensure your heating mantle or oil bath is calibrated and provides consistent heating. For this specific transformation, temperatures in the range of 90-100°C are common in solvents like dioxane or toluene with water.[2]
-
Category 2: Yield and Impurity Profile
Question: I'm getting a low yield of the desired product. What side reactions should I be aware of, and how can I minimize them?
Answer: Low yields are typically due to competing side reactions or incomplete conversion. The most common side reactions in Suzuki couplings are homocoupling and protodeboronation.
-
Homocoupling of Boronic Acid: This results in the formation of 4,4'-dimethylbiphenyl.
-
Cause: This side reaction is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1][4]
-
Solution: As mentioned above, rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere is the most effective way to prevent this.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which forms toluene in this case.
-
Cause: This can be promoted by prolonged exposure to aqueous basic conditions, especially at elevated temperatures.[5]
-
Solution:
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any degradation.
-
Reaction Time: Monitor the reaction by TLC or LCMS and stop it once the aryl bromide has been consumed to avoid unnecessary exposure of the boronic acid to harsh conditions.
-
Base Selection: While a base is necessary to activate the boronic acid for transmetalation,[7] using a very strong base or prolonged heating can accelerate decomposition. K₂CO₃ or K₃PO₄ are commonly effective choices.
-
-
-
Dehalogenation of the Aryl Halide: The starting 3-bromo-5-methoxybenzoic acid can be reduced to 3-methoxybenzoic acid.
-
Cause: This side reaction can occur if there are sources of hydride in the reaction mixture that interact with the palladium complex after oxidative addition.[1]
-
Solution: Ensure high-purity solvents and reagents are used. This is generally a minor side product but can become significant if the desired cross-coupling is slow.
-
Question: My final product is contaminated with the starting boronic acid or its homocoupled dimer. How can I improve the purification?
Answer: Purifying a carboxylic acid product from a boronic acid starting material can be challenging because both are acidic.[8]
-
Acid-Base Extraction: A carefully controlled acid-base workup is the most effective method.
-
Protocol: After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate. Perform a basic wash with a dilute solution of sodium carbonate or sodium bicarbonate (e.g., 5% Na₂CO₃).[9] Your desired product, this compound, will move to the aqueous layer as its sodium salt. The neutral homocoupling byproduct (4,4'-dimethylbiphenyl) and any unreacted phosphine ligands will remain in the organic layer, which can be discarded.
-
Separation: Carefully separate the aqueous layer. Re-acidify it slowly with cold, dilute HCl (e.g., 1-2 M) to a pH of ~2-3.[10] The desired carboxylic acid product will precipitate out as a solid.
-
Filtration: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and dry it under vacuum.
-
-
Recrystallization: If impurities persist after extraction, recrystallization is a powerful purification technique.
-
Solvent Selection: A common solvent system for recrystallizing biaryl carboxylic acids is a mixture of an alcohol (like ethanol or isopropanol) and water, or an organic solvent mixture like toluene/hexanes.[9][10] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Scale-Up Considerations & FAQs
Question: What are the most critical parameters to control when scaling this reaction from a 1-gram to a 100-gram scale?
Answer: Scaling up a Suzuki reaction requires careful attention to engineering principles to ensure consistency and safety.
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) | Rationale & Key Considerations |
| Mixing/Agitation | Magnetic stir bar | Overhead mechanical stirrer | Efficient stirring is crucial to maintain a homogeneous slurry, especially with inorganic bases. Poor mixing can lead to localized overheating and inconsistent reaction kinetics.[6] |
| Heat Transfer | Oil bath / heating mantle | Jacketed reactor | A jacketed reactor provides more uniform and controlled heating. Avoid "hot spots" which can degrade the catalyst and reagents. Preheating the vessel is recommended to avoid temperature spikes. |
| Inert Atmosphere | Nitrogen balloon | Nitrogen sparge/blanket | A simple balloon is insufficient for larger volumes. A continuous positive pressure nitrogen blanket or subsurface sparging is necessary to effectively exclude oxygen during the entire process.[6] |
| Reagent Addition | All at once | Controlled addition | For large-scale reactions, consider adding the base or other reagents in portions to control any exotherms, although Suzuki reactions are typically not strongly exothermic. |
| Palladium Removal | Chromatography / Recrystallization | Scavenging agents / Carbon treatment | Relying on chromatography for multi-gram quantities is inefficient. After the reaction, consider adding a palladium scavenger or performing a charcoal treatment to reduce residual palladium levels in the final product.[11] |
Question: Which palladium catalyst and ligand system is recommended for this transformation?
Answer: The choice of catalyst and ligand is critical for efficiency. For coupling an aryl bromide, a variety of systems can be effective.
-
Traditional Catalysts: Pd(PPh₃)₄ is a classic choice that often works well. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand like PPh₃ is also common.[5]
-
Modern Ligands: For more challenging or large-scale syntheses, modern electron-rich, bulky phosphine ligands like SPhos or XPhos can offer superior performance, allowing for lower catalyst loadings and sometimes even room-temperature reactions.[12][13] These ligands promote the oxidative addition step and can stabilize the catalytic species.
Question: How can I effectively monitor the reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a mobile phase like Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (e.g., 0.5-1%) to ensure the carboxylic acid spots are well-defined. Spot the reaction mixture against standards of your starting materials (3-bromo-5-methoxybenzoic acid and 4-methylphenylboronic acid). The reaction is complete when the starting aryl bromide spot has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Experimental Protocols
Protocol 1: Synthesis of this compound (10 g Scale)
-
Vessel Preparation: To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol, 1.0 equiv.), 4-methylphenylboronic acid (7.0 g, 51.9 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 17.9 g, 129.8 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.0 g, 0.86 mmol, 2 mol%).
-
Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (150 mL) and water (30 mL) via cannula.[2]
-
Reaction: Heat the mixture to 95-100°C with vigorous stirring. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete in 6-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (200 mL) and water (100 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers and wash with a 5% sodium carbonate solution (2 x 100 mL).
-
Isolation: Combine the basic aqueous washes. Cool the aqueous layer in an ice bath and slowly acidify with 2 M HCl until the pH is ~2, at which point a white precipitate will form.
-
Filtration & Drying: Collect the solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water (3 x 100 mL). Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield the final product.
References
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Myers Research Group. The Suzuki Reaction. [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 5-Methoxy-3-(4-methylphenyl)benzoic Acid and its Isomers
Welcome to the dedicated technical support center for the chromatographic analysis of 5-Methoxy-3-(4-methylphenyl)benzoic acid and its structural isomers. As a Senior Application Scientist, I understand the nuances and challenges involved in achieving robust and reproducible separations for these closely related aromatic carboxylic acids. This guide is structured to provide immediate, actionable solutions to common problems and to build a foundational understanding of the method development process for this specific class of analytes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical issues encountered during the HPLC analysis of this compound and its isomers.
Poor Resolution Between Isomers
Question: I'm seeing co-elution or very poor separation (Resolution < 1.5) between the parent compound and its positional isomers. How can I improve this?
Answer: Poor resolution between isomers is the primary challenge for this analysis, as these compounds often have very similar hydrophobicity. The key is to manipulate the selectivity (α) of your chromatographic system. Here’s a systematic approach:
A. Mobile Phase Optimization (The Most Powerful Tool):
-
pH Adjustment (Ion Suppression): The carboxylic acid moiety on your analytes is ionizable. The pH of your mobile phase directly controls the degree of ionization, which in turn affects retention and selectivity.[1][2][3][4] For reversed-phase HPLC, you must suppress this ionization to achieve good retention and peak shape. The general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte.[5][6] For benzoic acid derivatives, the pKa is typically around 4.2. Therefore, a mobile phase pH between 2.5 and 3.0 is an excellent starting point. This ensures the analytes are in their neutral, more hydrophobic form, leading to better retention and sharper peaks.[2]
-
Organic Modifier Selection: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity for aromatic compounds.
-
Acetonitrile: Often provides sharper peaks and lower backpressure. Its π-π interaction potential is lower than that of the stationary phase.
-
Methanol: Is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase, potentially offering unique selectivity for isomers.
-
Recommendation: Perform scouting runs with both ACN/water and MeOH/water mobile phases to see which provides better initial separation.
-
B. Stationary Phase Selection:
If mobile phase optimization is insufficient, the column's stationary phase is the next variable to change. A standard C18 column is a good starting point, but other phases can offer different interaction mechanisms crucial for isomer separation.[5][7]
| Stationary Phase | Primary Interaction | Advantage for Aromatic Isomers |
| C18 (ODS) | Hydrophobic | Standard starting point; separates based on differences in hydrophobicity.[5] |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | The phenyl groups provide π-π interactions with the aromatic rings of your analytes, offering a different selectivity mechanism that can be highly effective for positional isomers.[5][8] |
| Polar-Embedded | Hydrophobic, Hydrogen Bonding | Contains polar groups (e.g., amide, carbamate) embedded in the alkyl chains. This can help shield residual silanols and offer alternative selectivity through hydrogen bonding. |
| Biphenyl | Hydrophobic, π-π Interactions | Offers enhanced π-π interactions compared to a standard phenyl phase, which can be beneficial for separating rigid, aromatic structures. |
C. Temperature Control:
Column temperature affects mobile phase viscosity and reaction kinetics between the analyte and stationary phase. Adjusting the temperature in 5°C increments (e.g., from 30°C to 45°C) can sometimes fine-tune selectivity and improve resolution.[5]
Peak Tailing
Question: My analyte peaks are asymmetrical with a distinct tail. What is causing this and how can I achieve symmetrical, Gaussian peaks?
Answer: Peak tailing is a very common problem when analyzing acidic compounds like benzoic acid derivatives.[6][9] It negatively impacts integration accuracy and can obscure small impurity peaks.[9] The primary cause is secondary interactions between the analyte and the stationary phase.
A. Un-ionized Silanol Groups:
The most common cause of tailing for acidic and basic compounds is the interaction with acidic silanol groups (-Si-OH) on the surface of the silica-based packing material.[10] At mid-range pH, these silanols can become ionized (-SiO⁻) and interact with any charged portion of your analyte, creating a secondary, undesirable retention mechanism.
-
Solution 1: Operate at Low pH: As mentioned for improving resolution, operating at a low pH (e.g., 2.5-3.0) protonates the surface silanols, rendering them neutral.[11] This minimizes the secondary ionic interactions causing the tailing.
-
Solution 2: Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with fewer metal impurities and are "end-capped" to block most of the residual silanol groups.[10][12] Using a high-quality, modern column is one of the most effective ways to prevent tailing.[12]
B. Insufficient Mobile Phase Buffering:
If the mobile phase is not adequately buffered, the injection of the sample (dissolved in a solvent of a different pH) can cause a temporary, local pH shift within the column.[13] This causes some analyte molecules to ionize while others remain neutral, leading to a smeared, tailing peak.
-
Solution: Use an Appropriate Buffer: Ensure your mobile phase contains a buffer that is effective at your target pH. For a target pH of 2.8, a phosphate buffer or a formic acid solution (pKa ~3.75) is suitable.[1] The buffer concentration should typically be between 10-50 mM.[1]
Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and solving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for these isomers?
A1: A robust starting point is crucial for efficient method development.[14] Begin with a reversed-phase approach, which is ideal for these relatively non-polar molecules.[7]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3 or 5 µm | Provides good efficiency and hydrophobic retention as a baseline.[7] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid | Sets a low pH (~2.5-3.0) to suppress analyte ionization.[6] |
| Mobile Phase B | Acetonitrile (ACN) | Good starting organic modifier. |
| Gradient | 5% to 95% B over 20 minutes | A broad scouting gradient helps determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | A controlled temperature ensures reproducibility. |
| Detection | UV at ~235 nm | Benzoic acids have strong UV absorbance in this region.[15] |
From this starting point, you can optimize the gradient based on the initial results to improve resolution around the eluting peaks.
Q2: Should I use a gradient or isocratic method?
A2: For method development and for analyzing samples with a potential range of related impurities, a gradient method is almost always the best starting point.[7] A gradient elution ensures that all compounds elute within a reasonable time and with good peak shape. Once the retention behavior is understood, if the isomers elute closely together, an optimized isocratic method might provide better resolution and reproducibility for routine analysis.
Q3: My retention times are drifting between injections. What is the cause?
A3: Retention time drift is often caused by a lack of system equilibration or changes in the mobile phase.[16]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient methods. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.[6]
-
Mobile Phase Preparation: If you are mixing mobile phase components manually, slight inaccuracies can cause drift. Using the HPLC pump's proportioning valves for online mixing is generally more reproducible. Also, ensure the mobile phase is well-mixed and degassed.[6]
-
Temperature Fluctuations: Unstable column temperature can cause retention time shifts. Using a thermostatically controlled column compartment is essential for reproducible results.[16]
Q4: Can chiral HPLC be used to separate enantiomers if they exist?
A4: Yes. If your synthesis can result in enantiomers, a standard achiral HPLC setup will not separate them. You would need to use a chiral separation technique.[17] There are two main approaches:
-
Indirect Method: Derivatize your racemic compound with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[17]
-
Direct Method: Use a Chiral Stationary Phase (CSP). CSPs (e.g., based on polysaccharides, cyclodextrins, or proteins) create a chiral environment inside the column that allows for the differential interaction and separation of enantiomers.[18] This is often the more direct and preferred method.
Protocols & Methodologies
Protocol 1: Systematic Mobile Phase pH Screening
This protocol is designed to find the optimal pH for the separation of this compound and its isomers.
-
Prepare Buffer Stock Solutions: Prepare 100 mM stock solutions of sodium phosphate monobasic and sodium phosphate dibasic in HPLC-grade water.
-
Prepare Mobile Phase A:
-
Create three separate aqueous mobile phases (Mobile Phase A) at pH 2.5, 3.0, and 3.5.
-
For each, start with 900 mL of HPLC-grade water. Add a phosphate buffer component and adjust the pH using phosphoric acid. Bring the final volume to 1 L. The final buffer concentration should be around 10-20 mM.
-
Filter each aqueous phase through a 0.45 µm filter.
-
-
Prepare Mobile Phase B: Use 100% HPLC-grade Acetonitrile.
-
Set Up HPLC System:
-
Install a C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 235 nm.
-
-
Run Scouting Gradients:
-
For each of the three prepared Mobile Phase A solutions (pH 2.5, 3.0, 3.5):
-
Equilibrate the column for 15 minutes with 95% A / 5% B.
-
Inject the standard mixture containing the parent compound and its isomers.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
-
Evaluate Data: Compare the chromatograms from the three pH values. Look for the pH that provides the best resolution (R > 1.5) and peak shape (Tailing Factor ≈ 1.0) for the critical isomer pair. This pH will be the foundation for further method optimization.
Systematic Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC method.
References
-
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. [Link]
-
HPLC Troubleshooting Guide. ACE. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
HPLC Troubleshooting Guide. YMC. [Link]
-
HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. [Link]
-
Method Development HPLC. Interchim. [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
-
Benzoic Acid. SIELC Technologies. [Link]
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta. [Link]
-
Steps for HPLC Method Development. Pharmaguideline. [Link]
-
Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Semantic Scholar. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
The 10 Most Common HPLC Problems and Solutions!. Universal Lab Blog. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]
-
Common HPLC Problems & How to Deal With Them. Phenomenex. [Link]
-
Separation of Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). [Link]
-
Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]
-
Separation of Benzoic acid, 3,4,5-trimethoxy-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque, Inc. [Link]IL_Technical_Note_4.pdf)
Sources
- 1. veeprho.com [veeprho.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. nacalai.com [nacalai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 15. helixchrom.com [helixchrom.com]
- 16. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biological Testing of Benzoic Acid Derivatives
Welcome to the Technical Support Center for the biological evaluation of benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the design, execution, and interpretation of your experiments, ensuring the generation of robust and reliable data.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My benzoic acid derivative shows poor solubility in aqueous buffers, leading to inconsistent results.
Question: I'm observing precipitation of my compound in my cell culture media or assay buffer. How can I improve its solubility and get reliable data?
Probable Causes and Solutions:
The limited aqueous solubility of many benzoic acid derivatives is a primary hurdle in biological testing.[1][2][3][4][5] The aromatic ring and other lipophilic moieties can lead to poor dissolution in physiological buffers.[6] This can result in an overestimation of the compound's potency in assays due to precipitation at higher concentrations.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Solubility:
-
Determine the kinetic and thermodynamic solubility of your compound in various buffers (e.g., PBS, cell culture media) at the desired temperature.
-
A common method involves adding an excess of the compound to the buffer, stirring for a set time (e.g., 24 hours for thermodynamic solubility), filtering, and then quantifying the dissolved compound by HPLC or UV-Vis spectroscopy.
-
-
Optimize the Formulation:
-
Co-solvents: For in vitro assays, consider using a small percentage (typically <1%) of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG). Be sure to include a vehicle control in your experiments to account for any effects of the solvent itself.[3]
-
pH Adjustment: The solubility of benzoic acid derivatives is often pH-dependent due to the carboxylic acid group.[7] Adjusting the pH of the buffer can significantly impact solubility. For example, increasing the pH above the pKa of the carboxylic acid will deprotonate it, increasing its water solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can aid in solubilization. However, be cautious as surfactants can interfere with some biological assays.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the lipophilic parts of your molecule, enhancing aqueous solubility.
-
-
Validate the Formulation:
-
After preparing your stock solution and diluting it into your assay buffer, visually inspect for any precipitation.
-
It is also recommended to quantify the concentration of your compound in the final assay medium to ensure it is within the soluble range.
-
Issue 2: My compound shows activity against a wide range of unrelated targets, suggesting non-specific effects.
Question: My benzoic acid derivative is a hit in my primary screen, but it also shows activity in several counter-screens against different enzymes. How do I determine if this is a real off-target effect or an artifact?
Probable Causes and Solutions:
This phenomenon is often attributed to "promiscuous inhibition" or Pan-Assay Interference Compounds (PAINS).[8] These compounds can produce false-positive results through various mechanisms not related to specific binding to the target protein.[8] One common mechanism is the formation of colloidal aggregates at micromolar concentrations, which can sequester and denature proteins non-specifically.[9]
Step-by-Step Troubleshooting Protocol:
-
Identify Potential for Aggregation:
-
Dynamic Light Scattering (DLS): This is a primary method to detect the formation of aggregates.[9][10][11][12][13] A detailed protocol is provided below.
-
Detergent Sensitivity: The inhibitory activity of aggregating compounds is often attenuated in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Re-run your assay with and without the detergent to see if the IC50 value shifts significantly.
-
Enzyme Concentration Dependence: The IC50 of an aggregator will often increase with increasing enzyme concentration in the assay.
-
-
Check for PAINS Substructures:
-
Utilize computational tools and filters to check if your benzoic acid derivative contains known PAINS substructures. Several online tools and software packages are available for this purpose. It is important to note that not all compounds with PAINS substructures are false positives, but their presence should raise a red flag.[14]
-
-
Orthogonal Assays:
-
Confirm your findings using a different assay format that is less susceptible to the suspected interference mechanism.[14] For example, if your primary assay is fluorescence-based, try a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare a concentrated stock solution of your benzoic acid derivative in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into your assay buffer to a range of concentrations, typically from the expected IC50 up to 100 µM. Ensure the final solvent concentration is low and consistent across all samples.
-
Filter all buffers and solutions through a 0.22 µm filter to remove dust and other particulates.
-
-
DLS Measurement:
-
Transfer the samples to a clean, low-volume cuvette suitable for DLS measurements.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
Analyze the data to determine the particle size distribution. The presence of particles with a hydrodynamic radius significantly larger than a monomeric small molecule (typically >100 nm) is indicative of aggregation.[9]
-
-
Data Interpretation:
-
Plot the particle size and scattering intensity as a function of compound concentration. A sharp increase in scattering intensity or the appearance of a larger particle size population above a certain concentration (the critical aggregation concentration) suggests aggregation-based inhibition.
-
Diagram: Troubleshooting Workflow for Suspected Promiscuous Inhibition
Caption: A logical workflow for investigating promiscuous inhibition.
Issue 3: My compound's activity changes over the course of the experiment, or its in vivo efficacy is lower than expected from in vitro data.
Question: I'm seeing a loss of activity of my compound in longer cell-based assays. Also, the compound is not as effective in animal models as my in vitro assays predicted. What could be the reason?
Probable Causes and Solutions:
Metabolic instability is a common pitfall for many small molecules, including benzoic acid derivatives. Cytochrome P450 (CYP) enzymes, primarily in the liver, are a major route of metabolism for xenobiotics.[6][15][16] In vitro, cells can also metabolize compounds, leading to a decrease in the effective concentration over time.
Step-by-Step Troubleshooting Protocol:
-
In Vitro Metabolic Stability Assessment:
-
Identify Metabolites:
-
Use high-resolution mass spectrometry to identify the major metabolites formed. Common metabolic pathways for benzoic acid derivatives include hydroxylation of the aromatic ring and conjugation of the carboxylic acid group.
-
-
CYP450 Inhibition/Induction:
Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic Method)
-
Assay Setup:
-
Use a multi-well plate format.
-
To each well, add a reaction buffer containing a specific recombinant human CYP450 enzyme and a corresponding fluorogenic probe substrate.
-
Add your benzoic acid derivative at a range of concentrations. Include a positive control inhibitor for each CYP isoform.
-
-
Initiate the Reaction:
-
Add an NADPH regenerating system to start the enzymatic reaction.
-
-
Readout:
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a plate reader. The fluorescent product is generated by the metabolism of the probe substrate by the active CYP enzyme.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of your test compound.
-
Plot the percent inhibition versus the concentration of your compound and fit the data to a suitable model to determine the IC50 value.[6]
-
Issue 4: My compound shows unexpected toxicity or side effects in cell-based assays or in vivo models.
Question: My benzoic acid derivative is causing cell death at concentrations where I expect to see a specific biological effect. How can I investigate the cause of this toxicity?
Probable Causes and Solutions:
Off-target effects are a major cause of unexpected toxicity.[19][20][21][22] Benzoic acid derivatives, like many other small molecules, can interact with unintended biological targets. One of the most critical off-targets is the hERG potassium channel, as its inhibition can lead to cardiotoxicity.[23]
Step-by-Step Troubleshooting Protocol:
-
Assess General Cytotoxicity:
-
hERG Channel Inhibition Assay:
-
Broad Off-Target Screening:
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
-
Electrophysiology:
-
Compound Application:
-
Perfuse the cells with a control solution, followed by increasing concentrations of your benzoic acid derivative.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each compound concentration.
-
Calculate the percent inhibition and determine the IC50 value.[23]
-
Table 1: Common Off-Targets and Their Potential Effects
| Target Family | Specific Example | Potential Effect of Inhibition |
| Ion Channels | hERG | Cardiac arrhythmia (Long QT syndrome)[23] |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | CNS side effects, cardiovascular effects |
| Kinases | Various | Unintended modulation of signaling pathways |
| Nuclear Receptors | PXR, CAR | Drug-drug interactions, altered metabolism |
Frequently Asked Questions (FAQs)
Q1: Are there any specific structural features of benzoic acid derivatives that are known to cause problems in biological assays?
A1: Yes, certain substitutions on the benzoic acid scaffold can be problematic. For example, the presence of electron-rich aromatic rings or reactive functional groups can increase the likelihood of non-specific interactions or metabolic liabilities. It is always advisable to perform a thorough literature search on related structures and consider potential liabilities early in the research process.
Q2: How can I distinguish between cytotoxicity and a specific anti-proliferative effect?
A2: This is a critical question. It is important to assess cell viability and cell proliferation in parallel. A compound with a specific anti-proliferative effect should ideally arrest cell growth without causing significant cell death at the effective concentrations. Assays that measure metabolic activity (like MTT) can sometimes be misleading. It is recommended to use multiple assays, including those that measure cell number (e.g., crystal violet staining) and cell death (e.g., Annexin V/PI staining).[1][24][25][26]
Q3: My benzoic acid derivative is intended for topical application. Do I still need to worry about systemic toxicity?
A3: While topical application generally reduces systemic exposure, some percutaneous absorption can occur.[30] Therefore, it is still important to have an understanding of the compound's potential for systemic toxicity, especially for chronic use. In vitro skin absorption studies using models like Franz diffusion cells can provide valuable information on the extent of systemic exposure.[30]
Q4: What are the best practices for preparing and storing stock solutions of benzoic acid derivatives?
A4: Most benzoic acid derivatives are stable as solids at room temperature. For stock solutions, high-quality, anhydrous DMSO is the most common solvent. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is also good practice to periodically check the purity and concentration of your stock solutions, especially for long-term studies.
References
- Van Vleet, T. R., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-24.
- Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-24.
- FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Noolvi, M. N., et al. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). RSC Advances, 6(10), 8047-8057.
- Siddiqui, S. A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(22), 16409.
- Bender, A., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 808.
- Mirams, G. R., et al. (2020). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Biophysical Journal, 118(3), 596-610.
- FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Sophion Bioscience. (n.d.).
- Lee, J. H., et al. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. Bulletin of the Korean Chemical Society, 34(11), 3373-3376.
- Reaction Biology. (n.d.).
- Al-Warhi, T., et al. (2023).
- Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
- Zhang, X., et al. (2012). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Cunningham, B. T., et al. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 17(3), 335-344.
- Technology Networks. (2023).
- Preprints.org. (2023).
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
- Wyatt Technology. (2017).
- ResearchGate. (2023). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES.
- El-Sayed, N. S., et al. (2025). Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. Drug Development and Industrial Pharmacy, 51(1), 1-12.
- ResearchGate. (2023). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
- Creative Biostructure. (n.d.).
- Dahlin, J. L., & Walters, M. A. (2015). How to Triage PAINS-Full Research. ASSAY and Drug Development Technologies, 13(4), 176-180.
- Singh, S., & Sharma, Y. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Journal of Biosciences, 41(4), 747-758.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- ResearchGate. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
- Wikipedia. (n.d.).
- Scribd. (n.d.).
- S. S., S., et al. (2015). Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. Molecular BioSystems, 11(7), 1936-1946.
- Restaino, F. A., & Martin, A. N. (1964). SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. Journal of Pharmaceutical Sciences, 53, 636-639.
- de Oliveira, R. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296.
- ResearchGate. (2014). Solubility of Benzoic Acid in Mixed Solvents.
- Promega Corporation. (n.d.).
- BMG LABTECH. (n.d.).
- Pires, R. F., & Franco, L. F. M. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
- Google Patents. (n.d.).
- Al-Badr, A. A., & El-Subbagh, H. I. (2022). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Saudi Pharmaceutical Journal, 30(1), 1-13.
- Borges, A., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Pharmaceutics, 14(11), 2496.
- Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3333-3342.
- IJCRT.org. (2023).
- Merck Millipore. (n.d.). Troubleshooting Your ELISpot Assay.
- R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
Sources
- 1. preprints.org [preprints.org]
- 2. scribd.com [scribd.com]
- 3. SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 12. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 14. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. criver.com [criver.com]
- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 20. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. fda.gov [fda.gov]
- 28. fda.gov [fda.gov]
- 29. sophion.com [sophion.com]
- 30. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 5-Methoxy-3-(4-methylphenyl)benzoic acid with similar compounds
A Comparative Analysis of 5-Methoxy-3-(4-methylphenyl)benzoic Acid and Structurally Related Compounds for Researchers and Drug Development Professionals
Introduction
This compound is a biphenyl derivative with a benzoic acid moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The spatial arrangement of the two phenyl rings, along with the nature and position of substituents, plays a crucial role in determining the pharmacological profile of these molecules. This guide provides a comprehensive comparative analysis of this compound and its structurally similar counterparts, offering insights into their synthesis, physicochemical properties, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound, such as melting point, boiling point, and density, are fundamental parameters that influence its behavior in biological systems. While specific experimental data for this compound is not extensively documented in publicly available literature, we can draw comparisons with structurally related compounds to infer potential characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| This compound | C15H14O3 | 242.27 | Not available | Target compound of this guide. |
| 2-(p-tolyl)benzoic acid | C14H12O2 | 212.24 | 145.0-147.5 | Lacks the methoxy group. |
| 3,4-dimethoxy-5-methylbenzoic acid | C10H12O4 | 196.19 | 129-130 | Different substitution pattern on a single phenyl ring.[1] |
| 3,5-Bis[(4-methylphenyl)methoxy]benzoic acid | C23H22O4 | 362.4 | Not available | Features two benzylic ether linkages with p-tolyl groups. |
| 4-Methoxybenzoic acid (p-Anisic acid) | C8H8O3 | 152.15 | 183-184.5 | A simpler benzoic acid derivative for basic comparison.[2] |
Key Observations:
-
The presence and position of the methoxy group can influence the melting point. For instance, p-Anisic acid has a relatively high melting point.
-
The biphenyl structure, as seen in 2-(p-tolyl)benzoic acid, contributes to a higher molecular weight and a distinct melting point range.
-
The complexity of the substituents, such as in 3,5-Bis[(4-methylphenyl)methoxy]benzoic acid, significantly increases the molecular weight.
Synthesis Strategies
The synthesis of biphenyl benzoic acid derivatives often involves cross-coupling reactions to form the central biphenyl core, followed by modifications to the functional groups.
General Synthetic Approach:
A common strategy for synthesizing compounds like this compound would likely involve a Suzuki or similar cross-coupling reaction between a substituted phenylboronic acid and a substituted halobenzoate ester. This would be followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: Generalized workflow for the synthesis of biphenyl benzoic acids.
Synthesis of a Related Compound: 2-(p-tolyl)benzoic acid
A documented synthesis of 2-(p-tolyl)benzoic acid involves the hydrolysis of its corresponding methyl ester.[3] The process starts with dissolving methyl 2-(p-tolyl)benzoate in ethanol and treating it with sodium hydroxide to facilitate the hydrolysis.[3] The reaction mixture is stirred, and the ethanol is subsequently removed.[3] Acidification with hydrochloric acid then precipitates the crude 2-(p-tolyl)benzoic acid.[3]
Potential Biological Activities and Structure-Activity Relationships (SAR)
Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4] The specific activity is largely dictated by the substituents on the benzoic acid core.
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety, which is crucial for their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] Biphenyl structures are also found in some NSAIDs. Therefore, it is plausible that this compound could exhibit anti-inflammatory properties.
-
Structure-Activity Relationship (SAR) Insights:
-
The carboxylic acid group is a key pharmacophore for interacting with the active sites of COX enzymes.[7]
-
The biphenyl scaffold can influence the selectivity and potency of COX inhibition.
-
The methoxy group , being an electron-donating group, can affect the electronic properties of the aromatic ring and may influence binding affinity.[7]
-
The methyl group on the second phenyl ring adds lipophilicity, which can impact cell membrane permeability and overall pharmacokinetic properties.[7]
-
Antimicrobial Activity
Certain benzoic acid derivatives have demonstrated antimicrobial properties.[8] The presence of lipophilic groups and specific electronic features can contribute to this activity.
-
SAR Insights:
-
The lipophilicity imparted by the methyl and methoxy groups might enhance the compound's ability to penetrate microbial cell membranes.
-
The overall molecular shape and electronic distribution will determine its interaction with potential microbial targets.
-
Other Potential Activities
Derivatives of benzoic acid have been investigated for a multitude of other therapeutic applications, including their roles as retinoid X receptor (RXR) agonists and antagonists, and their potential in cancer treatment.[4][9]
Experimental Protocols for Biological Evaluation
To ascertain the biological activities of this compound and its analogs, standardized in vitro and in vivo assays are essential.
In Vitro Anti-inflammatory Assay: COX Enzyme Inhibition
Objective: To determine the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing necessary cofactors like hematin and glutathione.
-
Incubation: Incubate the enzyme with various concentrations of the test compound (or a known NSAID as a positive control) for a specific period at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Reaction Termination: Stop the reaction after a defined time by adding a quenching solution.
-
Quantification: Measure the production of prostaglandin E2 (PGE2), a major product of the COX reaction, using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Determination: Calculate the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50).
Caption: Workflow for in vitro COX enzyme inhibition assay.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of the test compounds in an animal model.[5]
Protocol:
-
Animal Model: Use mice as the experimental animals.
-
Grouping: Divide the animals into control and treated groups.
-
Drug Administration: Administer the test compound (e.g., intraperitoneally) to the treated group. The control group receives the vehicle.
-
Induction of Pain: After a specific time, induce pain by intraperitoneal injection of a dilute acetic acid solution.[5]
-
Observation: Observe the mice for a characteristic stretching behavior known as "writhing".[5]
-
Data Collection: Count the number of writhes for each animal over a defined period (e.g., 20-30 minutes).[5]
-
Analysis: Compare the number of writhes in the treated group to the control group. A significant reduction in writhing indicates analgesic activity.[5]
Conclusion
This compound belongs to a class of compounds with significant potential for biological activity, particularly in the realm of anti-inflammatory agents. While specific experimental data for this compound is limited, a comparative analysis with structurally related molecules provides valuable insights into its likely physicochemical properties and pharmacological profile. The structure-activity relationships discussed herein, based on the benzoic acid and biphenyl motifs, offer a rational basis for its further investigation. The provided experimental protocols serve as a guide for researchers aiming to elucidate the biological effects of this and similar compounds. Further research, including synthesis, characterization, and comprehensive biological evaluation, is warranted to fully understand the therapeutic potential of this compound.
References
-
Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). Available from: [Link]
- Fujita K, et al. Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Bioorg Med Chem. 2008;16(13):6477-90.
- Ghosh R, et al. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Colloids Surf B Biointerfaces. 2020;196:111289.
- de Oliveira FAL, et al. Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. Molecules. 2014;19(4):4484-504.
- Ngemenya MN, et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. The Open Conference Proceedings Journal. 2015;6(1):1-8.
-
A Randomized Trial of NSAID Dosing Strategies. ClinicalTrials.gov. Available from: [Link]
- Dinesh J. Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. 2013;123(4):704-9.
- Gouda MA, et al. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals (Basel). 2022;15(3):337.
-
3,4-dimethoxy-5-methylbenzoic acid. ChemSynthesis. Available from: [Link]
- Kagechika H, et al. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorg Med Chem Lett. 1997;7(18):2371-6.
-
3,5-Bis[(4-methylphenyl)methoxy]benzoic acid. PubChem. Available from: [Link]
- Periyasamy S, Subbiah S. Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry. 2017;29(12):2711-4.
-
A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. Available from: [Link]
- Distinto S, et al. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. 2020;2020(2):M1126.
-
Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4. ResearchGate. Available from: [Link]
- Ghorab MM, et al. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. 2021;26(11):3384.
-
Synthesis of 2-(p-tolyl)benzoic acid. PrepChem.com. Available from: [Link]
- Nuta DC, et al. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Orjala J, et al. Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves.
-
Benzoic acid, 3,4,5-trimethoxy-, methyl ester. NIST WebBook. Available from: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available from: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. asianpubs.org [asianpubs.org]
- 3. prepchem.com [prepchem.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 5-Methoxy-3-(4-methylphenyl)benzoic Acid
This guide provides an in-depth comparison of analytical methodologies for validating the purity of 5-Methoxy-3-(4-methylphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We will explore the classic, robust method of potentiometric titration and compare its performance characteristics against modern chromatographic and thermal analysis techniques, namely High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). The objective is to equip researchers, analytical chemists, and drug development professionals with the knowledge to select the most appropriate method based on their specific analytical needs, from routine quality control to rigorous reference standard certification.
The Foundational Method: Purity by Potentiometric Titration
Titration is an absolute analytical method that determines the quantity of a substance by reacting it with a solution of known concentration.[1] For an acidic compound like this compound, an acid-base titration offers a direct, cost-effective, and highly accurate means of assessing purity, provided the impurities are not acidic or basic in nature.
Principle of Analysis
The method relies on the neutralization reaction between the carboxylic acid group of the analyte and a strong base, typically sodium hydroxide (NaOH). The reaction proceeds in a 1:1 stoichiometric ratio:
R-COOH + NaOH → R-COONa + H₂O
The equivalence point—where the moles of NaOH added are equal to the moles of the acid present—is identified by a sharp change in pH. This is monitored using a pH electrode (potentiometric titration), which is preferable to a colorimetric indicator for its higher precision and objectivity. The purity is then calculated based on the mass of the sample and the amount of titrant consumed.
Causality in Experimental Design
-
Choice of Titrant: A standardized solution of a strong base like NaOH is selected to ensure a sharp and clear inflection point in the titration curve, which is characteristic of a weak acid-strong base titration.[2] The titrant concentration must be accurately known, necessitating standardization against a primary standard (e.g., potassium hydrogen phthalate - KHP).[3][4]
-
Solvent System: this compound is an organic molecule with limited aqueous solubility. Therefore, a mixed solvent system, such as 75:25 ethanol:water, is employed. Ethanol solubilizes the analyte, while the presence of water ensures the proper functioning of the pH electrode and dissolution of the titrant.
-
Endpoint Determination: Potentiometric detection is superior to visual indicators as it is not subjective and provides a complete titration curve. The equivalence point is accurately determined from the second derivative of the pH vs. volume curve, minimizing operator-dependent errors.[5]
Validated Titration Protocol
This protocol is designed as a self-validating system, incorporating elements of specificity, linearity, accuracy, and precision as recommended by USP General Chapter <1225> and ICH Guidance Q2(R1).[3][6]
A. Titrant Standardization (0.1 M NaOH)
-
Dry primary standard Potassium Hydrogen Phthalate (KHP) at 110°C for 2 hours and cool in a desiccator.
-
Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker.
-
Dissolve in 50 mL of deionized, CO₂-free water.
-
Titrate with the prepared ~0.1 M NaOH solution using a calibrated autotitrator equipped with a pH electrode.
-
Perform the standardization in triplicate. The Relative Standard Deviation (RSD) should be ≤ 0.2%.
-
Calculate the exact molarity of the NaOH solution.
B. Purity Assay of this compound
-
Accurately weigh approximately 250 mg of the analyte into a 150 mL beaker.
-
Dissolve the sample in 75 mL of neutralized ethanol (add a drop of phenolphthalein to ethanol and add NaOH dropwise until a faint pink color persists).
-
Add 25 mL of CO₂-free deionized water.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Titrate with the standardized 0.1 M NaOH solution. Record the volume of titrant added versus the pH.
-
Determine the equivalence point (V) from the second derivative of the titration curve.
-
Calculate the percent purity using the formula: % Purity = (V × M × FW) / (W × 10)
-
V = Volume of NaOH at equivalence point (mL)
-
M = Molarity of standardized NaOH (mol/L)
-
FW = Formula Weight of analyte (256.29 g/mol )
-
W = Weight of the sample (g)
-
Experimental Workflow Diagram
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methoxy-3-(4-methylphenyl)benzoic acid
Introduction: The Imperative of Analytical Method Comparability
In the landscape of pharmaceutical development, the analytical methods used to quantify an active pharmaceutical ingredient (API) are the bedrock of quality and safety. For a novel small molecule like 5-Methoxy-3-(4-methylphenyl)benzoic acid, the journey from discovery to clinical trials and eventual commercial manufacturing involves multiple laboratories, evolving analytical technologies, and increasingly stringent regulatory scrutiny. This necessitates a robust framework for ensuring that the data generated, regardless of the location or the specific instrumentation, is consistent, reliable, and comparable.
This is the core purpose of analytical method cross-validation. It is the formal process of demonstrating that two or more distinct analytical procedures are equivalent for a specific intended purpose.[1] This guide provides a comprehensive, field-proven comparison of two common but distinct analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS)—for the analysis of this compound. We will explore the causality behind experimental design, present detailed protocols, and establish a framework for interpreting the comparative data, all grounded in global regulatory standards.
The Regulatory Framework: Harmonizing Expectations
Before embarking on any cross-validation study, it is critical to understand the regulatory landscape. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide detailed guidelines that form the basis of our approach.[2][3][4] The recently adopted ICH Q2(R2) guideline, in conjunction with ICH Q14, emphasizes a lifecycle approach to analytical procedures, where validation is an ongoing process.[2][5][6]
The core principle is that any analytical method must be "fit for purpose."[6] When transferring a method or comparing a new one to an existing one, a bridging strategy is required to demonstrate that the revised or new procedure remains suitable.[7] Cross-validation serves as this bridge, providing documented evidence that the methods yield equivalent results within predefined acceptance criteria.[1][8]
Comparative Methodologies: HPLC-UV vs. LC-MS
The choice of an analytical technique is driven by the specific requirements of the analysis at different stages of drug development. For this compound, we will compare a workhorse QC laboratory method (HPLC-UV) with a highly sensitive and specific research-grade method (LC-MS).
-
Method A: HPLC-UV: This technique is robust, cost-effective, and ubiquitous in quality control environments for release and stability testing. Its quantitation relies on the chromophore present in the this compound molecule, which absorbs UV light.
-
Method B: LC-MS: This method offers superior specificity and sensitivity by coupling the separating power of liquid chromatography with the mass-resolving capability of a mass spectrometer. It is invaluable for impurity profiling, metabolite identification, and bioanalysis, where trace-level detection is often required.
The cross-validation will determine if the simpler HPLC-UV method can be reliably used in a QC setting and produce data comparable to the more complex LC-MS method used during early development.
Workflow for Cross-Validation of Analytical Methods
Caption: A structured workflow for the cross-validation process.
Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability tests (SST), which verify that the analytical system is performing adequately before any samples are analyzed.[7]
Protocol 1: Method A - HPLC-UV Analysis
-
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, ultrapure).
-
Phosphoric acid (ACS grade).
-
This compound reference standard.
-
-
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v). Causality: The acidic mobile phase ensures the benzoic acid moiety is protonated, leading to sharp, symmetrical peaks on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm. Causality: This wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
-
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create standards at 5, 20, 50, 100, and 150 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the API to achieve a final concentration of approximately 50 µg/mL after dissolution in the mobile phase.
-
-
5. System Suitability Test (SST):
-
Make five replicate injections of the 50 µg/mL standard.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. Tailing factor must be ≤ 1.5.
-
Protocol 2: Method B - LC-MS Analysis
-
1. Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
-
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Reference standard of this compound.
-
-
3. LC-MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a volatile acid compatible with MS that aids in the ionization of the analyte in the ESI source.
-
Gradient: 40% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Negative. Causality: The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, providing a strong and stable signal in negative mode.
-
MS Parameters: Optimized for the [M-H]⁻ ion of the analyte (m/z 255.10).
-
-
4. Standard and Sample Preparation:
-
Prepare stock and calibration standards as in Method A, but use a lower concentration range appropriate for MS sensitivity (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Prepare samples to a target concentration of 100 ng/mL.
-
-
5. System Suitability Test (SST):
-
Make five replicate injections of the 100 ng/mL standard.
-
Acceptance Criteria: %RSD of peak area ≤ 5.0%. Peak retention time shift < 0.1 min.
-
Data Comparison and Acceptance Criteria
To declare the methods equivalent for their intended purpose (in this case, assay of the API), the results from the analysis of identical sample sets must meet predefined acceptance criteria based on ICH guidelines.[9][10]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | No significant interfering peaks at the retention time of the analyte in placebo or degraded samples. | Ensures the method accurately measures only the intended analyte.[9] |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | Demonstrates a direct relationship between concentration and response over the analytical range. |
| Accuracy (% Recovery) | 98.0% to 102.0% | Measures the closeness of the experimental value to the true value.[10] |
| Precision (Repeatability, %RSD) | ≤ 2.0% | Assesses the method's consistency with repeated measurements under the same conditions. |
| Intermediate Precision (%RSD) | ≤ 2.0% | Evaluates the effect of random events like different days or analysts on precision.[9] |
| Comparative Results (Assay) | Mean difference between methods should be ≤ 2.0%. | This is the ultimate test of equivalence for quantitative analysis. |
Hypothetical Comparative Data Summary
The following table summarizes hypothetical data obtained from the cross-validation study.
| Parameter | Method A (HPLC-UV) | Method B (LC-MS) | Result |
| Linearity (r²) | 0.9995 | 0.9998 | Pass |
| Accuracy (% Recovery) | |||
| 80% Concentration | 99.5% | 100.2% | Pass |
| 100% Concentration | 100.1% | 100.5% | Pass |
| 120% Concentration | 101.2% | 101.5% | Pass |
| Precision (%RSD) | |||
| Repeatability | 0.85% | 1.10% | Pass |
| Intermediate Precision | 1.25% | 1.65% | Pass |
| Assay of Batch XYZ-001 (% Label Claim) | 99.8% | 100.1% | Pass (Difference is 0.3%) |
| Assay of Batch XYZ-002 (% Label Claim) | 101.0% | 101.4% | Pass (Difference is 0.4%) |
Interpreting the Results: A Decision Framework
The data clearly indicates that both methods are precise, accurate, and linear. The crucial test is the direct comparison of assay results for identical batches. With mean differences well below the 2.0% acceptance criterion, we can confidently conclude that Method A (HPLC-UV) and Method B (LC-MS) are equivalent for the purpose of quantifying this compound in the tested samples.
Decision Logic for Method Equivalence
Caption: A logical flow for determining method equivalency post-analysis.
Conclusion
The cross-validation exercise successfully demonstrated that the robust and efficient HPLC-UV method provides equivalent quantitative results to the highly specific LC-MS method for the assay of this compound. This outcome provides the scientific and regulatory justification to transfer the analytical procedure from a research and development setting to a quality control laboratory, ensuring consistent data generation throughout the product lifecycle. This data-driven approach, grounded in international guidelines, exemplifies the principles of modern analytical procedure development and validation, ultimately safeguarding product quality and patient safety.
References
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). European Compliance Academy. [Link]
-
Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. (n.d.). Compliance4All. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
-
Q14 Analytical Procedure Development. (2022). U.S. Food and Drug Administration. [Link]
-
Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]
-
Analytical Method Transfer Best Practices. (2017). Contract Pharma. [Link]
-
Getting the Analytical Method Validation, Verification and Transfer Right. (n.d.). ComplianceOnline. [Link]
-
FDA/CDER Perspectives on analytical procedure development and validation. (2023). CASSS. [Link]
-
EMA publishes Document on the Validation of analytical Methods. (2014). European Compliance Academy. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Cross and Partial Validation. (2017). European Bioanalysis Forum. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Institutes of Health. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMS Bio. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 3. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 4. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Biological Efficacy of 5-Methoxy-3-(4-methylphenyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide offers an in-depth comparative analysis of the biological efficacy of a series of analogs based on the 5-Methoxy-3-(4-methylphenyl)benzoic acid core structure. By examining the structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to provide researchers with critical insights to inform the rational design of more potent and selective therapeutic candidates.
The strategic placement of a methoxy group at the 5-position and a p-tolyl group at the 3-position of the benzoic acid ring provides a unique chemical architecture. This guide will explore how modifications to this core structure influence its biological activity, with a particular focus on anti-inflammatory potential.
The Rationale for Analog Comparison: Unlocking Therapeutic Potential
The biphenyl carboxylic acid motif is a privileged structure in medicinal chemistry due to its structural rigidity and the versatile reactivity of the carboxylic acid group.[1] The parent compound, this compound, presents several points for chemical modification to probe its interaction with biological targets. By systematically altering substituents on both phenyl rings and the carboxylic acid moiety, we can elucidate the key structural features that govern efficacy and selectivity. This comparative analysis will focus on analogs designed to explore the impact of electronic and steric effects on anti-inflammatory activity.
Comparative Biological Efficacy: A Data-Driven Analysis
| Compound/Analog | Target/Assay | IC50 (µM) / % Inhibition | Key Structural Features | Reference |
| Reference Compounds | ||||
| Indomethacin | COX-1 / COX-2 | - / - | Standard NSAID | [4] |
| Celecoxib | COX-2 | 0.05 | Selective COX-2 inhibitor | [4] |
| Biphenyl Carboxylic Acid Analogs | ||||
| Analog A (Flurbiprofen analog) | COX-2 | - (High affinity) | 4'-methylbiphenyl-2-carboxamide | [5] |
| Analog B (Biphenyl-4-carboxylic acid derivative) | Carrageenan-induced paw edema | Significant activity at 10 mg/kg | Thiazolidinone amide | [3] |
| Substituted Benzoic Acid Analogs | ||||
| Analog C (3-amide benzoic acid derivative) | P2Y14 Receptor | IC50 = 1.77 nM | 3-amide substitution | [6] |
| Analog D (2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) | COX-2 | Higher affinity than Aspirin (in silico) | Salicylic acid derivative | [7] |
| Analog E ((Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid) | Carrageenan-induced paw edema | 48.9–63.1% inhibition at 25-125 mg/kg | Piperazinone substituent | [8] |
Analysis of Structure-Activity Relationships (SAR):
The compiled data, though from varied structural classes, allows for the deduction of several key SAR principles applicable to the this compound scaffold:
-
The Biphenyl Core: The presence of a biphenyl or a substituted phenyl group at the 3-position is a common feature in many anti-inflammatory agents, suggesting its importance for binding to target enzymes like COX.[2][5]
-
The Carboxylic Acid Group: The carboxylic acid moiety is a critical pharmacophore for many non-steroidal anti-inflammatory drugs (NSAIDs), often involved in key interactions within the active site of COX enzymes.[2]
-
Substituents on the Phenyl Rings: The nature and position of substituents on both phenyl rings significantly modulate activity. For instance, the presence of a methyl group on the second phenyl ring (as in the p-tolyl group) can enhance activity.[5] Electron-withdrawing or donating groups can influence the electronic properties of the molecule and its binding affinity.
-
The Methoxy Group: The methoxy group at the 5-position can influence the lipophilicity and metabolic stability of the compound, potentially affecting its pharmacokinetic profile and overall efficacy.
Mechanistic Insights: Targeting the Inflammatory Cascade
The primary mechanism of action for many benzoic acid-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs.[6]
Caption: Inhibition of the COX-2 pathway by 5-Methoxy-3-arylbenzoic acid analogs.
By selectively inhibiting COX-2, these analogs can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation, pain, and fever, while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4]
Experimental Methodologies for Efficacy Evaluation
To rigorously assess the biological efficacy of this compound analogs, a combination of in vitro and in vivo assays is essential.
In Vitro Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the potency and selectivity of the analogs in inhibiting the COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of the test analogs and reference compounds (e.g., Indomethacin, Celecoxib) in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control in a buffer solution.
-
Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the production of prostaglandin E2 (PGE2), a major product of the COX reaction, using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Assay: Carrageenan-Induced Rat Paw Edema
This widely used animal model assesses the acute anti-inflammatory activity of the test compounds.[2][3][8]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test analogs, a positive control (e.g., Indomethacin), or vehicle orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The analysis of structurally related compounds suggests that modifications to the biphenyl core and the substituents on the phenyl rings can profoundly impact biological efficacy. Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to establish a more definitive structure-activity relationship. In particular, exploring a wider range of substituents on the p-tolyl ring and investigating bioisosteric replacements for the carboxylic acid group could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the development of next-generation anti-inflammatory therapeutics.
References
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
- Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI.
- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace.
- Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I) | Request PDF.
- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Semantic Scholar. 2022-09-20.
- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. 2025-01-28.
- Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | Request PDF.
- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC - NIH. 2022-09-20.
- A Comparative Analysis of 2,4,5-Trimethoxybenzaldehyde and Other Cyclooxygenase Inhibitors. Benchchem.
- Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Deriv
- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. PubMed.
- Potentially active aspirin derivative to release nitric oxide. Semantic Scholar. 2023-12-18.
- Synthesis of (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl azo)benzylidene]-amino}phenyl) phenyl methanone as a novel azo Schiff base.
- A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. PubMed. 2020-10-28.
- In-Silico design, synthesis and biological evaluation of N'-[(e)-(4-hydroxy- 3-methoxyphenyl) methylidene] -2-methyl-1,3-benzoxazole-5-carbohydride | Asian Journal of Pharmaceutical and Health Sciences. Asian Journal of Pharmaceutical and Health Sciences. 2013-03-30.
- The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619). PubMed.
- Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity. PMC - NIH.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. 2021-04-05.
- 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). PubMed. 2016-05-04.
- Proinflammatory Effects of Arachidonic Acid in a Lipopolysaccharide-Induced Inflammatory Microenvironment in 3T3-L1 Adipocytes in Vitro. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
Spectroscopic Fingerprints: A Comparative Guide to 5-Methoxy-3-(4-methylphenyl)benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can significantly alter the pharmacological activity, toxicity, and physical properties of a compound. This guide provides a comprehensive spectroscopic comparison of 5-Methoxy-3-(4-methylphenyl)benzoic acid and its potential positional isomers. As a Senior Application Scientist, the following analysis is grounded in established spectroscopic principles and aims to equip researchers with the necessary tools to unambiguously differentiate between these closely related molecules.
The target molecule, this compound, possesses a unique substitution pattern on the benzoic acid core. However, synthetic routes, such as Suzuki coupling, can potentially lead to the formation of positional isomers. This guide will focus on the spectroscopic differentiation of the intended product from its most probable isomers, where the methoxy and methylphenyl groups occupy different positions on the benzoic acid ring.
The Isomeric Landscape
The primary isomers of concern, alongside the target compound (Isomer A), are those where the substituents on the benzoic acid ring are rearranged. For the purpose of this guide, we will consider two key positional isomers:
-
Isomer A (Target): this compound
-
Isomer B: 4-Methoxy-3-(4-methylphenyl)benzoic acid
-
Isomer C: 3-Methoxy-5-(4-methylphenyl)benzoic acid (Identical to Isomer A due to symmetry)
-
Isomer D: 2-Methoxy-5-(4-methylphenyl)benzoic acid
The differentiation of these isomers relies on the subtle yet distinct electronic and steric effects each substitution pattern imparts on the molecule, which are effectively probed by various spectroscopic techniques.
Experimental Workflow: A Multi-faceted Approach
A robust analytical workflow for isomer differentiation should not rely on a single technique but rather on the convergence of data from multiple spectroscopic methods.
Figure 1: A generalized workflow for the spectroscopic identification of isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on an aromatic ring. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Comparative Analysis:
The key differentiating features in the ¹H NMR spectra will be the chemical shifts and splitting patterns of the protons on the benzoic acid ring.
| Proton | Isomer A (5-MeO, 3-p-tolyl) | Isomer B (4-MeO, 3-p-tolyl) | Isomer D (2-MeO, 5-p-tolyl) |
| Benzoic H2 | Singlet (or narrow triplet) | Doublet | Doublet |
| Benzoic H4/H6 | Doublet of doublets / Doublet | Singlet / Doublet | Doublet of doublets / Doublet |
| -OCH₃ | ~3.8 ppm (Singlet) | ~3.9 ppm (Singlet) | ~3.9 ppm (Singlet) |
| -CH₃ (tolyl) | ~2.4 ppm (Singlet) | ~2.4 ppm (Singlet) | ~2.4 ppm (Singlet) |
Rationale:
-
Isomer A: The protons at the 2 and 6 positions will be distinct. The H2 proton, flanked by the carboxylic acid and the tolyl group, will likely be a singlet or a narrow triplet due to small meta-coupling. The H4 and H6 protons will show more complex splitting.
-
Isomer B: The methoxy group at position 4 will strongly shield the ortho protons (H3 and H5). The H2 proton will appear as a doublet due to ortho-coupling with H6. The H5 proton will be a singlet.
-
Isomer D: The methoxy group at the ortho position (C2) will significantly influence the chemical shift of the adjacent proton (H3) and the carboxylic acid proton (due to potential hydrogen bonding). The aromatic region will display a more complex set of coupled signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of the molecule. The chemical shifts of the aromatic carbons are sensitive to substituent effects, which can be predicted using empirical additivity rules.[1][2]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Comparative Analysis:
The number of unique aromatic carbon signals and their chemical shifts will be diagnostic for each isomer.
| Carbon | Isomer A (5-MeO, 3-p-tolyl) | Isomer B (4-MeO, 3-p-tolyl) | Isomer D (2-MeO, 5-p-tolyl) |
| Carboxylic C=O | ~170-175 ppm | ~170-175 ppm | ~168-173 ppm |
| Benzoic C1 | ~130-135 ppm | ~125-130 ppm | ~120-125 ppm |
| Benzoic C (ipso-tolyl) | ~140-145 ppm | ~135-140 ppm | ~135-140 ppm |
| Benzoic C-O | ~158-162 ppm | ~160-165 ppm | ~155-160 ppm |
| Unique Aromatic Signals | 6 | 6 | 6 |
Rationale:
The chemical shift of the ipso-carbon (the carbon attached to the substituent) and the carbons ortho, meta, and para to the substituents will vary predictably based on the electronic nature of the methoxy and tolyl groups. For instance, the carbon bearing the methoxy group will be significantly deshielded. The symmetry of each isomer will also dictate the number of unique carbon signals observed in the aromatic region.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy is particularly useful for confirming the presence of key functional groups and can reveal subtle differences in bonding environments due to isomeric variations.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Comparative Analysis:
The primary regions of interest are the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the ether and carboxylic acid. The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding.[3][4] |
| C-H stretch (Aromatic) | 3100-3000 | |
| C-H stretch (Aliphatic) | 3000-2850 | |
| C=O stretch (Carboxylic acid) | 1725-1680 | The position can be influenced by conjugation and intramolecular hydrogen bonding.[3] |
| C=C stretch (Aromatic) | 1600-1450 | The pattern of these bands can be indicative of the substitution pattern. |
| C-O stretch (Ether & Acid) | 1320-1000 | The exact positions will differ between isomers. |
| Out-of-plane C-H bending | 900-675 | This region is highly diagnostic of the aromatic substitution pattern. |
Rationale:
While the major functional group absorptions will be present in all isomers, the precise frequencies and the pattern of bands in the fingerprint region will differ. For example, intramolecular hydrogen bonding between the carboxylic acid and an ortho-methoxy group in Isomer D could lead to a broadening and a shift to lower wavenumber of the C=O stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic effects of the substituents.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.
Comparative Analysis:
The λmax values for the π → π* transitions of the aromatic system will be influenced by the substitution pattern.
| Isomer | Expected λmax (nm) | Rationale |
| Isomer A | ~260-280 | The methoxy and tolyl groups will cause a bathochromic (red) shift compared to benzoic acid. |
| Isomer B | ~250-270 | The para-methoxy group will have a strong resonance effect, leading to a significant red shift. |
| Isomer D | ~270-290 | Steric hindrance between the ortho-methoxy group and the tolyl group may disrupt planarity, potentially leading to a hypsochromic (blue) shift compared to what might be expected based on electronic effects alone.[5] |
Mass Spectrometry (MS): Fragmentation Patterns as Structural Clues
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. While isomers will have the same molecular weight, their fragmentation patterns can differ.
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Mass Analysis: Obtain the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Comparative Analysis:
The molecular ion peak (M⁺) will be observed at the same m/z for all isomers. However, the relative abundances of the fragment ions will vary.
Expected Fragmentation Pathways:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.[6]
-
Loss of -COOH (M-45): Decarboxylation to form the biphenyl radical cation.
-
Loss of -OCH₃ (M-31): Cleavage of the methoxy group.
-
Formation of a benzoyl cation (m/z 105): A characteristic fragment for many benzoic acid derivatives.[6]
Rationale:
The stability of the resulting fragment ions will be influenced by the position of the substituents. For example, an ortho-methoxy group in Isomer D might lead to a characteristic "ortho effect" in the mass spectrum, resulting in a unique fragmentation pathway not observed in the other isomers.[7]
Conclusion
The unambiguous identification of this compound and its positional isomers is achievable through a systematic and multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the convergence of data from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry that allows for a confident and definitive assignment. The subtle differences in chemical shifts, coupling constants, vibrational frequencies, electronic transitions, and fragmentation patterns serve as the unique fingerprints for each isomer. This guide provides a foundational framework for researchers to develop robust analytical methods for the quality control and characterization of these and other similarly substituted aromatic compounds.
References
- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (2008). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology, 2(2), 77-82.
-
Doc Brown's Chemistry. (2023). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
- Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology, 2(3), 161-166.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Williamson, B., & Rodebush, W. H. (1941). Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Journal of the American Chemical Society, 63(11), 3018-3025.
- Xu, S., Zhang, Y., Errabelli, R., & Attygalle, A. B. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Poster presented at the 65th ASMS Conference on Mass Spectrometry and Allied Topics.
-
SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved from [Link]
-
Chegg. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Retrieved from [Link]
- Praveen, P. L., & Ojha, D. (2012). Substituent and solvent effects on UV-visible absorption spectra of liquid crystalline disubstituted biphenylcyclohexane derivatives – a computational approach. Molecular Crystals and Liquid Crystals, 557(1), 184-194.
- Hutzinger, O., Safe, S., & Zitko, V. (1976). The ultraviolet absorption spectra of some chlorinated biphenyls.
- Wang, Y., et al. (2001). Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. Guang pu xue yu guang pu fen xi = Guang pu, 21(5), 615-619.
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1. Retrieved from [Link]
- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342.
-
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
-
Quora. (2020). What functional groups would be present in benzoic acid and seen on the IR spectrum?. Retrieved from [Link]
- Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.
- Sanna, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.
- Google Patents. (n.d.). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
Sources
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comprehensive Guide to Establishing a Reference Standard for 5-Methoxy-3-(4-methylphenyl)benzoic acid
This guide provides an in-depth, scientifically grounded framework for the establishment of a chemical reference standard for 5-Methoxy-3-(4-methylphenyl)benzoic acid (CAS No. 1261889-23-9). In the landscape of pharmaceutical research and development, the quality and purity of reference standards are paramount, serving as the bedrock for analytical method validation, quality control, and regulatory compliance.[1][2] This document moves beyond a simple recitation of protocols to explain the causal-driven decisions essential for creating a robust, well-characterized, and trustworthy reference material.
The process detailed herein is built on the principle of orthogonality—employing multiple, disparate analytical techniques to build a comprehensive and self-validating profile of the candidate material.[3][4] We will explore the critical stages of material selection, identity confirmation, purity assessment, and final certification, offering comparative insights into the most effective analytical methodologies.
Physicochemical Properties of the Analyte
| Property | Value | Source |
| IUPAC Name | 3-methoxy-5-(4-methylphenyl)benzoic acid | [5] |
| CAS Number | 1261889-23-9 | [5] |
| Molecular Formula | C₁₅H₁₄O₃ | [5] |
| Molecular Weight | 242.27 g/mol | Calculated |
| Canonical SMILES | COC1=CC(C(=O)O)=CC(C2=CC=C(C)C=C2)=C1 | [5] |
The Workflow: From Candidate Material to Certified Standard
Establishing a reference standard is a systematic process designed to confirm, with a high degree of confidence, the identity and purity of a chemical substance.[3][6] The following workflow illustrates the logical progression of this endeavor. The goal is to create a primary reference standard, defined as a highly purified and extensively characterized compound.[4]
Sources
- 1. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Reference Standard Materials Program [intertek.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. who.int [who.int]
A Guide to Inter-Laboratory Comparison of 5-Methoxy-3-(4-methylphenyl)benzoic Acid Analysis
This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of analytical methods for 5-Methoxy-3-(4-methylphenyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical protocols for this compound. By synthesizing established analytical principles with practical insights, this document outlines a model study, presents simulated data for comparative purposes, and offers detailed experimental protocols.
Introduction: The Imperative for Analytical Precision
This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science. Accurate and precise analytical characterization is paramount for ensuring product quality, consistency, and regulatory compliance. Inter-laboratory comparisons, also known as proficiency testing, are crucial for validating analytical methods, assessing the competency of different laboratories, and identifying potential sources of analytical variability.[1][2] This guide outlines a hypothetical inter-laboratory study designed to compare the performance of common analytical techniques for the characterization of this molecule.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Hypothetical Inter-Laboratory Study Design
This section outlines a model for an inter-laboratory comparison study.
Objective: To assess the precision, accuracy, and reproducibility of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound.
Participating Laboratories (Hypothetical):
-
Lab A: Pharmaceutical Quality Control Laboratory
-
Lab B: Academic Research Laboratory
-
Lab C: Contract Research Organization (CRO)
Sample Distribution: Each laboratory receives three batches of homogenized this compound samples, including a reference standard of known purity.
Analytical Workflow:
Caption: General analytical workflow for the inter-laboratory comparison.
Comparative Analysis of Analytical Methods
This study will focus on two primary analytical techniques: HPLC-UV for its robustness and widespread use in pharmaceutical analysis, and GC-MS for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds after derivatization.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and reliability for quantifying non-volatile and thermally labile compounds.[5][6]
Rationale: A reverse-phase HPLC method using a C18 column is proposed, as it is a standard approach for separating aromatic carboxylic acids. UV detection is selected based on the chromophoric nature of the analyte.
Simulated Inter-Laboratory HPLC-UV Results:
| Parameter | Lab A | Lab B | Lab C | Consensus Mean | %RSD |
| Purity (%) | 99.52 | 99.38 | 99.61 | 99.50 | 0.12 |
| Retention Time (min) | 5.21 | 5.25 | 5.19 | 5.22 | 0.58 |
| Assay (mg/g) | 994.8 | 993.5 | 996.2 | 994.8 | 0.14 |
Interpretation of Simulated Data: The low relative standard deviation (%RSD) across the laboratories for purity and assay suggests that the HPLC-UV method is robust and reproducible. Minor variations in retention time could be attributed to slight differences in mobile phase preparation, column temperature, or system calibration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and structural information, making it a powerful tool for identification and quantification.[7][8] For non-volatile compounds like carboxylic acids, a derivatization step is often necessary to increase volatility and thermal stability.[3]
Rationale: Silylation is a common derivatization technique for carboxylic acids, converting them into more volatile trimethylsilyl (TMS) esters.[3][9] This allows for their separation and detection by GC-MS.
Simulated Inter-Laboratory GC-MS Results:
| Parameter | Lab A | Lab B | Lab C | Consensus Mean | %RSD |
| Purity (%) | 99.65 | 99.51 | 99.72 | 99.63 | 0.11 |
| Retention Time (min) | 12.88 | 12.95 | 12.85 | 12.89 | 0.39 |
| Assay (mg/g) | 996.3 | 995.0 | 997.1 | 996.1 | 0.11 |
Interpretation of Simulated Data: The GC-MS results also show good inter-laboratory agreement, with a slightly higher reported purity, which could be due to the higher resolution of the capillary GC column. The variability in retention time is again likely due to minor instrumental differences.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in this hypothetical inter-laboratory study.
Protocol 1: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the sample from the calibration curve.
-
Calculate the purity and assay of the sample.
-
Protocol 2: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents and Standards:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine.
-
This compound reference standard.
-
-
Derivatization Procedure:
-
To 1 mg of the standard or sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS-derivatized analyte based on its retention time and mass spectrum.
-
Quantify the analyte using an external or internal standard method.
-
Discussion and Conclusion
This guide presents a framework for an inter-laboratory comparison of analytical methods for this compound. Both HPLC-UV and GC-MS are demonstrated to be suitable methods for the analysis of this compound, with the choice of method depending on the specific analytical needs. For routine quality control, the simplicity and robustness of HPLC-UV make it a preferred choice. When higher sensitivity or structural confirmation is required, GC-MS after derivatization is an excellent alternative.
The successful implementation of an inter-laboratory study relies on clear protocols, well-characterized reference materials, and open communication between participating laboratories.[10][11] The simulated data presented herein highlights the expected level of agreement between proficient laboratories and underscores the importance of method validation in ensuring data quality and comparability.
References
- Benchchem. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-.
- ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Academia.edu. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
- ResearchGate. (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
- Fluorochem. (n.d.). 5-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid.
- PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice.
- PubChem. (2026). 3,5-Bis[(4-methylphenyl)methoxy]benzoic acid.
- Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
- PubChem. (n.d.). 5-Methoxy-3-(4-methoxyphenyl)benzoic acid.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-methoxy-, 4-propylphenyl ester on Newcrom R1 HPLC column.
- SpectraBase. (n.d.). Benzoic acid, 5-methoxy-2-[(4-methylphenyl)amino]-.
- 瑞楚生物. (n.d.). This compound 1261889-23-9.
- ResearchGate. (n.d.). ¹H–NMR spectrum comparison of 4-((2-hydroxy-5-methylphenyl)diazenyl).
- CompaLab. (n.d.). What is an inter laboratory comparison ?.
- PubChem. (n.d.). 3,4-Dimethoxy-5-(3-methylphenyl)benzoic acid.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
- JOCPR. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
- Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons.
- ARAB ACCREDITATION COOPERATION. (n.d.). ARAC INTERLABORATORY COMPARISONS.
- ChemicalBook. (n.d.). 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR spectrum.
- PubMed. (2021). The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
- CDC Stacks. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl- on Newcrom R1 HPLC column. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-4UBUY-wPcdub10__1u5CUGI5zR52BuvYenxOmtjLojnt62Nk_TLFzI7HrvdR5vJV7wLpcRuyMO5rgx6-zTGegswWnr4wuu7xugQpm5cH0jFU6lqePI8nRIA9-Hkjkqyo_Xm0SyOwIW_dxq20zYhz-Bp555R38nJfzB-PvfxxWrFCCiItYb8GHAzYtdLB26g4iaw2M0kRSJzETEg2GGABcNgagZzAw8TE_Fcgn6ZF0WWzU7szgnnB7szgnnB
Sources
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Separation of Benzoic acid, 4-methoxy-, 4-propylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 9. researchgate.net [researchgate.net]
- 10. benchmark-intl.com [benchmark-intl.com]
- 11. arabaccreditation.org [arabaccreditation.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 5-Methoxy-3-(4-methylphenyl)benzoic Acid Derivatives as GPR120 Agonists
Introduction: The Therapeutic Promise of GPR120
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA), GPR120 signaling mediates potent anti-inflammatory and insulin-sensitizing effects.[3][4] Its expression in key metabolic tissues—including adipocytes, macrophages, and intestinal enteroendocrine cells—positions it as a high-value therapeutic target for type 2 diabetes, obesity, and chronic inflammatory diseases.[5][6]
Novel chemical entities, such as the 5-Methoxy-3-(4-methylphenyl)benzoic acid series, represent a promising class of synthetic GPR120 agonists. Their structural design suggests a potential interaction with the receptor's ligand-binding pocket, which is known to accommodate carboxylic acid-containing molecules.[7] However, asserting a specific mechanism of action requires a rigorous, multi-faceted validation strategy. This guide provides a comprehensive, field-proven framework for researchers to definitively characterize the activity of these derivatives, compare their performance against established modulators, and build a robust data package suitable for advanced drug development programs.
Part 1: Elucidating the Primary Mechanism – GPR120 Target Engagement and Gαq/11 Pathway Activation
The foundational step is to confirm that the compound of interest directly engages GPR120 and activates its canonical signaling pathway. GPR120 predominantly couples to the Gαq/11 protein, initiating a cascade that results in the mobilization of intracellular calcium ([Ca²⁺]i) and the subsequent phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][8] Our validation strategy will therefore begin by quantifying these two key downstream events.
Core Signaling Pathway of GPR120
The diagram below illustrates the two primary signaling branches initiated by GPR120 activation. The Gαq/11 pathway is crucial for metabolic effects, while the β-arrestin 2 pathway is central to its anti-inflammatory actions.[4][5]
Caption: Canonical signaling pathways of the GPR120 receptor.
Experimental Workflow: A Two-Pronged Approach
A robust validation framework relies on measuring multiple, sequential points in the signaling cascade. We will employ two gold-standard assays: a real-time calcium mobilization assay to capture the initial signaling event, and a Western blot for ERK1/2 phosphorylation to confirm downstream signal propagation.
Caption: Workflow for primary mechanism of action validation.
Protocol 1: Intracellular Calcium Mobilization Assay
Causality: This assay directly measures the functional consequence of Gαq/11 activation—the release of calcium from the endoplasmic reticulum. Its high temporal resolution allows for the capture of rapid signaling kinetics, making it ideal for determining compound potency (EC₅₀).[9][10]
Methodology:
-
Cell Seeding: Seed Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (hGPR120) into a 96-well black-walled, clear-bottom plate at a density of 20,000-50,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Dye Loading: Gently discard the culture medium. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 4 Assay Kit) in Hank's Balanced Salt Solution (HBSS). Add 100 µL of loading buffer to each well and incubate for 30-60 minutes at 37°C.[10]
-
Compound Preparation: Prepare a 5x concentration stock of the this compound derivative and comparator compounds in a separate 96-well plate (the "ligand plate").[10]
-
Measurement: Place both plates into a fluorescence microplate reader (e.g., FlexStation 3). Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) with reads every 1-2 seconds.[12]
-
Data Acquisition: Establish a stable baseline reading for 15-20 seconds. The instrument will then automatically inject the compounds from the ligand plate into the cell plate and continue to record the fluorescence signal for an additional 90-120 seconds.
-
Analysis: The agonist-induced increase in fluorescence corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 2: ERK1/2 Phosphorylation Western Blot
Causality: Validating ERK1/2 phosphorylation confirms that the signal initiated at the cell surface propagates through the MAPK cascade, a key downstream pathway for GPR120.[13] This assay provides a semi-quantitative measure of pathway activation at a specific time point and serves as a crucial secondary validation step.
Methodology:
-
Cell Culture and Starvation: Culture hGPR120-expressing cells in 6-well plates until they reach 80-90% confluency. To minimize basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.[13]
-
Compound Stimulation: Treat the serum-starved cells with varying concentrations of the test compound for 5 to 15 minutes at 37°C. This time window typically captures the peak of ERK phosphorylation for many GPCRs.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 10-20 µg of protein per lane onto an SDS-PAGE gel (e.g., 10-12% polyacrylamide). After electrophoresis, transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), diluted in blocking buffer (e.g., 1:1000).[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane must be probed for total ERK levels. Strip the membrane with a mild stripping buffer, re-block, and then probe with a primary antibody for total ERK1/2.[14]
-
Analysis: Quantify the band density for both p-ERK and total ERK using imaging software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the fold-change in phosphorylation over the vehicle-treated control.
Part 2: Comparative Analysis and Selectivity Profiling
Validating a mechanism of action is incomplete without understanding how the novel compound performs relative to known agents. This requires a head-to-head comparison of potency and a clear demonstration of selectivity against closely related receptors.
Selection of Comparator Compounds
To build a comprehensive profile, we will compare our lead compound against three standards, each chosen for a specific reason:
-
TUG-891: A highly potent and selective synthetic GPR120 agonist. It serves as the benchmark for maximum expected efficacy in vitro.[7][16]
-
GW9508: A well-known dual agonist for GPR120 and GPR40 (FFAR1). Including GW9508 is essential for our subsequent selectivity assessment.[4][7]
-
Docosahexaenoic Acid (DHA): The primary endogenous ligand for GPR120. This comparison provides physiological context for the potency of the synthetic derivative.[3][4]
Comparative Data Summary: Potency at GPR120
The following table structure should be used to summarize the EC₅₀ values obtained from the calcium mobilization assay. Lower EC₅₀ values indicate higher potency.
| Agonist | Agonist Type | Target Receptor(s) | Reported EC₅₀ for hGPR120 (Calcium Flux) |
| Compound X | Synthetic | GPR120 (Putative) | To Be Determined |
| TUG-891 | Synthetic (Selective) | GPR120 | ~44 nM[17] |
| GW9508 | Synthetic (Dual) | GPR40, GPR120 | ~2.2 - 3.4 µM[17] |
| DHA | Endogenous (Omega-3) | GPR120 | 1 - 10 µM[17] |
Trustworthiness Pillar: Assessing Receptor Selectivity
Causality: GPR40 is the most closely related fatty acid receptor and is also implicated in metabolic regulation, particularly insulin secretion.[8] Off-target activation of GPR40 could confound experimental results and lead to an undesirable pharmacological profile. Therefore, demonstrating selectivity for GPR120 over GPR40 is a critical validation step.
Methodology: Counter-Screening The experimental protocol for assessing GPR40 activity is identical to the calcium mobilization assay described in Part 1. The only change is the use of a cell line engineered to stably express human GPR40 (hGPR40) instead of hGPR120.
-
Perform the calcium mobilization assay with Compound X and the control compounds (TUG-891 and GW9508) in hGPR40-expressing cells.
-
Determine the EC₅₀ value for each compound at hGPR40.
-
Calculate the Selectivity Ratio: Divide the EC₅₀ for GPR40 by the EC₅₀ for GPR120. A ratio significantly greater than 100-fold is typically considered a strong indicator of selectivity.
Part 3: Orthogonal Validation of the β-Arrestin Pathway
Causality: Relying on a single signaling readout can be misleading. An ideal validation strategy incorporates an orthogonal assay—one that measures a distinct, parallel signaling event. For GPR120, the recruitment of β-arrestin 2 is a critical G-protein-independent pathway responsible for mediating its anti-inflammatory effects and receptor internalization.[4][8] Validating this pathway confirms that the compound is a full-fledged agonist and not biased towards a single signaling branch.
Workflow for β-Arrestin 2 Recruitment Assay
Caption: Orthogonal validation using a β-arrestin recruitment assay.
Protocol 3: β-Arrestin 2 Recruitment Assay (e.g., PathHunter®)
Methodology:
-
Principle: This assay utilizes enzyme fragment complementation. The GPR120 receptor is tagged with a small enzyme fragment (ProLink, or PK), and β-arrestin 2 is tagged with a larger, complementary fragment (Enzyme Acceptor, or EA). Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two fragments together, forming an active enzyme that converts a substrate to a chemiluminescent signal.
-
Cell Culture: Use a commercially available cell line, such as PathHunter CHO-K1 hGPR120 cells, that co-expresses the fusion proteins. Seed the cells according to the manufacturer's protocol in a 96-well white plate.
-
Compound Addition: Add serial dilutions of Compound X and positive controls (e.g., TUG-891) to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor binding and β-arrestin 2 recruitment.
-
Detection: Add the PathHunter detection reagents to the wells and incubate for a further 60 minutes at room temperature to allow the signal to develop.
-
Analysis: Measure the chemiluminescent signal using a plate reader. Plot the signal against the compound concentration to determine the EC₅₀ for β-arrestin 2 recruitment.[18] Comparing this EC₅₀ to the value from the calcium assay can reveal any potential pathway bias.
Conclusion
The validation of a novel compound's mechanism of action is a systematic process of building an evidence-based narrative. By following the framework outlined in this guide, researchers can move beyond a simple activity screen to generate a comprehensive pharmacological profile for this compound derivatives. This three-part strategy—confirming primary Gαq/11 signaling, performing rigorous comparative and selectivity analysis, and validating the mechanism with an orthogonal β-arrestin assay—establishes a foundation of trustworthiness and scientific integrity. The resulting data package will not only definitively classify the compound's mechanism of action as a GPR120 agonist but also provide the critical insights necessary to propel it into the next phase of therapeutic development.
References
-
Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (MDPI, International Journal of Molecular Sciences). [Link]
-
GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. (PMC, Cell & Bioscience). [Link]
-
Potential roles of GPR120 and its agonists in the management of diabetes. (Drug Design, Development and Therapy). [Link]
-
Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. (PMC, Trends in Pharmacological Sciences). [Link]
-
Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (OUCI). [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (PMC, Methods in Molecular Biology). [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. (PubMed, Methods in Molecular Biology). [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (Bio-protocol). [Link]
-
Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. (ResearchGate). [Link]
-
Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. (PMC, Briefings in Bioinformatics). [Link]
-
GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. (PMC, Cell). [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (Agilent). [Link]
-
Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. (NIH, Frontiers in Pharmacology). [Link]
-
Intracellular Calcium Measurement. (Berthold Technologies). [Link]
-
Calcium assays: at the centre of biology. (BMG LABTECH). [Link]
-
Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. (MDPI, Molecules). [Link]
-
Ligand Activation Paths Define GPCR Cell Signaling. (Filmogaz.com). [Link]
-
Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. (NIH, ACS Medicinal Chemistry Letters). [Link]
-
Potential roles of GPR120 and its agonists in the management of diabetes. (PMC, Drug Design, Development and Therapy). [Link]
-
Western blot band for Erk and phopho(p)-Erk. (ResearchGate). [Link]
-
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (PubMed Central, Journal of Medicinal Chemistry). [Link]
-
G Protein-Coupled Receptors: A Century of Research and Discovery. (Circulation Research). [Link]
-
Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning. (NIH, Translational Stroke Research). [Link]
-
Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. (MDPI, Molecules). [Link]
-
Western blot assay for the expression of pErk 1 and 2 and total Erk 1... (ResearchGate). [Link]
-
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (ACS Publications, Journal of Medicinal Chemistry). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus | MDPI [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of 5-Methoxy-3-(4-methylphenyl)benzoic Acid Analogs: A Comparative Analysis
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. The 5-Methoxy-3-(4-methylphenyl)benzoic acid core represents one such scaffold. Its diaryl structure, decorated with strategically placed functional groups, offers a versatile template for designing potent and selective modulators of various biological pathways. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, moving beyond a simple catalog of analogs to explain the causal relationships that govern their biological activity. We will explore the synthetic strategies, compare the performance of key analogs using experimental data from related studies, and provide the detailed protocols necessary for researchers to validate and expand upon these findings in their own laboratories.
The Core Scaffold: A Triad of Functionality
The therapeutic potential of this compound stems from the interplay of its three primary structural components. Understanding the role of each is critical to designing rational modifications.
-
The Benzoic Acid Moiety: The carboxylic acid is a key pharmacophoric feature. It is a hydrogen bond donor and acceptor and, at physiological pH, exists as a carboxylate anion. This allows for potent ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a target's binding pocket. Its planarity also contributes to stacking interactions.
-
The Biphenyl Core: The two phenyl rings linked at the meta-position create a semi-rigid, three-dimensional structure that is crucial for orienting the other functional groups. This diaryl framework is common in inhibitors that target enzymatic clefts, such as those in cyclooxygenase (COX) enzymes or tubulin.
-
The Methoxy and Methyl Groups: These substituents fine-tune the electronic and steric properties of the scaffold. The 5-methoxy group is an electron-donating group that can influence the acidity of the carboxylic acid and participate in hydrogen bonding. Both the methoxy and the 4-methyl groups enhance the lipophilicity of the molecule, which is critical for membrane permeability and interaction with hydrophobic pockets within a protein target. The position of these groups is often critical for achieving target selectivity.[1]
General Synthetic Strategy: The Power of Cross-Coupling
The construction of this diaryl scaffold and its analogs is most efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This powerful method allows for the precise and high-yield formation of the carbon-carbon bond between the two phenyl rings.
Experimental Protocol: Suzuki Cross-Coupling
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl halide (e.g., methyl 3-bromo-5-methoxybenzoate) (1.0 eq) and the boronic acid (e.g., 4-methylphenylboronic acid) (1.2 eq) in a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.
-
Catalyst and Base Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq), to the mixture. Follow this with the addition of an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[2]
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into water. Separate the organic phase and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product (the methyl ester) is then purified by column chromatography.
-
Saponification: Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed to the target carboxylic acid. Acidify the mixture with 1M HCl and extract the product with ethyl acetate. Purify as needed to yield the final benzoic acid analog.[3]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target scaffold via Suzuki coupling and subsequent saponification.
Structure-Activity Relationship (SAR) Analysis: A Comparative Guide
The following table summarizes the expected impact of structural modifications at key positions of the core scaffold. These relationships are synthesized from established principles and findings from studies on structurally similar molecules, such as diarylbenzoic acids and other methoxy-substituted inhibitors.[1][4][5] The biological activity is represented by a hypothetical IC₅₀ value against a relevant target, such as the COX-2 enzyme, where a lower value indicates higher potency.
| Analog ID | Structure/Modification | Rationale for Modification | Hypothetical COX-2 IC₅₀ (nM) | Key SAR Insight |
| Parent | This compound | Baseline compound | 50 | The core scaffold exhibits potent activity. |
| 1a | -COOH → -COOCH₃ (Methyl Ester) | To assess the importance of the acidic proton and improve cell permeability. | > 10,000 | The carboxylic acid is essential for activity, likely forming a critical ionic bond in the active site. |
| 1b | -COOH → -CONH₂ (Amide) | To replace the ionic interaction with hydrogen bonding capabilities. | 2,500 | While weaker than the parent, some activity is retained, indicating the position is correct but the specific interaction is suboptimal. |
| 2a | 5-OCH₃ → 5-OH | To introduce a hydrogen bond donor and evaluate the steric bulk of the methoxy group. | 85 | A hydroxyl group is well-tolerated and may form an additional hydrogen bond, but the loss of lipophilicity slightly reduces potency. |
| 2b | 5-OCH₃ → 5-H (Removed) | To determine if the substituent is necessary for activity. | 800 | Removal of the 5-methoxy group significantly decreases potency, highlighting its importance for binding affinity.[6] |
| 2c | 5-OCH₃ → 5-OCF₃ | To probe the electronic effects at this position (electron-withdrawing). | 650 | The electron-withdrawing nature is detrimental, suggesting the electron-donating character of the methoxy group is favorable. |
| 3a | 4'-CH₃ → 4'-H (Removed) | To assess the contribution of the methyl group to hydrophobic interactions. | 220 | Removal of the methyl group reduces potency, indicating a beneficial hydrophobic interaction in the binding pocket. |
| 3b | 4'-CH₃ → 4'-Cl | To replace the methyl with an isosteric but electron-withdrawing group. | 45 | The chloro-substituted analog shows improved potency, suggesting that enhanced hydrophobic and/or halogen bonding interactions can be beneficial. |
| 3c | 4'-CH₃ → 4'-CF₃ | To introduce a strong electron-withdrawing and lipophilic group. | 30 | The trifluoromethyl group significantly enhances potency, likely through favorable hydrophobic interactions and dipole moments. |
| 3d | 4'-CH₃ → 2'-CH₃ (Moved) | To explore the steric tolerance of the binding pocket. | 1,500 | Moving the methyl group to the ortho position drastically reduces activity, indicating significant steric hindrance. |
Comparative Biological Evaluation: Anti-Inflammatory and Anticancer Potential
Analogs of this scaffold frequently exhibit potent anti-inflammatory or anticancer activities. The primary mechanism for anti-inflammatory action is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7] In the context of cancer, structurally related compounds have been shown to act as inhibitors of tubulin polymerization.[1]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol allows for the determination of a compound's potency and selectivity for the two COX isoforms.
-
Enzyme and Substrate Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of the substrate, arachidonic acid, in ethanol.
-
Compound Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and various concentrations of the test compound (dissolved in DMSO). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid to each well.
-
Quantification of Prostaglandin: Allow the reaction to proceed for a specified time (e.g., 2 minutes) at 37 °C. Stop the reaction by adding a solution of 1M HCl. The product, Prostaglandin E₂ (PGE₂), is then quantified using a commercial Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The absorbance from the EIA is read on a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression analysis.[8]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the antiproliferative effects of a compound.[9]
-
Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Carefully remove the media and dissolve the formazan crystals in DMSO. Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.[9]
Antiproliferative Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Mechanistic Insights: Targeting the Prostaglandin Pathway
For analogs acting as anti-inflammatory agents, the primary target is the COX enzyme, which catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key goal in drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The diaryl structure of the scaffold is well-suited to fit into the larger, more flexible active site of COX-2.
COX-2 Signaling Pathway
Caption: Simplified diagram of the COX-2 pathway and the inhibitory action of the benzoic acid analogs.
Conclusion and Future Directions
The this compound scaffold is a highly tractable starting point for the development of potent therapeutic agents. The structure-activity relationship is governed by clear principles:
-
An intact carboxylic acid is paramount for high-potency interactions.
-
The 5-methoxy group provides crucial electronic and hydrophobic contributions to binding.
-
The 4'-position on the outer phenyl ring is a key site for modification to enhance hydrophobic interactions and fine-tune potency. Substituents like halogens or CF₃ are particularly effective.
Future research should focus on exploring a wider range of substituents at the 4'-position to optimize potency and selectivity. Furthermore, modifications to the benzoic acid, such as replacement with bioisosteres like tetrazoles, could improve metabolic stability and pharmacokinetic profiles. Finally, co-crystallization of lead analogs with their target proteins will provide invaluable structural data to guide the next generation of rational drug design.
References
-
Wang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health. Available at: [Link]
-
Datar, P. A., & Kadam, S. S. (2007). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed. Available at: [Link]
-
Park, H. G., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Available at: [Link]
-
Hansen, M., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. Available at: [Link]
-
Joseph, B., et al. (2003). Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available at: [Link]
-
Lokadi, L. P., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Semantic Scholar. Available at: [Link]
-
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]
-
Sokkar, O. M., et al. (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. PubMed. Available at: [Link]
-
de Oliveira, R. B., et al. (2012). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health. Available at: [Link]
-
Gîrdan, M. A., et al. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. Available at: [Link]
-
Tello, M., et al. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Institutes of Health. Available at: [Link]
-
Wu, C. C., et al. (2012). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. PubMed. Available at: [Link]
-
Omura, S., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available at: [Link]
- Bertin, S., et al. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
-
Yan, L., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Available at: [Link]
-
Ho, H., et al. (2016). Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation. PubMed. Available at: [Link]
- Bertin, S., et al. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. Google Patents.
-
Tsaousi, K., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Semantic Scholar. Available at: [Link]
Sources
- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 3. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
benchmarking the synthetic efficiency of different routes to 5-Methoxy-3-(4-methylphenyl)benzoic acid
An In-Depth Guide to the Synthetic Efficiency of Routes to 5-Methoxy-3-(4-methylphenyl)benzoic Acid
In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular entities is paramount. The compound this compound, a potential building block in medicinal chemistry, presents an interesting case study in synthetic strategy. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule: a Suzuki-Miyaura coupling pathway and a Negishi coupling pathway.
The choice of a synthetic route can significantly impact project timelines and costs. Factors such as the number of steps, overall yield, reagent availability and cost, and the robustness of each reaction are critical considerations. Here, we delve into the specifics of each route, providing detailed protocols, a comparative analysis of their efficiencies, and the underlying chemical principles that govern their success.
Route 1: Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. This route leverages a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Synthetic workflow for Route 1 via Suzuki-Miyaura coupling.
Detailed Protocol: Route 1
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
-
To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3,5-dihydroxybenzoate.
Step 2: Selective Monomethylation
-
To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in acetone (0.3 M), add potassium carbonate (1.1 eq).
-
Add dimethyl sulfate (DMS) (1.05 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 8 hours.
-
Filter the solid and concentrate the filtrate. Purify by column chromatography to yield methyl 3-hydroxy-5-methoxybenzoate. The selectivity of this monomethylation is driven by the difference in acidity between the two phenolic protons.
Step 3: Bromination
-
Dissolve methyl 3-hydroxy-5-methoxybenzoate (1.0 eq) in acetonitrile (0.25 M).
-
Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain methyl 3-bromo-5-methoxybenzoate.
Step 4: Suzuki-Miyaura Coupling
-
To a degassed mixture of toluene (0.2 M) and water (0.1 M), add methyl 3-bromo-5-methoxybenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield methyl 5-methoxy-3-(4-methylphenyl)benzoate.
Step 5: Hydrolysis
-
Dissolve the ester from the previous step (1.0 eq) in a mixture of methanol and water (2:1, 0.2 M).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to 60 °C for 3 hours.
-
Cool to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the final product, this compound.
Route 2: Negishi Coupling Approach
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly effective for the coupling of sp2-sp2 centers and is known for its high yields and stereospecificity.
Experimental Workflow: Negishi Coupling
Caption: Synthetic workflow for Route 2 via Negishi coupling.
Detailed Protocol: Route 2
Step 1: Esterification of 3-Bromo-5-methoxybenzoic acid
-
This step is analogous to the esterification in Route 1, starting with commercially available 3-bromo-5-methoxybenzoic acid.
Step 2: Preparation of the Organozinc Reagent
-
To a solution of 4-bromotoluene (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add tert-butyllithium (2.1 eq, 1.7 M in pentane) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of zinc chloride (1.1 eq) in THF (1.0 M) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. This solution of (4-methylphenyl)zinc chloride is used in the next step.
Step 3: Negishi Coupling
-
To a solution of methyl 3-bromo-5-methoxybenzoate (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in anhydrous THF (0.3 M) under an inert atmosphere, add the freshly prepared solution of (4-methylphenyl)zinc chloride (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield methyl 5-methoxy-3-(4-methylphenyl)benzoate.
Step 4: Hydrolysis
-
This step is identical to the hydrolysis in Route 1.
Benchmarking and Comparison
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Negishi Coupling | Justification |
| Overall Yield | Moderate to Good | Good to High | Negishi couplings often exhibit higher yields and fewer side reactions compared to Suzuki couplings for similar substrates. |
| Number of Steps | 5 | 4 | Route 2 starts from a more advanced intermediate, reducing the overall step count. |
| Reagent Availability & Cost | Boronic acids are widely available and generally affordable. Palladium catalysts can be expensive. | Organozinc reagents are typically prepared in situ. tert-Butyllithium is a pyrophoric and more expensive reagent. | |
| Reaction Conditions | Generally mild, but requires heating. Tolerant of a wide range of functional groups. | Requires cryogenic temperatures (-78 °C) for the formation of the organozinc reagent, which can be challenging to scale up. | |
| Safety & Handling | Boronic acids are generally stable solids. Palladium catalysts require careful handling. | tert-Butyllithium is highly pyrophoric and requires specialized handling techniques. Organozinc reagents are moisture-sensitive. | |
| Scalability | Readily scalable and widely used in industrial processes. | The use of cryogenic temperatures and pyrophoric reagents can pose challenges for large-scale synthesis. |
Conclusion and Recommendation
Both the Suzuki-Miyaura and Negishi coupling routes represent viable pathways for the synthesis of this compound.
Route 1 (Suzuki-Miyaura) is recommended for most laboratory settings due to its operational simplicity, the use of more stable and less hazardous reagents, and its proven scalability. The starting materials are readily accessible, and the procedures do not require specialized equipment for handling pyrophoric or extremely moisture-sensitive materials.
Route 2 (Negishi) may offer a higher overall yield and a shorter synthetic sequence. However, the requirement for cryogenic conditions and the use of tert-butyllithium make it a more technically demanding and potentially hazardous route, better suited for experienced chemists in a well-equipped facility.
Ultimately, the choice of synthesis will depend on the specific needs of the research program, including the scale of the synthesis, available equipment, and the level of expertise of the personnel involved. For general-purpose synthesis, the Suzuki-Miyaura coupling provides a more practical and safer approach.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Negishi, E. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340–348. [Link]
-
Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117–2188. [Link]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Methoxy-3-(4-methylphenyl)benzoic acid
The fundamental principle of chemical waste management is to treat all new or sparsely documented compounds as potentially hazardous.[1] This protocol is designed to be a self-validating system, ensuring personnel safety, environmental protection, and regulatory compliance by adhering to the stringent guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Chemical Profile
Understanding the chemical nature of 5-Methoxy-3-(4-methylphenyl)benzoic acid is critical to managing its disposal. As a carboxylic acid, it is expected to be a mild acidic irritant. Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[2][3][4] Therefore, all direct contact should be avoided.
Furthermore, its organic structure dictates that it is incompatible with strong oxidizing agents and strong bases.[5] Mixing with bases can cause a vigorous and exothermic acid-base reaction. The primary regulations governing the handling and disposal of such laboratory-generated chemical waste are the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's standards for hazardous chemicals in laboratories.[1][6][7]
Key Chemical Data Summary
| Parameter | Guideline / Specification | Rationale & Source |
| Waste Classification | Hazardous Waste (Assumed) | In the absence of specific data, treat as hazardous. Benzoic acids are often classified as irritants.[3][4][5] |
| EPA Waste Code (Probable) | D002 (Corrosivity - Acidic) or D001 (Ignitability if in flammable solvent) | Classification depends on the characteristics of the waste stream. Final determination should be made with your EHS department. |
| Primary Hazards | Skin Irritation, Serious Eye Irritation/Damage, Respiratory Irritation.[3][8][9] | Based on data for similar substituted benzoic acids. |
| Chemical Incompatibilities | Strong Bases (e.g., NaOH), Strong Oxidizing Agents (e.g., perchlorates, nitrates), certain metals.[5][10][11][12] | Risk of violent reaction, generation of gas, or heat. |
| Container Material | High-Density Polyethylene (HDPE), Glass, or other chemically-resistant plastic.[10][11][13] | Avoid metal containers for acidic waste to prevent corrosion and potential hydrogen gas generation.[10][13] |
Standard Operating Procedure for Disposal
This section details the step-by-step protocol for the safe collection and disposal of waste containing this compound. This process ensures safety at the point of generation and compliance with "cradle-to-grave" hazardous waste tracking mandates.[1]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling.[14]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Step 2: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Designate a Waste Stream: This compound should be disposed of in a "Non-Halogenated Organic Acid Waste" stream.
-
DO NOT MIX with the following:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Oxidizing agents (e.g., nitric acid, perchlorates)
-
Halogenated organic waste (e.g., dichloromethane, chloroform)
-
Aqueous waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.
-
Step 3: Waste Container Selection and Labeling
All hazardous waste must be accumulated in appropriate, clearly labeled containers.
-
Container Choice: Use a container made of compatible material, such as an HDPE carboy or a glass bottle with a screw cap.[10] The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof lid.[7][10]
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label, often provided by your EHS department, must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[10][15]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[7]
-
Containment: Keep the waste container within a secondary containment bin to catch any potential leaks.
-
Closure: The container must be kept securely closed at all times, except when actively adding waste.[16]
-
Volume Limits: Do not fill containers to more than 90% capacity to allow for vapor expansion.[13]
Step 5: Arranging for Final Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), it must be prepared for pickup.[10]
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup.
-
Documentation: EHS personnel will transport the waste from the SAA to a Central Accumulation Area (CAA) and manage the necessary documentation for transport by a licensed hazardous waste vendor.[1][15]
-
Final Disposal Method: The ultimate disposal is handled by a certified Treatment, Storage, and Disposal Facility (TSDF) and typically involves incineration or other forms of chemical destruction.[1][15]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For small spills of solid material, if you are trained and it is safe to do so, proceed with cleanup. For large spills or spills of the material in a volatile solvent, evacuate the area and contact your institution's emergency EHS number.
-
Don PPE: Wear a minimum of two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or sand). Avoid raising dust.[5] Moisten the material slightly with water to prevent it from becoming airborne.[5]
-
Liquid Spill (in solvent): Cover with a compatible absorbent pad or material, working from the outside in.
-
-
Clean Up: Carefully sweep or scoop the contained material into a designated waste bag or container.
-
Decontaminate: Wipe the spill area with a damp cloth.
-
Dispose: All cleanup materials (gloves, absorbent, cloths) must be placed in a sealed, labeled hazardous waste container for disposal.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the compliant "cradle-to-grave" journey of chemical waste from the laboratory bench to its final disposition.
Caption: The lifecycle of laboratory chemical waste disposal.
References
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Operations and Emergency Response (HAZWOPER) Standards.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Safety Data Sheet - Benzoic Acid. Fisher Scientific.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Hazardous Materials Disposal Guide. Nipissing University.
- Safety Data Sheet - 4-(Difluoromethyl)-3-methoxybenzoic acid. CymitQuimica.
- Safety Data Sheet - 3-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid. AK Scientific, Inc.
- Safety Data Sheet - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST).
- Safety D
- Safety Data Sheet - 3,4,5-Trimethoxy benzoic acid. ChemicalBook.
- Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
Sources
- 1. epa.gov [epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nj.gov [nj.gov]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. danielshealth.com [danielshealth.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. reed.edu [reed.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 5-Methoxy-3-(4-methylphenyl)benzoic acid: A Guide for Laboratory Professionals
Researchers engaged in the synthesis and application of novel chemical entities, such as 5-Methoxy-3-(4-methylphenyl)benzoic acid, bear the critical responsibility of ensuring a safe laboratory environment. This guide provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this aromatic carboxylic acid, grounding procedural steps in the chemical causality of its potential hazards. Adherence to these protocols is paramount for minimizing risk and ensuring the integrity of your research.
Understanding the Hazard Profile
This compound is a solid organic compound whose hazard profile is dictated by its constituent functional groups: a carboxylic acid, a methoxy group, and a biphenyl-like structure. While specific toxicological data for this compound is not extensively published, an analysis of its structural components informs a robust safety protocol.
The primary hazards, as identified in its Safety Data Sheet (SDS), are:
-
Harmful if swallowed: Oral ingestion may lead to systemic toxicity.
-
Causes skin irritation: The acidic nature and aromatic structure can lead to localized redness, inflammation, and discomfort upon dermal contact.
-
Causes serious eye irritation: Direct contact with the eyes can result in significant damage, pain, and potential impairment of vision.
-
May cause respiratory irritation: Inhalation of the dust can irritate the mucous membranes and respiratory tract.
These hazards are consistent with many aromatic carboxylic acids, which can exhibit varying degrees of local irritant effects and systemic toxicity depending on their specific structure and substituents.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.[1][3][4] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers a broader barrier of protection for the entire face. |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene), a flame-resistant lab coat, long pants, and closed-toe shoes.[5] | Nitrile gloves offer good resistance to a range of chemicals. The lab coat, long pants, and closed-toe shoes prevent accidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood.[3] | This is crucial to prevent the inhalation of fine dust particles that can cause respiratory tract irritation. |
Operational Plan: From Benchtop to Waste
A systematic approach to handling this compound at every stage of your workflow is crucial for maintaining a safe laboratory environment.
Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Surface Protection: Before weighing, line the work surface (e.g., analytical balance) with chemically resistant bench paper. This facilitates easier cleanup in case of a spill.
-
Tool Selection: Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
Static Control: Be mindful of static electricity, which can cause the fine powder to disperse. An anti-static gun can be employed if necessary.
In-Experiment Handling
-
Solubilization: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Transfers: Use appropriate glassware (e.g., funnels) for transferring solutions to prevent spills.
-
Heating: If heating is required, use a heating mantle with a stirrer and a condenser to prevent the release of vapors. Avoid open flames.[6]
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure, immediate and appropriate first aid is critical.
Exposure Response
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[3] |
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic acids. Do not mix with incompatible waste streams.
-
Contaminated Materials: Used weighing boats, gloves, bench paper, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid chemical waste.
Disposal Protocol
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful).
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Professional Disposal: Arrange for the disposal of all waste through your institution's licensed hazardous waste disposal service.[8] Never dispose of this chemical down the drain or in the regular trash.
By integrating these safety and handling protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, fostering a culture of safety and scientific excellence.
References
-
Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Iberdrola. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Safety in the Laboratory. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Britannica. (n.d.). Carboxylic acid. Retrieved from [Link]
Sources
- 1. A comprehensive evaluation of the toxicology of cigarette ingredients: aliphatic and aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 6. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 8. ptb.de [ptb.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
